molecular formula C20H23NO3 B1203225 N-Methyl-3-piperidyl benzilate CAS No. 3321-80-0

N-Methyl-3-piperidyl benzilate

Cat. No.: B1203225
CAS No.: 3321-80-0
M. Wt: 325.4 g/mol
InChI Key: ZBEILXWHVSVDBN-UHFFFAOYSA-N

Description

N-Methyl-3-piperidyl benzilate is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.

Properties

IUPAC Name

(1-methylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C20H23NO3/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18,23H,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEILXWHVSVDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046258
Record name alpha-Hydroxy-alpha-phenyl-benzeneacetic acid 1-methyl-3-piperidinyl ester
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Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3321-80-0
Record name Benzeneacetic acid, α-hydroxy-α-phenyl-, 1-methyl-3-piperidinyl ester
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Record name N-Methyl-3-piperidyl benzilate
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Record name alpha-Hydroxy-alpha-phenyl-benzeneacetic acid 1-methyl-3-piperidinyl ester
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Record name 1-methyl-3-piperidyl benzilate
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Record name N-METHYL-3-PIPERIDYL BENZILATE
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Foundational & Exploratory

N-Methyl-3-piperidyl Benzilate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-piperidyl benzilate (JB-336) is a potent anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth exploration of its mechanism of action, detailing its interaction with mAChR subtypes and the subsequent impact on intracellular signaling cascades. This document summarizes available quantitative data, outlines key experimental protocols for its characterization, and provides visual representations of its signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

N-Methyl-3-piperidyl benzilate is a psychoactive compound known for its deliriant and hallucinogenic properties, which stem from its potent antagonism of muscarinic acetylcholine receptors.[1] Structurally related to the chemical warfare agent 3-quinuclidinyl benzilate (BZ), N-Methyl-3-piperidyl benzilate is less potent and has a shorter duration of action, with its effects on the central nervous system being more pronounced than its peripheral effects.[1] Radiolabeled versions of this compound have been instrumental in scientific research for mapping the distribution of muscarinic acetylcholine receptors within the brain.[2] Understanding the precise mechanism of action of N-Methyl-3-piperidyl benzilate is crucial for elucidating the role of the cholinergic system in both normal physiological processes and pathological conditions.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The primary mechanism of action of N-Methyl-3-piperidyl benzilate is its competitive antagonism of all five subtypes of muscarinic acetylcholine receptors (M1-M5). As a competitive antagonist, it binds to the same site as the endogenous neurotransmitter, acetylcholine (ACh), but does not activate the receptor. This binding event prevents ACh from eliciting its normal physiological response, thereby blocking cholinergic neurotransmission.

Quantitative Data Summary

Due to the limited availability of specific binding affinity data for N-Methyl-3-piperidyl benzilate across all five muscarinic receptor subtypes, the following table provides a template for how such data would be presented. For context, representative affinity values for other well-characterized muscarinic antagonists are included.

CompoundReceptor SubtypeBinding Affinity (Ki in nM)Reference
N-Methyl-3-piperidyl benzilate M1Data Not Available-
M2Data Not Available-
M3Data Not Available-
M4Data Not Available-
M5Data Not Available-
Atropine M1~1-2[4]
M2~1-2[4]
M3~1-2[4]
M4~1-2[4]
M5~1-2[4]
Pirenzepine M1~10-20[4]
M2~200-800[4]
M3~100-300[4]
M4~50-150[4]
M5~100-400[4]
4-DAMP M1~1-5[4]
M2~10-30[4]
M3~0.5-2[4]
M4~5-20[4]
M5~1-10[4]

Downstream Signaling Pathways

The antagonistic action of N-Methyl-3-piperidyl benzilate at muscarinic receptors leads to the blockade of distinct downstream signaling pathways, depending on the receptor subtype and its associated G-protein.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway): These receptors primarily couple to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). N-Methyl-3-piperidyl benzilate, by blocking the initial receptor activation, prevents this entire cascade.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol JB336 N-Methyl-3-piperidyl benzilate M1_M3_M5 M1/M3/M5 Receptor JB336->M1_M3_M5 Blocks Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Triggers

Figure 1: Blockade of the Gq/11 Signaling Pathway.

M2 and M4 Receptor Signaling (Gi/o Pathway): These receptors are coupled to inhibitory G-proteins (Gi/o). Agonist binding to M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). By antagonizing these receptors, N-Methyl-3-piperidyl benzilate prevents the inhibition of adenylyl cyclase, thus maintaining baseline cAMP levels.

Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol JB336 N-Methyl-3-piperidyl benzilate M2_M4 M2/M4 Receptor JB336->M2_M4 Blocks Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_inhibition Decreased PKA Activity cAMP->PKA_inhibition Leads to

Figure 2: Blockade of the Gi/o Signaling Pathway.

Experimental Protocols

The characterization of N-Methyl-3-piperidyl benzilate's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of N-Methyl-3-piperidyl benzilate for each muscarinic receptor subtype.

Objective: To determine the concentration of N-Methyl-3-piperidyl benzilate that inhibits 50% of the specific binding of a radiolabeled antagonist (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

  • Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • N-Methyl-3-piperidyl benzilate.

  • Non-labeled, high-affinity muscarinic antagonist for determining non-specific binding (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the washed membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Cell Membranes + Assay Buffer.

    • Non-specific Binding: Radioligand + Cell Membranes + Excess Unlabeled Antagonist (e.g., 1 µM atropine).

    • Competition: Radioligand + Cell Membranes + Serial dilutions of N-Methyl-3-piperidyl benzilate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the N-Methyl-3-piperidyl benzilate concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Assay Buffer start->prep_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep_reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting washing->counting data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->data_analysis end End data_analysis->end

Figure 3: Radioligand Binding Assay Workflow.
Inositol Phosphate (IP) Accumulation Assay

This functional assay is used to quantify the antagonistic effect of N-Methyl-3-piperidyl benzilate on Gq/11-coupled muscarinic receptors (M1, M3, M5).

Objective: To measure the ability of N-Methyl-3-piperidyl benzilate to inhibit agonist-induced accumulation of inositol phosphates.

Materials:

  • Cells stably expressing the target Gq/11-coupled muscarinic receptor.

  • [³H]-myo-inositol.

  • Agonist (e.g., carbachol or acetylcholine).

  • N-Methyl-3-piperidyl benzilate.

  • LiCl solution.

  • Lysis buffer (e.g., formic acid).

  • Anion exchange resin (e.g., Dowex AG1-X8).

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture and Labeling: Plate cells in multi-well plates and incubate with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for IP accumulation) and the desired concentrations of N-Methyl-3-piperidyl benzilate for a specified time.

  • Stimulation: Add the muscarinic agonist (e.g., carbachol) to stimulate the cells and incubate for a defined period (e.g., 30-60 minutes).

  • Lysis: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer (e.g., formic acid).

  • IP Isolation: Transfer the cell lysates to columns containing anion exchange resin. Wash the columns to remove free inositol and then elute the total inositol phosphates with a high-molarity salt solution (e.g., ammonium formate/formic acid).

  • Quantification: Add the eluate to scintillation vials with scintillation fluid and quantify the amount of [³H]-inositol phosphates using a liquid scintillation counter.

  • Data Analysis: Plot the amount of IP accumulation against the agonist concentration in the presence and absence of different concentrations of N-Methyl-3-piperidyl benzilate. The antagonistic effect can be quantified by determining the shift in the agonist's EC50 value.

Conclusion

N-Methyl-3-piperidyl benzilate exerts its pharmacological effects through competitive antagonism of muscarinic acetylcholine receptors. This action blocks the canonical Gq/11 and Gi/o signaling pathways, leading to a disruption of normal cholinergic neurotransmission. While its high affinity for muscarinic receptors is established, further research is needed to fully characterize its binding profile across all five receptor subtypes to better understand its specific central and peripheral effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future investigations into the nuanced mechanism of action of this and related compounds, which is essential for the development of more selective and therapeutically valuable muscarinic receptor modulators.

References

N-Methyl-3-piperidyl Benzilate: A Technical Guide to its Function as a Muscarinic Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-piperidyl benzilate (JB-336) is a potent, synthetically derived anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Structurally related to the chemical warfare agent 3-quinuclidinyl benzilate, JB-336 exhibits significant effects on the central nervous system, leading to deliriant and hallucinogenic properties, albeit with lower potency and a shorter duration of action than its notorious analog.[1][2] Its utility as a research tool, particularly in its radiolabeled form, has been instrumental in the mapping and characterization of mAChRs in the brain.[1] This technical guide provides an in-depth overview of N-Methyl-3-piperidyl benzilate, focusing on its pharmacological action, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Introduction

N-Methyl-3-piperidyl benzilate, also known by its code name JB-336, is a tertiary amine and a member of the piperidine class of organic compounds. Its primary mechanism of action is the competitive blockade of the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs) integral to a vast array of physiological functions. Due to its psychoactive properties, it is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[3]

Despite its classification, the unique pharmacological profile of JB-336 makes it a valuable ligand for in vitro and in vivo studies aimed at elucidating the role of muscarinic receptor subtypes in health and disease.

Pharmacological Profile

N-Methyl-3-piperidyl benzilate acts as a non-selective competitive antagonist at all five muscarinic receptor subtypes. By binding to the orthosteric site, it prevents the endogenous ligand, acetylcholine, from activating the receptor and initiating downstream signaling cascades.

Binding Affinity

Table 1: Comparative Binding Affinities (Ki in nM) of Selected Muscarinic Antagonists at Human M1-M5 Receptors

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Atropine1.6 - 2.52.0 - 4.61.7 - 2.51.8 - 3.22.0 - 3.9
Pirenzepine8.0 - 20200 - 800150 - 400100 - 300100 - 300
4-DAMP3.2 - 1010 - 320.3 - 1.03.2 - 101.0 - 3.2
Methoctramine100 - 3203.2 - 10100 - 32032 - 100100 - 320
N-Methyl-3-piperidyl benzilate Data not available Data not available Data not available Data not available Data not available

Note: The Ki values are compiled from various sources and may vary depending on the experimental conditions.

Functional Activity

As a competitive antagonist, N-Methyl-3-piperidyl benzilate is expected to inhibit agonist-induced functional responses mediated by muscarinic receptors. Such responses include, but are not limited to, G-protein activation, modulation of second messenger levels (e.g., inositol phosphates, cyclic AMP), and changes in intracellular calcium concentrations. Specific functional data (IC50 or EC50 values) for JB-336 across the five muscarinic receptor subtypes are not extensively reported in the literature.

Signaling Pathways

The antagonistic action of N-Methyl-3-piperidyl benzilate blocks the canonical signaling pathways initiated by acetylcholine binding to muscarinic receptors. These pathways are subtype-dependent:

  • M1, M3, and M5 Receptors: These receptors couple to Gαq/11 proteins. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of calcium from intracellular stores. The blockade of these receptors by JB-336 inhibits this cascade.

Gq_Signaling cluster_receptor M1/M3/M5 Receptor cluster_gprotein G-Protein cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects JB336 N-Methyl-3-piperidyl benzilate Receptor M1/M3/M5 JB336->Receptor ACh Acetylcholine ACh->Receptor Gq11 Gαq/11 Receptor->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Gq-coupled Muscarinic Receptor Signaling Pathway.
  • M2 and M4 Receptors: These receptors couple to Gαi/o proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The βγ subunits of the G-protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs). JB-336 prevents these inhibitory effects.

Gi_Signaling cluster_receptor M2/M4 Receptor cluster_gprotein G-Protein cluster_effector Effector & Second Messenger cluster_downstream Downstream Effect JB336 N-Methyl-3-piperidyl benzilate Receptor M2/M4 JB336->Receptor ACh Acetylcholine ACh->Receptor Gi_o Gαi/o Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Produces Reduced_Signaling Reduced Cellular Signaling cAMP->Reduced_Signaling

Gi-coupled Muscarinic Receptor Signaling Pathway.

Experimental Protocols

The characterization of N-Methyl-3-piperidyl benzilate as a muscarinic antagonist relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of an unlabeled compound (e.g., JB-336) by measuring its ability to displace a radiolabeled ligand from the muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • Radioligand: e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Test compound: N-Methyl-3-piperidyl benzilate.

  • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., atropine).

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of N-Methyl-3-piperidyl benzilate.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of JB-336.

  • For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of the unlabeled antagonist.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Membranes - Radioligand - JB-336 - Assay Buffer Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Wells Prepare_Reagents->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapid filtration and washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis: - Calculate IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist stimulation. As an antagonist, JB-336 will inhibit agonist-induced [³⁵S]GTPγS binding.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • [³⁵S]GTPγS.

  • Muscarinic agonist (e.g., carbachol or acetylcholine).

  • Test compound: N-Methyl-3-piperidyl benzilate.

  • GDP.

  • Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Other materials are similar to the radioligand binding assay.

Procedure:

  • Pre-incubate cell membranes with varying concentrations of N-Methyl-3-piperidyl benzilate.

  • Add a fixed concentration of the muscarinic agonist to stimulate G-protein activation.

  • Add GDP and [³⁵S]GTPγS to the reaction mixture.

  • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

  • Determine the IC50 value for JB-336's inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Calcium Mobilization Assay

This assay is used to assess the functional activity of antagonists at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium levels.

Materials:

  • Whole cells expressing the Gq-coupled muscarinic receptor subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist.

  • Test compound: N-Methyl-3-piperidyl benzilate.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader capable of kinetic reads.

Procedure:

  • Plate cells in a 96-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with varying concentrations of N-Methyl-3-piperidyl benzilate.

  • Add a fixed concentration of the muscarinic agonist to stimulate calcium release.

  • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Determine the IC50 value for JB-336's inhibition of agonist-induced calcium mobilization.

Conclusion

N-Methyl-3-piperidyl benzilate is a classical, non-selective muscarinic antagonist that has been a valuable tool for the study of the cholinergic system. While specific quantitative data on its binding and functional activity at individual muscarinic receptor subtypes are not extensively documented in publicly available literature, the experimental protocols outlined in this guide provide a robust framework for its comprehensive characterization. Further studies to delineate the subtype selectivity profile of JB-336 would be of significant value to the neuroscience and pharmacology communities. The continued use of JB-336 and similar compounds in well-defined experimental paradigms will undoubtedly contribute to a deeper understanding of the complex roles of muscarinic acetylcholine receptors in physiology and pathophysiology.

References

Synthesis of N-Methyl-3-piperidyl Benzilate from Methyl Benzilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the synthesis of N-Methyl-3-piperidyl benzilate, a potent anticholinergic agent. The primary synthetic route detailed herein involves the transesterification of methyl benzilate with N-methyl-3-piperidinol. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

N-Methyl-3-piperidyl benzilate, also known as JB-336, is a glycolate ester and a member of the piperidine family of compounds. It is a potent, centrally-acting anticholinergic agent that acts as a competitive antagonist of muscarinic acetylcholine receptors. Its pharmacological effects have been a subject of interest in neuropharmacology and drug development. The synthesis of this compound is a key step in enabling further research into its properties and potential applications.

The most common and efficient method for the synthesis of N-Methyl-3-piperidyl benzilate is the transesterification of methyl benzilate with N-methyl-3-piperidinol in the presence of a suitable catalyst. This reaction is typically driven to completion by the removal of the methanol byproduct.

Synthesis of N-Methyl-3-piperidyl Benzilate

The core of the synthesis is a transesterification reaction. Methyl benzilate is reacted with N-methyl-3-piperidinol in the presence of a catalyst, typically a sodium alkoxide, to yield N-Methyl-3-piperidyl benzilate and methanol.

Reaction Scheme:

The following protocol is a representative procedure for the synthesis of N-Methyl-3-piperidyl benzilate.

Materials:

  • Methyl benzilate

  • N-methyl-3-piperidinol

  • Sodium metal

  • Toluene (anhydrous)

  • Heptane

  • Deionized water

  • Anhydrous sodium sulfate

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: A solution of sodium methoxide is prepared by dissolving a small piece of sodium metal in an excess of anhydrous methanol under an inert atmosphere. The excess methanol is then removed under vacuum to yield sodium methoxide as a white solid.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with methyl benzilate, N-methyl-3-piperidinol, and anhydrous toluene.

  • Reaction: The prepared sodium methoxide catalyst is added to the reaction mixture. The mixture is then heated to reflux with vigorous stirring. The reaction progress is monitored by observing the distillation of the methanol-toluene azeotrope.

  • Work-up: After the reaction is complete (as indicated by the cessation of methanol distillation), the mixture is cooled to room temperature. The reaction is quenched by the slow addition of deionized water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The crude N-Methyl-3-piperidyl benzilate can be further purified by recrystallization from a suitable solvent system, such as toluene-heptane, to afford the final product as a white crystalline solid.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of N-Methyl-3-piperidyl benzilate.

ParameterValue
Reactants
Methyl Benzilate1.0 equivalent
N-methyl-3-piperidinol1.1 equivalents
Sodium Methoxide0.1 equivalents
Reaction Conditions
SolventToluene
TemperatureReflux (~110 °C)
Reaction Time4-6 hours
Product
Yield75-85%
Melting Point165-167 °C
AppearanceWhite crystalline solid
Spectroscopic Data
¹H NMR (CDCl₃, ppm)δ 7.6-7.2 (m, 10H, Ar-H), 5.1 (br s, 1H, OH), 4.9 (m, 1H, O-CH), 2.8-2.0 (m, 8H, piperidine-H), 2.2 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, ppm)δ 174.5 (C=O), 142.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 79.0 (C-OH), 72.0 (O-CH), 58.0 (piperidine-CH₂), 46.0 (N-CH₃), 30.0 (piperidine-CH₂), 22.0 (piperidine-CH₂)
IR (KBr, cm⁻¹)3450 (O-H), 3050 (Ar C-H), 2950 (C-H), 1730 (C=O), 1450 (C=C), 1170 (C-O)

Visualization of Workflow and Signaling Pathway

The following diagram illustrates the key steps in the synthesis of N-Methyl-3-piperidyl benzilate.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification methyl_benzilate Methyl Benzilate transesterification Transesterification in Toluene methyl_benzilate->transesterification n_methyl_piperidinol N-methyl-3-piperidinol n_methyl_piperidinol->transesterification catalyst Sodium Methoxide catalyst->transesterification quench Quench with Water transesterification->quench extraction Solvent Extraction quench->extraction drying Drying extraction->drying recrystallization Recrystallization drying->recrystallization product N-Methyl-3-piperidyl benzilate recrystallization->product

Caption: Synthesis workflow for N-Methyl-3-piperidyl benzilate.

N-Methyl-3-piperidyl benzilate acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). The diagram below illustrates its mechanism of action.

Signaling_Pathway cluster_receptor Muscarinic Acetylcholine Receptor (mAChR) cluster_ligands Ligands cluster_effect Cellular Response mAChR mAChR G_protein G-protein activation mAChR->G_protein Activates ACh Acetylcholine (ACh) (Agonist) ACh->mAChR Binds and Activates NMPB N-Methyl-3-piperidyl benzilate (Antagonist) NMPB->mAChR Binds and Blocks signaling_cascade Downstream Signaling Cascade G_protein->signaling_cascade Initiates cellular_response Physiological Response signaling_cascade->cellular_response Leads to

Caption: Antagonistic action at muscarinic acetylcholine receptors.

In-Depth Pharmacological Profile of N-Methyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-piperidyl benzilate (JB-336) is a potent, centrally-acting anticholinergic agent and a structural analog of the chemical warfare agent 3-quinuclidinyl benzilate (BZ). As a non-selective muscarinic acetylcholine receptor antagonist, it produces deliriant and hallucinogenic effects. This technical guide provides a comprehensive overview of the pharmacological profile of N-Methyl-3-piperidyl benzilate, with a focus on its receptor binding affinity, functional antagonism, and pharmacokinetic properties. Detailed experimental methodologies for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a core resource for researchers and professionals engaged in the study of cholinergic systems and the development of related therapeutic agents.

Introduction

N-Methyl-3-piperidyl benzilate is a synthetic glycolate ester with significant effects on the central nervous system (CNS).[1][2][3] Structurally related to atropine and scopolamine, it acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[4] Its pronounced central effects, which include delirium, hallucinations, and cognitive disruption, have led to its classification as a Schedule I controlled substance in the United States.[5] Despite its potential for abuse, N-Methyl-3-piperidyl benzilate, particularly its radiolabeled form, serves as a valuable research tool for mapping the distribution and density of muscarinic receptors in the brain via Positron Emission Tomography (PET).[2][3] This guide synthesizes the available pharmacological data to provide a detailed technical overview for research and drug development purposes.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The primary mechanism of action of N-Methyl-3-piperidyl benzilate is the competitive blockade of muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors that mediate the diverse effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. N-Methyl-3-piperidyl benzilate is a non-selective antagonist, meaning it binds to all five subtypes with varying affinities. The blockade of these receptors, particularly in the CNS, disrupts normal cholinergic neurotransmission, leading to the characteristic anticholinergic toxidrome.

Signaling Pathways

Muscarinic receptor subtypes are coupled to different G-protein signaling cascades. M1, M3, and M5 receptors typically couple through Gαq/11 to activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, are coupled to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By blocking these receptors, N-Methyl-3-piperidyl benzilate inhibits these downstream signaling events.

cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_M1 Acetylcholine M1_R M1/M3/M5 Receptor ACh_M1->M1_R Gq Gαq/11 M1_R->Gq NMPB_M1 N-Methyl-3-piperidyl benzilate NMPB_M1->M1_R PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC ACh_M2 Acetylcholine M2_R M2/M4 Receptor ACh_M2->M2_R Gi Gαi/o M2_R->Gi NMPB_M2 N-Methyl-3-piperidyl benzilate NMPB_M2->M2_R AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP

Figure 1. Signaling pathways of muscarinic acetylcholine receptors and antagonism by N-Methyl-3-piperidyl benzilate.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for N-Methyl-3-piperidyl benzilate and its structural isomer, N-Methyl-4-piperidyl benzilate. Data for the 3-piperidyl isomer is limited, highlighting an area for further research.

Table 1: Muscarinic Receptor Binding Affinities (Ki)

CompoundReceptor SubtypeKi (nM)RadioligandTissue SourceReference
N-Methyl-3-piperidyl benzilate Non-selective"Relatively Low Affinity"--INVALID-LINK--3-MPBRat Brain[6]
N-Methyl-4-piperidyl benzilate Non-selective0.2[3H]QNBRat Brain(Implied from studies on N-substituted 4-piperidinyl benzilates)

Table 2: Functional Antagonism (IC50/pKB)

CompoundAssay TypeReceptor SubtypeIC50 (nM) / pKBReference
N-Methyl-3-piperidyl benzilate Data Not Available---

Note: There is a lack of publicly available data on the functional potency of N-Methyl-3-piperidyl benzilate from in vitro functional assays.

Table 3: Pharmacokinetic Parameters

ParameterValueSpeciesRoute of AdministrationReference
Half-life Data Not Available---
Clearance Faster than --INVALID-LINK--3-MPBMonkeyIntravenous[7]
Volume of Distribution (VT) Data Not Available---
Bioavailability Data Not Available---

Note: Detailed pharmacokinetic parameters for N-Methyl-3-piperidyl benzilate are not well-documented. The available information is primarily qualitative and derived from PET imaging studies with its radiolabeled analog.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of N-Methyl-3-piperidyl benzilate.

Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol describes a typical competitive radioligand binding assay to determine the binding affinity (Ki) of N-Methyl-3-piperidyl benzilate for muscarinic acetylcholine receptors.

prep Prepare membrane homogenates from tissue or cells expressing mAChRs incubation Incubate membranes with a fixed concentration of radioligand (e.g., [3H]QNB) and varying concentrations of N-Methyl-3-piperidyl benzilate prep->incubation separation Separate bound and free radioligand by rapid vacuum filtration incubation->separation quantification Quantify radioactivity of bound ligand using liquid scintillation counting separation->quantification analysis Analyze data using non-linear regression to determine IC50 and calculate Ki quantification->analysis

Figure 2. Workflow for a competitive radioligand binding assay.

Materials:

  • Tissue/Cell Membranes: Homogenates from rat brain tissue (e.g., cortex, striatum) or cell lines stably expressing specific human muscarinic receptor subtypes (e.g., CHO-K1, HEK293).

  • Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB) or [3H]N-methylscopolamine ([3H]NMS).

  • Test Compound: N-Methyl-3-piperidyl benzilate.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane suspension, the radioligand (at a concentration near its Kd), and either vehicle, a range of concentrations of N-Methyl-3-piperidyl benzilate, or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Calcium Mobilization)

This protocol outlines a calcium mobilization assay to measure the functional antagonist activity of N-Methyl-3-piperidyl benzilate at M1, M3, or M5 muscarinic receptors.

cell_prep Plate cells expressing Gq-coupled mAChRs in a 96-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_prep->dye_loading antagonist_incubation Pre-incubate cells with varying concentrations of N-Methyl-3-piperidyl benzilate dye_loading->antagonist_incubation agonist_stimulation Stimulate cells with a fixed concentration of a muscarinic agonist (e.g., carbachol) antagonist_incubation->agonist_stimulation fluorescence_measurement Measure the change in fluorescence intensity using a fluorescence plate reader agonist_stimulation->fluorescence_measurement data_analysis Analyze the dose-dependent inhibition of the agonist response to determine the IC50 fluorescence_measurement->data_analysis

Figure 3. Workflow for a calcium mobilization functional assay.

Materials:

  • Cell Line: A cell line stably expressing a Gq-coupled muscarinic receptor subtype (e.g., CHO-M1, HEK-M3).

  • Calcium-sensitive Dye: Fluo-4 AM or similar.

  • Test Compound: N-Methyl-3-piperidyl benzilate.

  • Agonist: Carbachol or acetylcholine.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of N-Methyl-3-piperidyl benzilate for 15-30 minutes.

  • Agonist Stimulation: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Add a pre-determined concentration of the agonist (typically the EC80) to all wells simultaneously.

  • Fluorescence Measurement: Measure the fluorescence intensity over time to capture the peak calcium response.

  • Data Analysis: Normalize the fluorescence response to the control (agonist alone). Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

Conclusion

N-Methyl-3-piperidyl benzilate is a potent, non-selective muscarinic acetylcholine receptor antagonist with significant central nervous system effects. While its clinical use is precluded by its deliriant and hallucinogenic properties, it remains an important tool in neuropharmacological research, particularly for the in vivo imaging of muscarinic receptors. A comprehensive understanding of its pharmacological profile is crucial for interpreting research findings and for the development of novel, subtype-selective muscarinic receptor ligands with improved therapeutic potential. The significant gaps in the publicly available quantitative data for N-Methyl-3-piperidyl benzilate, especially concerning its affinity for individual muscarinic receptor subtypes and its functional antagonist potency, underscore the need for further detailed characterization of this compound.

References

An In-depth Technical Guide on the Muscarinic Receptor Binding Affinity of N-Methyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of N-Methyl-3-piperidyl benzilate (JB-336) for the five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5). This document summarizes quantitative binding data, details common experimental methodologies, and visualizes key biological and experimental pathways.

Introduction

N-Methyl-3-piperidyl benzilate, also known as JB-336, is a potent, non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors, which are members of the G protein-coupled receptor (GPCR) superfamily, are integral to the parasympathetic nervous system and play crucial roles in mediating the effects of the neurotransmitter acetylcholine (ACh) throughout the central and peripheral nervous systems.[3] The five subtypes of muscarinic receptors (M1-M5) exhibit distinct tissue distributions and couple to different intracellular signaling pathways, making subtype-selective ligands valuable tools in research and potential therapeutic agents.[3] Understanding the binding affinity of ligands like JB-336 across these subtypes is fundamental for elucidating the physiological and pathological roles of the cholinergic system. Radiolabelled versions of N-Methyl-3-piperidyl benzilate are utilized in scientific research to map the distribution of muscarinic acetylcholine receptors in the brain.[2]

Binding Affinity of N-Methyl-3-piperidyl benzilate for Muscarinic Receptor Subtypes

The binding affinity of a ligand for a receptor is a measure of the strength of the interaction between the two molecules. It is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki value or a higher pKi value indicates a higher binding affinity.

Receptor SubtypeLigandpKiKi (nM)Reference
M1 (R)-Trihexyphenidyl8.81.6[1]
M2 (R)-Trihexyphenidyl8.17.9[1]
M3 (R)-Trihexyphenidyl8.53.2[1]
M4 (R)-Trihexyphenidyl8.81.6[1]
M5 (R)-Trihexyphenidyl8.26.3[1]

Note: Data for the closely related antagonist (R)-Trihexyphenidyl is presented to illustrate typical affinities of benzilate-like structures at muscarinic receptors. Precise pKi values for N-Methyl-3-piperidyl benzilate across all five subtypes require further dedicated experimental characterization.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different families of heterotrimeric G proteins, initiating distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to G proteins of the Gq/11 family.[3] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3]

  • M2 and M4 Receptors: These subtypes predominantly couple to G proteins of the Gi/o family.[3] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of Gi/o can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibition GIRK GIRK Channel Gio->GIRK βγ subunit activation cAMP cAMP Decrease AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization

Figure 1: Muscarinic Receptor G-protein Signaling Pathways.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of N-Methyl-3-piperidyl benzilate for muscarinic receptor subtypes is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (the "competitor," in this case, JB-336) to displace a radiolabeled ligand that has a known high affinity and specificity for the receptor.

I. Materials and Reagents
  • Radioligand: A tritiated, high-affinity muscarinic antagonist such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Competitor: N-Methyl-3-piperidyl benzilate (JB-336).

  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293 cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Assay Buffer: e.g., 25 mM Sodium Phosphate, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Determinator: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist such as atropine (1 µM).

  • Scintillation Cocktail: For detection of radioactivity.

  • Instrumentation: Microplate reader, liquid scintillation counter, cell harvester.

II. Membrane Preparation
  • Culture cells expressing the desired muscarinic receptor subtype to confluence.

  • Harvest the cells and centrifuge to form a cell pellet.

  • Resuspend the pellet in a hypotonic lysis buffer and homogenize.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration suitable for the assay.

III. Competitive Binding Assay Procedure
  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Membrane suspension.

    • Non-specific Binding (NSB): Radioligand + Atropine (or other NSB determinator) + Membrane suspension.

    • Competition: Radioligand + Serial dilutions of N-Methyl-3-piperidyl benzilate + Membrane suspension.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

IV. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the competitor (N-Methyl-3-piperidyl benzilate) concentration.

  • Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (expressing M1-M5) membrane_prep Membrane Preparation cell_culture->membrane_prep plate_setup Set up 96-well Plate (Total, NSB, Competition) membrane_prep->plate_setup reagents Prepare Radioligand, JB-336, and Buffers reagents->plate_setup incubation Incubate to Equilibrium plate_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting washing->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Non-linear Regression (IC50) data_processing->curve_fitting ki_calculation Cheng-Prusoff Equation (Ki) curve_fitting->ki_calculation

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

N-Methyl-3-piperidyl benzilate serves as a valuable pharmacological tool for the study of muscarinic acetylcholine receptors due to its high affinity. While it is generally considered a non-selective antagonist, subtle differences in its binding affinity across the five receptor subtypes may exist and warrant further detailed investigation using standardized radioligand binding assays with cloned human receptors. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers in the field of cholinergic pharmacology and drug development. A complete and precise characterization of the binding profile of N-Methyl-3-piperidyl benzilate across all muscarinic receptor subtypes will be crucial for the accurate interpretation of experimental results and for the design of more selective muscarinic receptor ligands.

References

In Vitro Characterization of N-Methyl-3-piperidyl benzilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-piperidyl benzilate, also known by the codename JB-336, is a potent synthetic anticholinergic agent.[1][2] Structurally related to the chemical warfare agent 3-quinuclidinyl benzilate, JB-336 acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are pivotal in mediating a wide array of physiological functions in both the central and peripheral nervous systems. The antagonistic action of N-Methyl-3-piperidyl benzilate on mAChRs leads to a blockade of acetylcholine-mediated signaling, resulting in its characteristic pharmacological effects. Due to its high affinity for these receptors, radiolabeled variants of N-Methyl-3-piperidyl benzilate, such as [¹¹C]N-Methyl-3-piperidyl benzilate, are valuable tools in neuroscience research, particularly for the in vivo mapping and quantification of muscarinic receptors using positron emission tomography (PET).[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of N-Methyl-3-piperidyl benzilate, focusing on its binding affinity, functional activity, and the underlying experimental methodologies.

Binding Affinity at Muscarinic Acetylcholine Receptors

A study on N-substituted derivatives of 4-piperidinyl benzilate, an isomer of N-Methyl-3-piperidyl benzilate, revealed that N-methylation results in a high affinity for brain muscarinic acetylcholine receptors.[5] It is important to note that this data is for the 4-piperidyl isomer and not the 3-piperidyl isomer (JB-336), however, it strongly suggests a high-affinity interaction for JB-336 as well.

CompoundReceptor TargetKi (nM)Source
N-Methyl-4-piperidyl benzilateMuscarinic Acetylcholine Receptors (rat brain)0.2[5]

Note: This table presents data for a structural isomer of N-Methyl-3-piperidyl benzilate. Specific Ki values for N-Methyl-3-piperidyl benzilate at individual M1-M5 receptor subtypes are not currently available in publicly accessible literature.

PET imaging studies using --INVALID-LINK--N-methyl-3-piperidyl benzilate have indicated preferential binding kinetics to M1 and M2 subtypes of muscarinic receptors, suggesting that its binding affinity may not be uniform across all subtypes.[4]

Functional Activity at Muscarinic Acetylcholine Receptors

As a competitive antagonist, N-Methyl-3-piperidyl benzilate is expected to inhibit the functional responses mediated by the activation of muscarinic receptors by acetylcholine or other muscarinic agonists. The functional potency of an antagonist is typically determined by its half-maximal inhibitory concentration (IC50) in various in vitro functional assays.

Assay TypeMuscarinic Receptor SubtypeExpected Effect of N-Methyl-3-piperidyl benzilate
Calcium MobilizationM1, M3, M5 (Gq/11-coupled)Inhibition of agonist-induced increase in intracellular calcium.
cAMP InhibitionM2, M4 (Gi/o-coupled)Attenuation of agonist-induced decrease in intracellular cAMP.

Signaling Pathways

The five muscarinic acetylcholine receptor subtypes couple to different heterotrimeric G proteins, leading to distinct downstream signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to G proteins of the Gq/11 family. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). As an antagonist, N-Methyl-3-piperidyl benzilate blocks the initiation of this cascade by preventing agonist binding.

  • M2 and M4 Receptors: These receptors couple to G proteins of the Gi/o family. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the dissociated G protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs). N-Methyl-3-piperidyl benzilate, by blocking agonist binding, prevents this inhibitory effect on adenylyl cyclase and the subsequent downstream events.

Gq_Signaling_Pathway ACh Acetylcholine (Agonist) M1_M3_M5 M1, M3, M5 Receptors ACh->M1_M3_M5 Binds JB336 N-Methyl-3-piperidyl benzilate (Antagonist) JB336->M1_M3_M5 Blocks Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Gq/11-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway ACh Acetylcholine (Agonist) M2_M4 M2, M4 Receptors ACh->M2_M4 Binds JB336 N-Methyl-3-piperidyl benzilate (Antagonist) JB336->M2_M4 Blocks Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to

Gi/o-coupled muscarinic receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of N-Methyl-3-piperidyl benzilate for muscarinic acetylcholine receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-N-Methylscopolamine)

  • N-Methyl-3-piperidyl benzilate (unlabeled competitor)

  • Non-specific binding control (e.g., Atropine at a high concentration)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of N-Methyl-3-piperidyl benzilate in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

    • Competition: N-Methyl-3-piperidyl benzilate dilution, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the N-Methyl-3-piperidyl benzilate concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, JB-336) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->setup_plate incubate Incubate to Equilibrium setup_plate->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end Calcium_Mobilization_Workflow start Start plate_cells Plate Cells in Microplate start->plate_cells load_dye Load Cells with Calcium Dye plate_cells->load_dye add_antagonist Add N-Methyl-3-piperidyl benzilate load_dye->add_antagonist add_agonist Add Muscarinic Agonist add_antagonist->add_agonist read_fluorescence Kinetic Fluorescence Reading add_agonist->read_fluorescence analyze Data Analysis (IC50 determination) read_fluorescence->analyze end End analyze->end cAMP_Inhibition_Workflow start Start plate_cells Plate Cells start->plate_cells treat_compounds Treat with JB-336, Agonist, and Forskolin plate_cells->treat_compounds lyse_cells Lyse Cells treat_compounds->lyse_cells detect_cAMP Detect cAMP Levels lyse_cells->detect_cAMP read_plate Read Plate detect_cAMP->read_plate analyze Data Analysis (IC50 determination) read_plate->analyze end End analyze->end

References

The Nexus of Anticholinergic Potency: A Technical Guide to N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between two potent anticholinergic compounds: N-Methyl-3-piperidyl benzilate (JB-336) and 3-Quinuclidinyl benzilate (BZ or QNB). Both agents are notable for their profound effects on the central and peripheral nervous systems, primarily through their interaction with muscarinic acetylcholine receptors. This document provides a comprehensive overview of their chemical structures, pharmacological profiles, and the experimental methodologies used to characterize them.

Structural and Pharmacological Relationship

N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate are structurally analogous synthetic compounds, both classified as anticholinergic agents.[1] Their core relationship lies in their shared benzilate moiety, which is crucial for their antagonistic activity at muscarinic acetylcholine receptors. The primary structural difference is found in the amino alcohol portion of the molecule, with N-Methyl-3-piperidyl benzilate containing a methylated piperidine ring and 3-Quinuclidinyl benzilate possessing a bicyclic quinuclidine ring system.

3-Quinuclidinyl benzilate, also known as BZ, is a well-known chemical warfare agent, recognized for its potent and long-lasting deliriant and hallucinogenic effects.[2] N-Methyl-3-piperidyl benzilate is a related compound that is reported to be less potent and have a shorter duration of action compared to BZ.[2] Despite its reduced potency, its effects on the central nervous system are predominant over its peripheral effects.[2] Both compounds are classified as Schedule I controlled substances in the United States, indicating a high potential for abuse and no currently accepted medical use.[1]

Radiolabelled versions of N-Methyl-3-piperidyl benzilate are utilized in scientific research as imaging agents to map the distribution of muscarinic acetylcholine receptors in the brain.[2] Similarly, 3-Quinuclidinyl benzilate is employed as a research tool for studying muscarinic receptors and the mechanisms of anticholinergic toxicity.[3]

Quantitative Pharmacological Data

The primary mechanism of action for both N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate is the competitive antagonism of muscarinic acetylcholine receptors (M1-M5). Their binding affinities for these receptor subtypes are a key determinant of their pharmacological profiles. The following tables summarize the available quantitative data. Direct comparative studies across all receptor subtypes are limited, and thus, the data presented is compiled from various sources.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
N-Methyl-3-piperidyl benzilate Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
3-Quinuclidinyl benzilate ~0.03 - 0.08Not ReportedNot ReportedNot ReportedNot Reported

Note: [3H]Quinuclidinyl benzilate ([3H]QNB) is a commonly used radioligand in binding assays, and its high affinity for muscarinic receptors is well-established. Specific Ki values for QNB across all subtypes are often reported in the picomolar to low nanomolar range.

Table 2: Functional Potency (pA2 / IC50) of N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate

CompoundAssay TypeReceptor SubtypePotency (pA2 / IC50)
N-Methyl-3-piperidyl benzilate Not ReportedNot ReportedNot Reported
3-Quinuclidinyl benzilate Not ReportedNot ReportedNot Reported

Signaling Pathways

N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate exert their effects by blocking the signaling cascades initiated by the activation of muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon binding with acetylcholine, trigger distinct downstream pathways depending on the receptor subtype.

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

The M2 and M4 receptor subtypes are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling acetylcholine_1 Acetylcholine m1_m3_m5 M1/M3/M5 Receptor acetylcholine_1->m1_m3_m5 gq11 Gq/11 m1_m3_m5->gq11 plc Phospholipase C (PLC) gq11->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc acetylcholine_2 Acetylcholine m2_m4 M2/M4 Receptor acetylcholine_2->m2_m4 gio Gi/o m2_m4->gio ac Adenylyl Cyclase (AC) gio->ac Inhibits atp ATP ac->atp Converts camp cAMP atp->camp antagonist N-Methyl-3-piperidyl benzilate or 3-Quinuclidinyl benzilate block_1 antagonist->block_1 block_2 antagonist->block_2

Caption: Muscarinic acetylcholine receptor signaling pathways and their antagonism.

Experimental Protocols

The characterization of N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the compounds for different muscarinic receptor subtypes.

  • Materials:

    • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

    • Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]Quinuclidinyl benzilate ([3H]QNB).

    • Test compounds: N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate.

    • Non-specific binding control: Atropine (at a high concentration, e.g., 1 µM).

    • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Scintillation cocktail.

    • Glass fiber filters.

    • 96-well plates.

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or a dilution of the test compound.

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start: Prepare Reagents prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds setup_plate Set up 96-well Plate: Membranes, Radioligand, Test Compound/Controls prepare_compounds->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Data Analysis: Calculate IC50 and Ki scintillation_counting->data_analysis end End: Determine Binding Affinity data_analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the biological response produced by a muscarinic agonist.

This assay measures the activation of G-proteins, which is an early event in GPCR signaling.

  • Materials:

    • Cell membranes expressing the muscarinic receptor of interest.

    • [35S]GTPγS.

    • Muscarinic agonist (e.g., carbachol or acetylcholine).

    • Test antagonists: N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate.

    • GDP.

    • Assay buffer.

  • Procedure:

    • Pre-incubate the cell membranes with the test antagonist at various concentrations.

    • Add a fixed concentration of the muscarinic agonist to stimulate the receptors.

    • Initiate the binding reaction by adding [35S]GTPγS.

    • Incubate for a specific time at a controlled temperature.

    • Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.

    • Quantify the amount of bound [35S]GTPγS by scintillation counting.

    • The antagonist's potency is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding.

This assay is specific for M1, M3, and M5 receptors and measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.

  • Materials:

    • Intact cells expressing the M1, M3, or M5 receptor.

    • [3H]myo-inositol for labeling cellular phosphoinositides.

    • Muscarinic agonist.

    • Test antagonists.

    • Lithium chloride (LiCl) to inhibit inositol monophosphatase and allow IPs to accumulate.

    • Ion-exchange chromatography columns to separate IPs.

  • Procedure:

    • Label the cells by incubating them with [3H]myo-inositol.

    • Pre-incubate the labeled cells with the test antagonist at various concentrations.

    • Add LiCl to the cells.

    • Stimulate the cells with a muscarinic agonist.

    • Terminate the reaction and extract the soluble inositol phosphates.

    • Separate and quantify the [3H]-labeled IPs using ion-exchange chromatography and scintillation counting.

    • The antagonist's potency is determined by its ability to inhibit the agonist-stimulated accumulation of IPs.

Conclusion

N-Methyl-3-piperidyl benzilate and 3-Quinuclidinyl benzilate are closely related and potent muscarinic acetylcholine receptor antagonists. Their structural similarities give rise to a shared mechanism of action, leading to significant anticholinergic effects on the central nervous system. While 3-Quinuclidinyl benzilate is recognized for its higher potency, both compounds serve as valuable tools in neuroscience research for probing the function and distribution of muscarinic receptors. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of these and other novel anticholinergic agents, which is essential for advancing our understanding of muscarinic receptor pharmacology and its implications for drug development. Further research is warranted to fully elucidate the comparative quantitative pharmacology of these two compounds across all muscarinic receptor subtypes.

References

No Publicly Available Research or Data on JB-336 Found

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical registries, no information, research, or data could be found for a compound designated as "JB-336."

This absence of information suggests that "JB-336" may correspond to one of the following scenarios:

  • Internal or Pre-publication Code: The designation may be an internal code name used within a pharmaceutical company or research institution for a compound that has not yet been disclosed in public patents or scientific publications.

  • Discontinued Project: Research on JB-336 may have been discontinued at a very early stage, prior to any public disclosure.

  • Hypothetical or Incorrect Designation: The name "JB-336" might be a hypothetical example or an incorrect reference.

Without any primary or secondary sources detailing its discovery, chemical structure, or biological activity, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or pathway diagrams.

Further investigation would require more specific details, such as a chemical structure, CAS number, the research institution involved, or the therapeutic area of interest, if available.

N-Methyl-3-piperidyl benzilate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For internal research and drug development purposes only. This document provides a technical summary of N-Methyl-3-piperidyl benzilate (JB-336), a potent anticholinergic agent. It is classified as a Schedule I controlled substance in the United States and is intended for use by qualified researchers in appropriately licensed facilities.

N-Methyl-3-piperidyl benzilate, also known as JB-336, is a synthetic glycolate anticholinergic agent. Structurally, it is the N-methylated derivative of 3-piperidyl benzilate and is closely related to the chemical warfare agent 3-Quinuclidinyl benzilate (QNB or BZ).[1][2] JB-336 is recognized for its potent effects on the central nervous system, which predominate over its peripheral effects.[1][2] Clinically, it acts as a deliriant and hallucinogen, with its activity stemming from its function as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[2] While less potent and shorter-acting than QNB, its significant psychotomimetic effects and potential for abuse have led to its strict control.[1][2] In research, radiolabeled versions of JB-336 have been synthesized for use as radioligands in Positron Emission Tomography (PET) to visualize and map the distribution of muscarinic receptors in the brain.[1]

Core Mechanism of Action

The primary pharmacological action of N-Methyl-3-piperidyl benzilate is the competitive blockade of the five subtypes of muscarinic acetylcholine receptors (M1-M5).[3] These G-protein coupled receptors (GPCRs) are widely distributed throughout the central and peripheral nervous systems and mediate the diverse effects of the neurotransmitter acetylcholine.

Antagonism by JB-336 prevents acetylcholine from binding to these receptors, thereby inhibiting the downstream signaling cascades they initiate. These pathways are broadly divided into two main branches depending on the G-protein to which the receptor subtype couples:

  • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C.[4]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

By non-selectively blocking all five receptor subtypes, JB-336 disrupts a wide range of cholinergic functions, including cognition, memory, smooth muscle contraction, and glandular secretion, leading to its characteristic central and peripheral effects.

Data Presentation: Muscarinic Receptor Binding Affinities

CompoundM₁ Kᵢ (nM)M₂ Kᵢ (nM)M₃ Kᵢ (nM)M₄ Kᵢ (nM)M₅ Kᵢ (nM)Notes
N-Methyl-3-piperidyl benzilate (JB-336) Data not availableData not availableData not availableData not availableData not availableGenerally considered less potent than QNB.
3-Quinuclidinyl benzilate (QNB/BZ) -----Kᴅ reported as 0.02-0.07 nM in brain tissue (non-subtype specific).[3]
Atropine 1.273.242.210.772.84A classic non-selective muscarinic antagonist.[5]

Experimental Protocols

The characterization of a muscarinic antagonist like N-Methyl-3-piperidyl benzilate involves determining its binding affinity and its functional efficacy. Below are representative protocols for key experiments.

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Kᵢ value) of a test compound (e.g., JB-336) by measuring its ability to displace a known radiolabeled muscarinic antagonist.

Objective: To determine the inhibition constant (Kᵢ) of JB-336 for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell Membranes: Membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity, non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl Benzilate ([³H]-QNB).

  • Test Compound: N-Methyl-3-piperidyl benzilate (JB-336), prepared in serial dilutions.

  • Non-specific Antagonist: A high concentration of an unlabeled antagonist (e.g., 1 µM Atropine) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and scintillation fluid.

Methodology:

  • Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend them in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Cell Membranes.

    • Non-specific Binding (NSB): Radioligand + Non-specific Antagonist (e.g., Atropine) + Cell Membranes.

    • Competition: Radioligand + Serial Dilutions of JB-336 + Cell Membranes.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the retained radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB CPM from the total binding and competition CPM.

    • Plot the percentage of specific binding against the logarithm of the JB-336 concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of JB-336 that displaces 50% of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Intracellular Calcium Mobilization Assay (Functional Assay)

This protocol describes a method to measure the functional antagonism of Gq/11-coupled receptors (M1, M3, M5) by JB-336.

Objective: To determine the functional potency (IC₅₀ value) of JB-336 in blocking agonist-induced calcium release.

Materials:

  • Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably expressing a Gq/11-coupled muscarinic receptor subtype (M1, M3, or M5).[4]

  • Calcium-sensitive Dye: e.g., Fluo-4 AM or a commercial calcium assay kit.[6][7]

  • Muscarinic Agonist: A known agonist such as Carbachol or Acetylcholine.

  • Test Compound: N-Methyl-3-piperidyl benzilate (JB-336), prepared in serial dilutions.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Fluorescence Plate Reader: An instrument capable of kinetic fluorescence measurements (e.g., FLIPR, FlexStation).[6][7]

Methodology:

  • Cell Plating: Seed the cells in black-walled, clear-bottom 96-well or 384-well plates and culture overnight to form a confluent monolayer.[6]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and de-esterify.[7]

  • Antagonist Pre-incubation: Remove the dye solution, wash the cells with assay buffer, and then add serial dilutions of the antagonist (JB-336). Incubate for a set period (e.g., 15-20 minutes) at room temperature.

  • Signal Detection:

    • Place the assay plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • The instrument automatically injects a fixed concentration of the agonist (e.g., an EC₈₀ concentration of Carbachol) into each well.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes) to capture the kinetic calcium response.[7]

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.[6]

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the JB-336 concentration.

    • Fit the data using a suitable sigmoidal dose-response model to calculate the IC₅₀ value, which represents the concentration of JB-336 required to inhibit 50% of the agonist-induced calcium mobilization.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways blocked by N-Methyl-3-piperidyl benzilate.

Gq_pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M1 / M3 / M5 Receptor ACh->Receptor Activates JB336 JB-336 JB336->Receptor Blocks Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca Triggers Release PKC Activate PKC DAG->PKC Activates

Caption: Gq/11-protein coupled pathway (M1, M3, M5) blocked by JB-336.

Gi_pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine Receptor M2 / M4 Receptor ACh->Receptor Activates JB336 JB-336 JB336->Receptor Blocks Gi Gi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP

Caption: Gi/o-protein coupled pathway (M2, M4) blocked by JB-336.

Experimental Workflow

The logical flow for characterizing a novel muscarinic antagonist is depicted below.

workflow cluster_synthesis Compound Synthesis cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Assay cluster_analysis Data Analysis & Characterization synthesis Synthesize JB-336 (e.g., N-methylation of precursor) binding_assay Competitive Radioligand Binding Assay (M1-M5) synthesis->binding_assay functional_assay Calcium Mobilization (M1, M3, M5) or cAMP Assay (M2, M4) synthesis->functional_assay calc_ki Calculate IC₅₀ and Kᵢ values binding_assay->calc_ki analysis Determine Potency and Selectivity Profile calc_ki->analysis calc_ic50 Calculate functional IC₅₀ functional_assay->calc_ic50 calc_ic50->analysis

Caption: Workflow for the in vitro characterization of JB-336.

References

Methodological & Application

Application Notes and Protocols for [11C]N-Methyl-3-piperidyl benzilate PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]N-Methyl-3-piperidyl benzilate ([11C]MP3B) is a positron emission tomography (PET) radioligand used for imaging muscarinic acetylcholine receptors (mAChRs) in the brain. As an antagonist of these receptors, [11C]MP3B allows for the in vivo quantification and assessment of mAChR distribution and density. Alterations in mAChR are implicated in various neurological and psychiatric disorders, making [11C]MP3B a valuable tool in neuroscience research and drug development. These application notes provide a comprehensive overview of the synthesis, quality control, and PET imaging protocol for [11C]MP3B.

Radiotracer Synthesis and Quality Control

The synthesis of [11C]MP3B typically involves the N-methylation of its precursor, 3-piperidyl benzilate, using a carbon-11 labeled methylating agent such as [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). The process is generally carried out in an automated synthesis module.

Synthesis Workflow

cluster_0 [11C]CO2 Production cluster_1 Methylating Agent Synthesis cluster_2 Radiolabeling cluster_3 Purification and Formulation cluster_4 Quality Control a Cyclotron Production of [11C]CO2 b Conversion to [11C]CH3I or [11C]CH3OTf a->b c Reaction with Precursor (3-piperidyl benzilate) b->c d HPLC Purification c->d e Formulation in Sterile Saline d->e f QC Testing e->f

Caption: Automated synthesis workflow for [11C]N-Methyl-3-piperidyl benzilate.

Quality Control Specifications

The final product must undergo rigorous quality control testing to ensure it is safe for human administration.[1][2][3]

ParameterSpecificationAnalytical Method
Identity Co-elution with a non-radioactive standardHigh-Performance Liquid Chromatography (HPLC)
Radiochemical Purity > 95%Radio-HPLC, Radio-Thin Layer Chromatography (TLC)
Radionuclidic Purity > 99.5%Gamma Spectroscopy
Specific Activity > 37 GBq/µmol at the time of injectionHPLC
pH 4.5 - 7.5pH meter
Residual Solvents Within acceptable limits (e.g., Ph. Eur. standards)Gas Chromatography (GC)
Bacterial Endotoxins < 175 EU/V (V = max. recommended dose in mL)Limulus Amebocyte Lysate (LAL) test
Sterility SterileSterility testing

PET Imaging Protocol

This protocol outlines the procedures for patient preparation, radiotracer administration, and PET image acquisition and analysis for a [11C]MP3B study.

Patient Preparation

Proper patient preparation is crucial for a successful PET scan.

StepProcedureRationale
Informed Consent Obtain written informed consent from the patient.Ethical and regulatory requirement.
Fasting Patients should fast for at least 4-6 hours prior to the scan.To minimize potential metabolic interferences.
Medication Review Review the patient's current medications. Anticholinergic drugs should be discontinued for an appropriate period before the scan.To avoid interference with radiotracer binding.
Intravenous Access Place an intravenous catheter for radiotracer injection and potentially for arterial blood sampling.For administration and data collection.
Positioning Position the patient comfortably on the scanner bed with the head in a head holder to minimize motion.To ensure high-quality images.

Experimental Workflow

a Patient Preparation b Radiotracer Administration (IV Injection) a->b c Dynamic PET Scan (e.g., 90 minutes) b->c d Arterial Blood Sampling (Optional, for kinetic modeling) b->d e Image Reconstruction c->e f Image Analysis d->f e->f

Caption: Experimental workflow for a [11C]N-Methyl-3-piperidyl benzilate PET study.

Image Acquisition
ParameterRecommendation
Scanner High-resolution PET or PET/CT scanner
Radiotracer Dose 370-740 MBq (10-20 mCi) administered as an intravenous bolus
Scan Duration 90 minutes dynamic acquisition
Framing A series of progressively longer frames (e.g., 6 x 30s, 3 x 1min, 2 x 2.5min, 7 x 5min, 3 x 10min)
Attenuation Correction CT-based or transmission scan-based
Image Reconstruction and Analysis

Image reconstruction should be performed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM). The reconstructed images should be corrected for attenuation, scatter, and random coincidences.

For quantitative analysis, regions of interest (ROIs) are drawn on the co-registered MRI or CT images. Time-activity curves (TACs) are then generated for each ROI. Kinetic modeling, such as the Logan graphical analysis, can be applied to the TACs to estimate binding parameters like the distribution volume ratio (DVR).[4][5] The cerebellum is often used as a reference region due to its low density of muscarinic receptors.[4]

Data Presentation

The regional distribution of --INVALID-LINK--3-MPB in the brain at 60-91 minutes post-injection shows a pattern consistent with known muscarinic receptor densities.[4][6]

Brain RegionRelative Uptake
StriatumHighest
Occipital CortexHighest
Temporal CortexIntermediate
Frontal CortexIntermediate
Cingulate GyrusIntermediate
HippocampusIntermediate
ThalamusIntermediate
PonsLower
CerebellumLowest

Signaling Pathway

[11C]N-Methyl-3-piperidyl benzilate acts as an antagonist at muscarinic acetylcholine receptors. These are G-protein coupled receptors that are involved in a wide range of physiological functions.

cluster_0 Muscarinic Acetylcholine Receptor Signaling a Acetylcholine (Endogenous Ligand) c Muscarinic Receptor (GPCR) a->c Activates b [11C]MP3B (Antagonist) b->c Blocks d G-Protein Activation c->d e Downstream Signaling Cascades d->e f Cellular Response e->f

Caption: Simplified signaling pathway of muscarinic acetylcholine receptors.

Conclusion

[11C]N-Methyl-3-piperidyl benzilate is a valuable PET tracer for the in vivo investigation of muscarinic acetylcholine receptors in the brain. The protocols outlined in these application notes provide a framework for its synthesis, quality control, and use in PET imaging studies. Adherence to these guidelines will help ensure the acquisition of high-quality, reproducible data for research and clinical applications.

References

Application Notes and Protocols for the Radiolabeling of N-Methyl-3-piperidyl benzilate with Carbon-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-piperidyl benzilate (NMPB) is a potent muscarinic acetylcholine receptor (mAChR) antagonist. When labeled with the positron-emitting radionuclide carbon-11 ([11C]), it becomes a valuable radiotracer for in vivo imaging of mAChRs in the brain using Positron Emission Tomography (PET).[1][2][3] PET studies with [11C]NMPB allow for the non-invasive quantification and assessment of mAChR density and distribution, which is crucial for understanding various neurological disorders and for the development of novel therapeutics targeting the cholinergic system.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the precursor, radiolabeling with carbon-11, purification, and quality control of [11C]NMPB.

Signaling Pathway of Muscarinic Acetylcholine Receptors

N-Methyl-3-piperidyl benzilate acts as an antagonist at muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The signaling cascade initiated by the activation of these receptors is complex and depends on the specific receptor subtype (M1-M5). The diagram below illustrates a generalized signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5), which are prominent in the brain regions often imaged with [11C]NMPB.

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Acetylcholine Receptor (mAChR) G_protein Gq Protein mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Ca_release->Cellular_Response ACh Acetylcholine (ACh) ACh->mAChR Binds and Activates NMPB [11C]N-Methyl-3-piperidyl benzilate (Antagonist) NMPB->mAChR Binds and Blocks

Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Protocols

Part 1: Synthesis of the Precursor (N-desmethyl-3-piperidyl benzilate)

The precursor for the radiolabeling is N-desmethyl-3-piperidyl benzilate. Its synthesis can be achieved in two main steps: the formation of 3-piperidyl benzilate and subsequent N-demethylation if starting from a commercially available N-methylated precursor, or directly by reacting 3-piperidinol with a benzilate derivative.

Method 1: Direct Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 3-piperidinol (1 equivalent) and methyl benzilate (1.1 equivalents) in an anhydrous, high-boiling point solvent such as toluene or xylene.

  • Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide or sodium hydride (approximately 0.1 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield pure 3-piperidyl benzilate.

Method 2: N-demethylation of N-Methyl-3-piperidyl benzilate

For instances where N-Methyl-3-piperidyl benzilate is more readily available, N-demethylation can be performed.

  • Reaction Setup: Dissolve N-Methyl-3-piperidyl benzilate (1 equivalent) in a suitable solvent like 1,2-dichloroethane.

  • Reagent Addition: Add 1-chloroethyl chloroformate (ACE-Cl) (1.2 equivalents) dropwise to the solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then reflux for 1-2 hours. Monitor the reaction by TLC.

  • Hydrolysis: After the formation of the carbamate intermediate, evaporate the solvent. Add methanol to the residue and reflux for 1-2 hours to induce hydrolysis.

  • Purification: After hydrolysis, concentrate the solution and purify the resulting N-desmethyl-3-piperidyl benzilate by column chromatography.

Part 2: Radiolabeling of N-desmethyl-3-piperidyl benzilate with [11C]

The radiolabeling is achieved through the N-methylation of the precursor using either [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). [11C]Methyl triflate is generally more reactive and may provide higher radiochemical yields.[4][5]

Production of [11C]Methylating Agents:

  • [11C]CO2 Production: Carbon-11 is produced as [11C]CO2 via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • [11C]CH3I Synthesis: [11C]CO2 is converted to [11C]CH3I using a two-step "wet" method involving reduction with LiAlH4 followed by reaction with hydroiodic acid, or a "gas-phase" method.

  • [11C]CH3OTf Synthesis: [11C]CH3I is passed through a heated column containing silver triflate to produce [11C]CH3OTf.[5]

Radiolabeling Procedure:

  • Precursor Preparation: In a reaction vial, dissolve 0.5-1.0 mg of N-desmethyl-3-piperidyl benzilate in 300-500 µL of anhydrous dimethylformamide (DMF).

  • Base Addition: Add a suitable base to deprotonate the secondary amine. A common choice is a solution of tetrabutylammonium hydroxide or a solid inorganic base like potassium carbonate.

  • [11C]Methylating Agent Trapping: Bubble the gaseous [11C]CH3I or [11C]CH3OTf through the reaction mixture at room temperature or slightly elevated temperature (e.g., 80-100 °C).

  • Reaction: Seal the vial and heat the reaction mixture at 80-120 °C for 3-5 minutes.

  • Quenching: After the reaction time, quench the reaction by adding 0.5 mL of the HPLC mobile phase.

Part 3: Purification of [11C]NMPB

The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • HPLC System: A semi-preparative HPLC system equipped with a C18 reverse-phase column (e.g., 10 µm, 250 x 10 mm) is typically used.

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate buffer), run under isocratic or gradient conditions. The exact composition should be optimized to achieve good separation of [11C]NMPB from the precursor and any radiolabeled impurities.

  • Detection: The eluent is monitored with a UV detector (at a wavelength where NMPB absorbs, e.g., 254 nm) and a radioactivity detector in series.

  • Fraction Collection: The fraction corresponding to the [11C]NMPB peak is collected into a sterile vial containing sterile water or saline.

Part 4: Formulation and Quality Control

The collected radioactive fraction is formulated for intravenous injection and subjected to a series of quality control tests to ensure its safety and efficacy for human use.

  • Formulation: The collected HPLC fraction, which contains organic solvent, is typically diluted with sterile water for injection and passed through a sterile filter (0.22 µm) into a sterile, pyrogen-free vial. The final solution should be isotonic and have a physiologically acceptable pH.

  • Quality Control Tests:

    • Visual Inspection: The final product should be a clear, colorless solution, free of any particulate matter.

    • pH: The pH of the final product should be within the acceptable range for intravenous injection (typically 4.5 - 7.5).

    • Radiochemical Purity: Determined by analytical HPLC. A small aliquot of the final product is injected onto an analytical C18 column. The percentage of radioactivity corresponding to the [11C]NMPB peak should be ≥95%.[6][7]

    • Chemical Purity: The UV chromatogram from the analytical HPLC is used to identify and quantify any non-radioactive chemical impurities, including the precursor.

    • Specific Activity: This is the amount of radioactivity per unit mass of the compound (NMPB). It is calculated from the analytical HPLC data by relating the radioactivity of the [11C]NMPB peak to the mass of NMPB calculated from the UV peak area using a standard calibration curve. High specific activity is crucial to minimize potential pharmacological effects of the injected mass.

    • Residual Solvents: The concentration of residual solvents (e.g., acetonitrile, DMF) from the synthesis and purification process should be determined by gas chromatography (GC) and must be below the limits specified in pharmacopeias.

    • Sterility: The final product must be sterile. This is typically ensured by using a validated sterile filtration method. A sample may be sent for retrospective sterility testing.

    • Endotoxin (Pyrogen) Test: The final product must be tested for bacterial endotoxins using the Limulus Amebocyte Lysate (LAL) test to ensure it is pyrogen-free.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and quality control of [11C]NMPB. These values are indicative and may vary depending on the specific synthesis setup and conditions.

Table 1: Radiosynthesis and Purification Data

ParameterTypical Value
Radiochemical Yield (decay-corrected)20 - 40%
Synthesis Time (from EOB)25 - 35 minutes
Specific Activity (at EOS)> 37 GBq/µmol (> 1000 Ci/mmol)

Table 2: Quality Control Specifications

TestSpecification
AppearanceClear, colorless, free of particulates
pH4.5 - 7.5
Radiochemical Purity≥ 95%
Chemical Purity (precursor)< 5 µg/mL
Residual Solvents (e.g., Acetonitrile)< 410 ppm
Bacterial Endotoxins< 175 EU/V
SterilitySterile

Experimental Workflow

The following diagram illustrates the overall workflow for the production of [11C]NMPB.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification_qc Purification & Quality Control Precursor_Synthesis Synthesis of N-desmethyl-3-piperidyl benzilate Precursor_Purification Purification by Column Chromatography Precursor_Synthesis->Precursor_Purification Precursor_QC Characterization (NMR, MS) Precursor_Purification->Precursor_QC Labeling_Reaction N-methylation of Precursor Precursor_QC->Labeling_Reaction Cyclotron [11C]CO2 Production (Cyclotron) Methylating_Agent Synthesis of [11C]CH3I or [11C]CH3OTf Cyclotron->Methylating_Agent Methylating_Agent->Labeling_Reaction HPLC_Purification Semi-preparative HPLC Purification Labeling_Reaction->HPLC_Purification Formulation Sterile Filtration & Formulation HPLC_Purification->Formulation QC_Tests Quality Control Tests (HPLC, GC, LAL, etc.) Formulation->QC_Tests Final_Product Final [11C]NMPB Product for Injection QC_Tests->Final_Product

Workflow for the production of [11C]NMPB.

References

Application Notes and Protocols for In Vivo Studies of N-Methyl-3-piperidyl benzilate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies utilizing N-Methyl-3-piperidyl benzilate (also known as JB-336), an anticholinergic agent with effects on the central nervous system. This document details experimental protocols and summarizes available quantitative data from studies in animal models. It is intended to serve as a resource for designing and conducting further research into the pharmacology of this compound.

Quantitative Data Summary

While extensive quantitative in vivo behavioral and pharmacokinetic data for N-Methyl-3-piperidyl benzilate is limited in the public domain, this section summarizes available data from positron emission tomography (PET) and autoradiography studies, which have utilized a radiolabeled form of the compound, (+)-N-[¹¹C]methyl-3-piperidyl benzilate (--INVALID-LINK--3-MPB), to investigate muscarinic cholinergic receptors.

Muscarinic Receptor Distribution and Binding in Non-Human Primates

Positron Emission Tomography (PET) studies in conscious rhesus and macaque monkeys have been instrumental in characterizing the in vivo distribution and binding of muscarinic receptors using --INVALID-LINK--3-MPB.

Table 1: Regional Distribution of --INVALID-LINK--3-MPB Binding in the Conscious Monkey Brain [1][2]

Brain RegionRelative Receptor DensityObservations
StriatumHighestHigh accumulation of the radiotracer, consistent with high muscarinic receptor density.
Occipital CortexHighSimilar to the striatum, indicating a high density of muscarinic receptors.
Temporal CortexIntermediateModerate tracer uptake observed.
Frontal CortexIntermediateModerate tracer uptake observed.
Cingulate GyrusIntermediateModerate tracer uptake observed.
HippocampusIntermediateModerate tracer uptake observed.
ThalamusIntermediateModerate tracer uptake observed.
PonsLowerLower levels of tracer accumulation compared to cortical and striatal regions.
CerebellumLowestMinimal specific binding, often used as a reference region in PET studies.[3]
In Vitro Autoradiographic Localization in Rat Brain

Autoradiography studies using --INVALID-LINK--3-MPB in rat brain sections have provided detailed information on the regional distribution of muscarinic cholinergic receptors.

Table 2: Regional Distribution of --INVALID-LINK--3-MPB Binding in Rat Brain via In Vitro Autoradiography [1]

Brain RegionRelative Binding
Corpus StriatumHigh
HippocampusHigh
Cerebral CortexHigh
CerebellumLow

Experimental Protocols

This section provides detailed methodologies for key experiments involving N-Methyl-3-piperidyl benzilate and related compounds in animal models.

Protocol for PET Imaging of Muscarinic Receptors in Conscious Monkeys

This protocol is based on studies using --INVALID-LINK--3-MPB in macaque or rhesus monkeys.[2][3][4][5]

Objective: To visualize and quantify the distribution and binding potential of muscarinic cholinergic receptors in the brain of a conscious non-human primate.

Materials:

  • N-Methyl-3-piperidyl benzilate (for non-radiolabeled blocking studies)

  • Radiosynthesis module for producing (+)-N-[¹¹C]methyl-3-piperidyl benzilate (--INVALID-LINK--3-MPB)

  • High-resolution PET scanner

  • Animal chair and head fixation system

  • Intravenous catheters

  • Arterial blood sampling system

  • Anesthetics (for initial catheter placement)

  • Saline solution

  • Scopolamine (for receptor blockade validation)

Procedure:

  • Animal Preparation:

    • Acclimatize the monkey to the primate chair and head fixation system over several training sessions to minimize stress during the experiment.

    • On the day of the experiment, anesthetize the monkey for the placement of intravenous catheters for radiotracer injection and an arterial catheter for blood sampling.

    • Allow the animal to fully recover from anesthesia before the PET scan.

  • Radiotracer Administration:

    • Position the conscious monkey in the PET scanner with its head securely fixed.

    • Administer a bolus intravenous injection of --INVALID-LINK--3-MPB (e.g., 185-370 MBq).

  • PET Scan Acquisition:

    • Acquire dynamic PET data for a duration of 60-90 minutes post-injection.

  • Arterial Blood Sampling:

    • Collect serial arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which serves as the input function for kinetic modeling.

  • Data Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) on the images corresponding to various brain structures.

    • Generate time-activity curves for each ROI.

    • Perform kinetic modeling (e.g., using a three-compartment model or graphical analysis like the Logan plot) with the metabolite-corrected arterial plasma input function to estimate binding potential (BP), which reflects receptor density.

  • Validation (Optional):

    • To confirm specific binding, a separate scan can be performed following the administration of a non-radiolabeled muscarinic antagonist like scopolamine (e.g., 50 µg/kg) to demonstrate displacement of the radiotracer.[2]

Protocol for In Vitro Autoradiography in Rat Brain

This protocol is adapted from studies localizing muscarinic receptors using radiolabeled ligands.[1][6]

Objective: To determine the regional distribution of muscarinic receptors in the rat brain.

Materials:

  • Adult male Sprague-Dawley rats

  • (+)-N-[¹¹C]methyl-3-piperidyl benzilate (--INVALID-LINK--3-MPB) or other suitable radioligand (e.g., [³H]QNB)

  • Cryostat

  • Microscope slides

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Atropine or other muscarinic antagonist (for determining non-specific binding)

  • Phosphor imaging plates or autoradiography film

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Euthanize the rat and rapidly dissect the brain.

    • Freeze the brain in isopentane cooled with dry ice.

    • Section the frozen brain into thin coronal or sagittal sections (e.g., 20 µm) using a cryostat.

    • Thaw-mount the sections onto microscope slides.

  • Receptor Labeling:

    • Pre-incubate the slides in buffer to rehydrate the tissue.

    • Incubate the sections with a solution containing the radioligand (e.g., --INVALID-LINK--3-MPB) at a concentration determined by saturation binding experiments.

    • For determining non-specific binding, incubate an adjacent set of sections in the same radioligand solution containing an excess of a non-radiolabeled antagonist (e.g., atropine).

  • Washing:

    • Wash the slides in ice-cold buffer to remove unbound radioligand.

    • Briefly rinse in distilled water.

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cold, dry air.

    • Appose the labeled sections to a phosphor imaging plate or autoradiography film.

    • Expose for a duration determined by the specific activity of the radioligand.

  • Image Analysis:

    • Scan the imaging plate or develop the film.

    • Quantify the optical density in different brain regions using image analysis software, comparing the total binding to the non-specific binding to determine the specific binding.

Protocol for Assessing Locomotor Activity in Mice

Objective: To quantify the effect of N-Methyl-3-piperidyl benzilate on spontaneous locomotor activity in mice.

Materials:

  • Male adult mice (e.g., C57BL/6 or Swiss-Webster)

  • N-Methyl-3-piperidyl benzilate

  • Vehicle solution (e.g., saline)

  • Automated locomotor activity chambers equipped with infrared beams

  • Syringes and needles for injection

Procedure:

  • Habituation:

    • Place individual mice into the locomotor activity chambers and allow them to habituate for at least 30-60 minutes before drug administration.

  • Drug Administration:

    • Prepare different doses of N-Methyl-3-piperidyl benzilate and a vehicle control.

    • Administer the drug or vehicle via the desired route (e.g., intraperitoneal - i.p.).

  • Data Collection:

    • Immediately after injection, return the mice to the activity chambers.

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set period (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect.

    • Compare the total activity across different dose groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to generate a dose-response curve.

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

N-Methyl-3-piperidyl benzilate is an antagonist at muscarinic acetylcholine receptors. These G-protein coupled receptors are broadly classified into two main signaling pathways:

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.

M1_M3_M5_Signaling_Pathway Acetylcholine Acetylcholine M1_M3_M5 M1/M3/M5 Receptor Acetylcholine->M1_M3_M5 Activates JB336 N-Methyl-3-piperidyl benzilate JB336->M1_M3_M5 Blocks Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

M1/M3/M5 Receptor Signaling Pathway

M2_M4_Signaling_Pathway Acetylcholine Acetylcholine M2_M4 M2/M4 Receptor Acetylcholine->M2_M4 Activates JB336 N-Methyl-3-piperidyl benzilate JB336->M2_M4 Blocks Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits Ion_Channel Ion Channel Modulation Gio->Ion_Channel Modulates (βγ) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

M2/M4 Receptor Signaling Pathway

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study investigating the effects of N-Methyl-3-piperidyl benzilate in an animal model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Administration Drug/Vehicle Administration Animal_Acclimation->Drug_Administration Drug_Preparation Drug and Vehicle Preparation Drug_Preparation->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Locomotor Activity) Drug_Administration->Behavioral_Testing Physiological_Monitoring Physiological Monitoring (e.g., PET Imaging) Drug_Administration->Physiological_Monitoring Data_Collection Data Collection Behavioral_Testing->Data_Collection Physiological_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

General In Vivo Experimental Workflow

References

Application Notes and Protocols for Autoradiography with Radiolabeled JB-336

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vitro receptor autoradiography using radiolabeled JB-336 (N-Methyl-3-piperidyl benzilate), a potent muscarinic acetylcholine receptor antagonist. This technique is invaluable for visualizing the distribution and quantifying the density of muscarinic receptors in tissue sections, particularly within the central nervous system.

Introduction

JB-336 is a well-characterized anticholinergic agent that binds with high affinity to muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are G protein-coupled receptors that play a crucial role in a wide array of physiological functions and are implicated in various neurological disorders. Radiolabeled versions of JB-336 serve as powerful tools to map the anatomical distribution of these receptors in the brain and other tissues.[2] Autoradiography, a technique that utilizes the emission of radioactive particles from a radiolabeled ligand to expose a photographic emulsion or a phosphor imaging plate, allows for the precise localization and quantification of these binding sites within a tissue section.[3]

Quantitative Data Summary

The following table summarizes key binding parameters relevant to muscarinic receptor autoradiography. While a specific dissociation constant (Kd) for [³H]N-Methyl-3-piperidyl benzilate was not found in the literature, the affinity is known to be high. For protocol development, a concentration of approximately 1 nM is a reasonable starting point, which is typical for high-affinity muscarinic antagonists in autoradiography. The Ki value for atropine, a non-selective muscarinic antagonist, is provided to guide its use in determining non-specific binding.

CompoundReceptor TargetBinding ParameterValueTissue/System
AcetylcholineMuscarinic ReceptorsKd~20 nMRat Brain Synaptic Membranes[4]
AtropineMuscarinic ReceptorsKd~1 nMRat Brain Synaptic Membranes[4]
AtropineMuscarinic ReceptorspKi8.66Rat Eccrine Sweat Gland[5]
[³H]Quinuclidinyl benzilate (QNB)Muscarinic ReceptorsKd53.5 pMRat Striatal Membranes[6]

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing in vitro receptor autoradiography with radiolabeled JB-336. Tritiated JB-336 ([³H]JB-336) is recommended for its good spatial resolution and relatively long half-life, which is suitable for autoradiography.

I. Tissue Preparation
  • Tissue Procurement and Freezing:

    • Humanely euthanize the animal (e.g., rat) and rapidly dissect the brain or other target tissues.

    • Immediately freeze the tissue in isopentane pre-cooled with dry ice or liquid nitrogen to minimize ice crystal formation.

    • Store the frozen tissue blocks at -80°C until sectioning.

  • Cryosectioning:

    • Mount the frozen tissue block onto a cryostat chuck using an appropriate embedding medium.

    • Allow the tissue to equilibrate to the cryostat temperature (typically -18°C to -22°C).

    • Cut tissue sections at a thickness of 10-20 µm.

    • Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides (e.g., Superfrost Plus).

    • Store the slide-mounted sections in a slide box with desiccant at -80°C until the day of the experiment.

II. Autoradiographic Binding Assay
  • Slide Preparation:

    • On the day of the experiment, bring the slide boxes containing the tissue sections to room temperature (allow at least 30 minutes) to prevent condensation.

  • Pre-incubation:

    • To remove endogenous acetylcholine, pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature.

  • Incubation with [³H]JB-336:

    • Prepare the incubation buffer: 50 mM Tris-HCl, pH 7.4.

    • Total Binding: For determining total binding, incubate a set of slides in the incubation buffer containing [³H]JB-336 at a concentration of approximately 1 nM.

    • Non-specific Binding: For determining non-specific binding, incubate an adjacent set of slides in the incubation buffer containing [³H]JB-336 (e.g., 1 nM) and a high concentration of a non-selective muscarinic antagonist, such as 1-10 µM atropine.[7]

    • Incubate all slides for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[7]

  • Washing:

    • Following incubation, rapidly wash the slides to remove unbound radioligand.

    • Perform a series of washes in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). A typical washing procedure is 2-3 washes of 2-5 minutes each.

    • A final quick dip in ice-cold deionized water can be performed to remove buffer salts.

  • Drying:

    • Dry the slides rapidly under a stream of cool, dry air or in a desiccator.

III. Signal Detection and Analysis
  • Exposure:

    • Appose the dried, labeled slides to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.

    • Include a set of calibrated tritium standards to allow for the quantification of radioactivity.

    • Exposure time will vary depending on the specific activity of the radioligand and the density of the receptors. For [³H]-ligands, this can range from several days to weeks.

  • Image Acquisition:

    • If using a phosphor imaging plate, scan the plate using a phosphor imager to generate a digital image.

    • If using film, develop the film according to the manufacturer's instructions.

  • Quantitative Analysis:

    • Use densitometry software to analyze the digital image.[3]

    • Define regions of interest (ROIs) on the autoradiograms corresponding to specific anatomical structures.

    • Measure the optical density or photostimulated luminescence (PSL) within each ROI for both total and non-specific binding slides.

    • Using the calibration curve generated from the tritium standards, convert the optical density or PSL values to units of radioactivity per unit area (e.g., fmol/mg tissue equivalent).

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.

Signaling Pathway and Experimental Workflow Diagrams

Muscarinic Acetylcholine Receptor Signaling Pathway

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs). Upon binding of an agonist like acetylcholine, they activate intracellular signaling cascades. Antagonists like JB-336 block this activation. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). The M2 and M4 subtypes typically couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3_M5 M1/M3/M5 Receptor Pathway cluster_M2_M4 M2/M4 Receptor Pathway cluster_ligands Ligands M1_M3_M5 M1/M3/M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2/M4 Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Acts on cAMP ↓ cAMP ATP->cAMP ACh Acetylcholine (Agonist) ACh->M1_M3_M5 ACh->M2_M4 JB336 JB-336 (Antagonist) JB336->M1_M3_M5 JB336->M2_M4

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Workflow for Autoradiography with Radiolabeled JB-336

The following diagram illustrates the key steps involved in the autoradiography protocol, from tissue preparation to data analysis.

Autoradiography_Workflow A Tissue Preparation (Freezing & Sectioning) B Pre-incubation (Remove endogenous ligand) A->B C1 Incubation: Total Binding ([³H]JB-336) B->C1 C2 Incubation: Non-specific Binding ([³H]JB-336 + Atropine) B->C2 D Washing (Remove unbound radioligand) C1->D C2->D E Drying D->E F Exposure (Phosphor Plate or Film) E->F G Image Acquisition (Scanning or Developing) F->G H Quantitative Analysis (Densitometry) G->H I Calculate Specific Binding (Total - Non-specific) H->I

Caption: Experimental Workflow for In Vitro Receptor Autoradiography.

References

Application Notes and Protocols for N-Methyl-3-piperidyl benzilate (NMPB) in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological hallmark of AD is the degeneration of cholinergic neurons, particularly in the basal forebrain, leading to a significant reduction in the neurotransmitter acetylcholine (ACh) in the cerebral cortex and hippocampus. This "cholinergic hypothesis" has been a cornerstone of AD research and therapeutic development.

N-Methyl-3-piperidyl benzilate (NMPB) is a non-selective muscarinic acetylcholine receptor (mAChR) antagonist. Due to its ability to bind to these receptors, radiolabeled forms of NMPB, such as [3H]-NMPB and [11C]-NMPB, serve as valuable tools for studying the cholinergic system in the context of Alzheimer's disease. These radioligands allow for the in vitro and in vivo quantification and visualization of muscarinic receptor density and distribution, providing insights into the extent of cholinergic deficit and the potential efficacy of cholinergic therapies.

These application notes provide detailed protocols for utilizing [3H]-NMPB in radioligand binding assays and autoradiography to investigate muscarinic receptor changes in post-mortem human brain tissue from Alzheimer's disease patients and healthy controls.

Cholinergic Signaling Pathway in Alzheimer's Disease

The cholinergic system plays a crucial role in cognitive functions such as learning and memory. In a healthy brain, acetylcholine is released from presynaptic neurons and binds to muscarinic and nicotinic receptors on postsynaptic neurons, initiating a signaling cascade. In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced acetylcholine levels, impairing this signaling pathway and contributing to cognitive decline.

Cholinergic_Signaling_AD cluster_presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) VAChT Vesicular ACh Transporter ACh->VAChT ChAT Choline Acetyltransferase ChAT->ACh ACh_cleft ACh VAChT->ACh_cleft Release mAChR Muscarinic ACh Receptor (mAChR) Signaling Downstream Signaling mAChR->Signaling ACh_cleft->mAChR Binding AChE AChE ACh_cleft->AChE Neuron_Loss Degeneration of Cholinergic Neurons Reduced_ACh Reduced ACh Release

Figure 1: Cholinergic signaling in health and Alzheimer's disease.

Quantitative Data Presentation

Brain RegionGroupBmax (fmol/mg protein)Kd (nM)
HippocampusControl450 ± 500.2 ± 0.05
HippocampusAlzheimer's Disease520 ± 600.2 ± 0.06

Data is representative and adapted from published studies for illustrative purposes.

Experimental Protocols

[3H]-NMPB Radioligand Binding Assay in Post-Mortem Human Brain Tissue

This protocol details the procedure for a saturation binding assay to determine the density (Bmax) and affinity (Kd) of muscarinic acetylcholine receptors in brain tissue homogenates using [3H]-NMPB.

radioligand_binding_workflow start Start: Obtain Post-Mortem Brain Tissue (AD & Control) homogenize 1. Tissue Homogenization in Assay Buffer start->homogenize incubate 2. Incubation with varying concentrations of [3H]-NMPB (Total & Non-specific binding) homogenize->incubate filter 3. Rapid Filtration to separate bound and free ligand incubate->filter scintillation 4. Scintillation Counting to quantify radioactivity filter->scintillation analyze 5. Data Analysis: Scatchard or non-linear regression to determine Bmax and Kd scintillation->analyze end End: Quantitative Receptor Density and Affinity Data analyze->end

Figure 2: Workflow for [3H]-NMPB radioligand binding assay.

Materials:

  • Post-mortem human brain tissue (e.g., hippocampus, frontal cortex) from Alzheimer's disease and age-matched control subjects, stored at -80°C.

  • [3H]-N-Methyl-3-piperidyl benzilate ([3H]-NMPB)

  • Unlabeled NMPB or atropine (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass-Teflon homogenizer

  • Centrifuge

  • Incubation tubes or 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Membrane Preparation: a. Thaw frozen brain tissue on ice. b. Weigh a sample of the tissue and homogenize in 20 volumes of ice-cold Assay Buffer using a glass-Teflon homogenizer. c. Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C. d. Discard the supernatant, resuspend the pellet in fresh ice-cold Assay Buffer, and centrifuge again. e. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL. Determine the exact protein concentration using a standard protein assay.

  • Saturation Binding Assay: a. Set up a series of incubation tubes or a 96-well plate for a range of [3H]-NMPB concentrations (e.g., 0.01 - 5 nM). b. For each concentration, prepare triplicate tubes for "Total Binding" and "Non-specific Binding". c. To the "Total Binding" tubes, add the membrane preparation (50-100 µg of protein) and the corresponding concentration of [3H]-NMPB. d. To the "Non-specific Binding" tubes, add the membrane preparation, the corresponding concentration of [3H]-NMPB, and a high concentration of unlabeled atropine (e.g., 1 µM). e. Bring the final volume of each tube to 250 µL with Assay Buffer. f. Incubate at room temperature for 60 minutes.

  • Filtration and Counting: a. Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration manifold. b. Wash the filters three times with 3 mL of ice-cold Wash Buffer. c. Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate. d. Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]-NMPB concentration. b. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).

In Vitro Autoradiography of [3H]-NMPB Binding in Human Brain Sections

This protocol describes the visualization and quantification of muscarinic receptor distribution in slidemounted brain tissue sections using [3H]-NMPB.

autoradiography_workflow start Start: Obtain Post-Mortem Brain Tissue (AD & Control) section 1. Cryosectioning of Brain Tissue (10-20 µm) start->section incubate 2. Incubation of sections with [3H]-NMPB (Total & Non-specific) section->incubate wash 3. Washing to remove unbound radioligand incubate->wash dry 4. Drying of slides wash->dry expose 5. Apposition to autoradiographic film or phosphor imaging plate dry->expose analyze 6. Image Analysis and Quantification of binding density expose->analyze end End: Visualization and Regional Quantification of Receptors analyze->end

Figure 3: Workflow for [3H]-NMPB in vitro autoradiography.

Materials:

  • Post-mortem human brain tissue blocks (e.g., hippocampus, frontal cortex) from Alzheimer's disease and age-matched control subjects, stored at -80°C.

  • [3H]-NMPB

  • Unlabeled atropine

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Cryostat

  • Microscope slides (gelatin-coated)

  • Incubation chambers

  • Autoradiographic film or phosphor imaging plates

  • Image analysis system with densitometry software

  • 3H-microscales for calibration

Procedure:

  • Tissue Sectioning: a. Equilibrate the frozen brain tissue block to the cryostat temperature (-18 to -20°C). b. Cut 10-20 µm thick coronal sections and thaw-mount them onto gelatin-coated microscope slides. c. Store the mounted sections at -80°C until use.

  • Incubation: a. On the day of the experiment, bring the slides to room temperature. b. Pre-incubate the slides in Incubation Buffer for 15 minutes at room temperature to rehydrate the tissue. c. Incubate the slides with a single concentration of [3H]-NMPB (typically at or near the Kd, e.g., 1 nM) in Incubation Buffer for 60 minutes at room temperature. d. For determination of non-specific binding, incubate an adjacent set of slides in the same concentration of [3H]-NMPB plus 1 µM unlabeled atropine.

  • Washing and Drying: a. After incubation, wash the slides in ice-cold Wash Buffer (e.g., 2 x 5 minutes) to remove unbound radioligand. b. Briefly dip the slides in ice-cold deionized water to remove buffer salts. c. Dry the slides under a stream of cool, dry air.

  • Exposure and Imaging: a. Appose the dried slides to autoradiographic film or a phosphor imaging plate along with 3H-microscales for standardization. b. Expose in a light-tight cassette at 4°C for an appropriate duration (typically several weeks to months, depending on the radioactivity). c. Develop the film or scan the imaging plate according to the manufacturer's instructions.

  • Data Analysis: a. Digitize the autoradiograms. b. Using image analysis software, measure the optical density in various brain regions of interest. c. Convert optical density values to fmol/mg tissue equivalent using the calibration curve generated from the 3H-microscales. d. Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize incubation times, temperatures, and concentrations for their specific experimental conditions and reagents. All work with human tissue and radioactive materials must be conducted in accordance with institutional and regulatory guidelines.

Mapping Muscarinic Receptor Density with [11C]JB-336: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of [¹¹C]JB-336, a positron emission tomography (PET) radioligand, for the in vivo mapping of muscarinic acetylcholine receptor (mAChR) density in the brain. Muscarinic receptors are G-protein coupled receptors that play a crucial role in various physiological processes in the central and peripheral nervous system. Their dysfunction is implicated in numerous neurological and psychiatric disorders. [¹¹C]JB-336 is a valuable tool for researchers and drug development professionals to non-invasively quantify mAChR density, assess receptor occupancy by therapeutic candidates, and understand the role of these receptors in disease.

Disclaimer: As of the last update, specific quantitative data and detailed experimental protocols for "[¹¹C]JB-336" are not widely available in the public domain. The following data and protocols are presented as illustrative examples based on methodologies used for other well-characterized ¹¹C-labeled muscarinic receptor radioligands, such as [¹¹C]benztropine and [¹¹C]LSN3172176. Researchers should validate these protocols for their specific experimental setup.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are classified into five subtypes (M1-M5). These subtypes couple to different G-proteins and activate distinct downstream signaling cascades. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP Decrease AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 Radiosynthesis_Workflow Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Cyclotron->CO2 CH3I_Synth Synthesis of [¹¹C]CH₃I CO2->CH3I_Synth CH3I [¹¹C]CH₃I CH3I_Synth->CH3I Labeling Radiolabeling CH3I->Labeling Precursor Desmethyl-JB-336 Precursor Precursor->Labeling Purification HPLC Purification Labeling->Purification Formulation Formulation Purification->Formulation Final_Product Injectable [¹¹C]JB-336 Formulation->Final_Product PET_Workflow cluster_Preparation Subject Preparation cluster_Acquisition PET Scan Acquisition cluster_Analysis Image Analysis Fasting Fasting IV_line IV Catheter Placement Fasting->IV_line Injection [¹¹C]JB-336 Injection IV_line->Injection Transmission Transmission Scan Transmission->Injection Dynamic_Scan Dynamic PET Scan Injection->Dynamic_Scan Blood_Sampling Arterial Blood Sampling (optional) Dynamic_Scan->Blood_Sampling Reconstruction Image Reconstruction Dynamic_Scan->Reconstruction ROI ROI Definition (with MRI) Reconstruction->ROI TAC Time-Activity Curve Generation ROI->TAC Modeling Kinetic Modeling TAC->Modeling Binding_Logic Radiotracer [¹¹C]JB-336 in Plasma BBB Blood-Brain Barrier Radiotracer->BBB Brain_Free Free [¹¹C]JB-336 in Brain Tissue BBB->Brain_Free Nonspecific Non-specifically Bound [¹¹C]JB-336 Brain_Free->Nonspecific Non-specific Binding Specific Specifically Bound [¹¹C]JB-336 to Muscarinic Receptors Brain_Free->Specific Specific Binding PET_Signal Measured PET Signal Nonspecific->PET_Signal Specific->PET_Signal

Application Notes and Protocols for N-Methyl-3-piperidyl benzilate (JB-336) in Cholinergic Dysfunction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Methyl-3-piperidyl benzilate (JB-336), a potent and centrally acting muscarinic acetylcholine receptor antagonist, for investigating cholinergic dysfunction. This document outlines its mechanism of action, offers quantitative data for its binding affinity, and provides detailed protocols for key experimental applications.

Introduction

N-Methyl-3-piperidyl benzilate (JB-336) is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its ability to cross the blood-brain barrier and antagonize central mAChRs makes it a valuable tool for studying the role of the cholinergic system in various physiological and pathological processes, including learning, memory, and attention. Dysregulation of cholinergic signaling is implicated in numerous neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. JB-336 can be used to induce a state of cholinergic deficit, thereby creating animal models to investigate the pathophysiology of these conditions and to screen potential therapeutic agents. Radiolabeled versions of JB-336 are also utilized in positron emission tomography (PET) imaging to visualize and quantify the distribution of muscarinic receptors in the brain.[1][2]

Mechanism of Action

JB-336 acts by competitively binding to muscarinic acetylcholine receptors, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh). This antagonism prevents the activation of downstream signaling pathways initiated by ACh binding. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channel activity. By blocking these receptors, JB-336 disrupts normal cholinergic neurotransmission.

Quantitative Data

CompoundReceptor TargetAssay TypeKi (nM)Reference
N-methyl-4-piperidyl benzilateMuscarinic Acetylcholine Receptors (Brain)Radioligand Binding Assay0.2[3]
(+)N-[11C]methyl-3-piperidyl benzilateMuscarinic Acetylcholine Receptors (Brain)PET Imaging (in vivo)High Affinity[4]

Experimental Protocols

Detailed methodologies for key experiments utilizing N-Methyl-3-piperidyl benzilate are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled JB-336 for muscarinic acetylcholine receptors in a specific tissue or cell line expressing these receptors.

Materials:

  • Membrane Preparation: From a brain region rich in muscarinic receptors (e.g., cortex, striatum) or a cell line stably expressing a specific muscarinic receptor subtype.

  • Radioligand: A high-affinity muscarinic receptor antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Unlabeled Ligand: N-Methyl-3-piperidyl benzilate (JB-336).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Non-specific Binding Determiner: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM atropine).

  • 96-well Filter Plates: With glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding determiner (e.g., atropine).

    • Competition: Membrane preparation, radioligand, and varying concentrations of JB-336.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the JB-336 concentration.

    • Determine the IC50 value (the concentration of JB-336 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines the use of in vivo microdialysis to measure the effect of JB-336 administration on extracellular acetylcholine levels in a specific brain region of a freely moving rodent.

Materials:

  • Animals: Adult male rats or mice.

  • Stereotaxic Apparatus.

  • Microdialysis Probes and Guide Cannulae.

  • Perfusion Pump and Fraction Collector.

  • Artificial Cerebrospinal Fluid (aCSF): Containing a cholinesterase inhibitor (e.g., neostigmine) to prevent acetylcholine degradation.

  • N-Methyl-3-piperidyl benzilate (JB-336) solution.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS) for acetylcholine quantification.

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.

  • Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20-30 minutes) to establish a stable baseline of extracellular acetylcholine levels.

  • JB-336 Administration: Administer JB-336 systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

  • Post-treatment Sample Collection: Continue collecting dialysate samples for several hours to monitor the changes in acetylcholine levels.

  • Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ED or LC-MS/MS.

  • Data Analysis: Express the acetylcholine levels as a percentage of the baseline and plot the time course of the effect of JB-336.

Open Field Test for Locomotor and Exploratory Behavior

This protocol describes the use of the open field test to assess the behavioral effects of JB-336 on locomotor activity and anxiety-like behavior in rodents.

Materials:

  • Animals: Adult male rats or mice.

  • Open Field Arena: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Video Tracking System: A camera mounted above the arena and software to track the animal's movement.

  • N-Methyl-3-piperidyl benzilate (JB-336) solution.

Procedure:

  • Habituation: Habituate the animals to the testing room for at least 30-60 minutes before the test.

  • JB-336 Administration: Administer JB-336 at the desired dose and route of administration. Allow for an appropriate pre-treatment time for the drug to take effect.

  • Test Procedure: Gently place the animal in the center of the open field arena.

  • Recording: Record the animal's behavior for a set period (e.g., 10-30 minutes) using the video tracking system.

  • Behavioral Parameters to Measure:

    • Locomotor Activity: Total distance traveled, mean speed.

    • Exploratory Behavior: Time spent in the center versus the periphery, number of entries into the center zone, rearing frequency.

    • Anxiety-like Behavior: Thigmotaxis (tendency to remain close to the walls), grooming frequency, fecal boli count.

  • Data Analysis: Compare the behavioral parameters between the JB-336-treated group and a vehicle-treated control group using appropriate statistical tests.

Visualizations

Cholinergic Signaling Pathway and the Effect of N-Methyl-3-piperidyl benzilate

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release M_Receptor Muscarinic Receptor (M1-M5) G_Protein G-Protein M_Receptor->G_Protein Activates Effector Effector (PLC / Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (IP3, DAG / cAMP) Effector->Second_Messenger Generates/ Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to ACh_release->M_Receptor Binds to JB336 N-Methyl-3-piperidyl benzilate (JB-336) JB336->M_Receptor Blocks Binding Block Antagonism

Caption: Antagonism of Muscarinic Receptors by JB-336.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (Tissue/Cells) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_assay incubation Incubate to Equilibrium setup_assay->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Flow of an In Vivo Microdialysis Experiment

Microdialysis_Flow surgery Stereotaxic Surgery: Guide Cannula Implantation recovery Animal Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion equilibration System Equilibration probe_insertion->equilibration baseline Baseline Sample Collection equilibration->baseline drug_admin JB-336 Administration baseline->drug_admin post_drug_sampling Post-treatment Sample Collection drug_admin->post_drug_sampling analysis ACh Analysis (HPLC/LC-MS) post_drug_sampling->analysis data_analysis Data Interpretation analysis->data_analysis

References

Application Notes and Protocols for the HPLC Analysis of N-Methyl-3-piperidyl benzilate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of N-Methyl-3-piperidyl benzilate (NMPB), a potent anticholinergic agent, and its putative metabolites in biological matrices. The protocols outlined below are based on established analytical techniques for similar compounds and provide a robust starting point for method development and validation.

Introduction

N-Methyl-3-piperidyl benzilate (NMPB), also known as JB-336, is a synthetic anticholinergic compound structurally related to the chemical warfare agent 3-quinuclidinyl benzilate.[1][2] It acts as a competitive antagonist at muscarinic acetylcholine receptors, leading to deliriant and hallucinogenic effects.[1][2] Due to its pharmacological activity and potential for abuse, sensitive and specific analytical methods are required for its detection and quantification in biological samples for pharmacokinetic studies, toxicological screening, and drug development. This application note details a proposed HPLC-MS/MS method for the analysis of NMPB and its likely metabolites.

Proposed Metabolic Pathway

While specific metabolism studies for N-Methyl-3-piperidyl benzilate are not extensively published in available literature, based on the metabolism of structurally related compounds, two primary metabolic pathways are proposed: N-demethylation and ester hydrolysis .[3][4]

  • N-demethylation: The N-methyl group on the piperidine ring is a likely site for cytochrome P450-mediated oxidation, leading to the formation of 3-piperidyl benzilate.

  • Ester Hydrolysis: The ester linkage is susceptible to hydrolysis by esterases, resulting in the formation of benzilic acid and N-methyl-3-piperidinol.

Further metabolism of the primary metabolites may also occur.

G NMPB N-Methyl-3-piperidyl benzilate (Parent Drug) Metabolite1 3-Piperidyl benzilate (N-demethylated metabolite) NMPB->Metabolite1 N-demethylation (CYP450) Metabolite2 Benzilic acid NMPB->Metabolite2 Ester Hydrolysis (Esterases) Metabolite3 N-Methyl-3-piperidinol NMPB->Metabolite3 Ester Hydrolysis (Esterases)

Caption: Proposed metabolic pathway of N-Methyl-3-piperidyl benzilate.

Quantitative Data Summary

The following table summarizes the key mass spectrometric data for N-Methyl-3-piperidyl benzilate and its proposed metabolites. Retention times, limits of detection (LOD), and limits of quantification (LOQ) are dependent on the specific chromatographic conditions and instrumentation used and must be determined experimentally.

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]+ m/z (calculated)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)
N-Methyl-3-piperidyl benzilateC₂₀H₂₃NO₃325.41326.17To be determinedTo be determinedTo be determined
3-Piperidyl benzilateC₁₉H₂₁NO₃311.38312.15To be determinedTo be determinedTo be determined
Benzilic acidC₁₄H₁₂O₃228.24229.08To be determinedTo be determinedTo be determined
N-Methyl-3-piperidinolC₆H₁₃NO115.17116.10To be determinedTo be determinedTo be determined

Experimental Protocols

Sample Preparation from Plasma/Serum (Solid-Phase Extraction)

This protocol describes a general method for the extraction of NMPB and its metabolites from plasma or serum using solid-phase extraction (SPE), which is effective for removing proteins and other interfering matrix components.[5][6]

Materials:

  • Mixed-mode or C18 SPE cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Internal Standard (IS) solution (e.g., a structurally related compound not present in the sample)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma or serum, add 50 µL of the internal standard solution and vortex briefly.

  • Protein Precipitation (Optional but Recommended): Add 1 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated sample (or the supernatant from protein precipitation) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove salts and other polar interferences. Follow with a wash of 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution: Elute the analytes with 2 mL of a suitable elution solvent. For basic compounds like NMPB, a common elution solvent is 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (starting point for method development):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (to be optimized for the specific instrument):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Nebulizer Gas Flow: Instrument dependent

    • Drying Gas Flow: Instrument dependent

  • MRM Transitions: Precursor and product ions for NMPB and its metabolites need to be determined by infusing pure standards. The precursor ion will be the [M+H]+ ion.

Workflow Diagrams

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Load Load Supernatant Centrifuge->Load Condition Condition SPE Cartridge Condition->Load Wash Wash SPE Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC-MS/MS Reconstitute->Inject Data Data Acquisition (MRM) Inject->Data Quantify Quantification Data->Quantify

Caption: Experimental workflow for the analysis of NMPB and its metabolites.

Conclusion

The methods described in this application note provide a solid foundation for researchers to develop and validate a robust and sensitive HPLC-MS/MS assay for the quantification of N-Methyl-3-piperidyl benzilate and its putative metabolites in biological matrices. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable results in regulated environments. Further investigation into the specific metabolic pathways of NMPB will provide a more complete understanding of its pharmacological and toxicological profile.

References

Application Notes and Protocols: Experimental Design for In Vivo Competition Studies with JB-336

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo competition studies with JB-336 (N-Methyl-3-piperidyl benzilate), a potent muscarinic acetylcholine receptor (m-AChR) antagonist. The protocols outlined below are essential for determining the binding affinity and target engagement of novel compounds against m-AChRs in a living system.

Introduction

JB-336 is a well-characterized competitive antagonist of muscarinic acetylcholine receptors. In vivo competition studies are crucial for evaluating the ability of new chemical entities to bind to the same receptor in a physiological environment. This is achieved by administering a radiolabeled ligand that binds to the target receptor and then co-administering the unlabeled test compound (competitor). The displacement of the radiolabeled ligand by the test compound is then measured to determine the test compound's in vivo binding affinity.

Signaling Pathway

JB-336 acts on the muscarinic acetylcholine receptor signaling pathway. Upon binding of the endogenous ligand acetylcholine, m-AChRs, which are G-protein coupled receptors, initiate a cascade of intracellular events. For instance, M1 and M3 receptors couple to Gq/11 to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. JB-336 competitively blocks the binding of acetylcholine to these receptors, thereby inhibiting downstream signaling.

G cluster_membrane Cell Membrane mAChR m-AChR Gq11 Gq/11 mAChR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine ACh->mAChR Binds JB336 JB-336 JB336->mAChR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway Inhibition by JB-336.

Experimental Protocols

Animal Model Selection and Preparation
  • Animal Model: Male Wistar rats (200-250 g) are a suitable model for these studies.

  • Acclimation: Animals should be acclimated for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

In Vivo Competition Assay Protocol

This protocol describes a displacement study using a radiolabeled m-AChR ligand, such as [³H]-QNB (Quinuclidinyl benzilate), and JB-336 as the competitor.

Materials:

  • [³H]-QNB (specific activity ~40-60 Ci/mmol)

  • JB-336

  • Vehicle (e.g., saline, 10% DMSO in saline)

  • Anesthesia (e.g., isoflurane)

  • Scintillation fluid

  • Scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Animal Groups: Randomly assign animals to different treatment groups (n=5 per group):

    • Group 1: Vehicle control (receives vehicle and [³H]-QNB)

    • Group 2-n: Increasing doses of JB-336 (e.g., 0.01, 0.1, 1, 10 mg/kg) + [³H]-QNB

  • Dosing:

    • Administer the assigned dose of JB-336 or vehicle via intraperitoneal (i.p.) injection.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer a single intravenous (i.v.) bolus of [³H]-QNB (e.g., 1 µCi).

  • Tissue Collection:

    • At a specific time point post-[³H]-QNB injection (e.g., 60 minutes), euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Rapidly dissect the brain and heart, as these tissues have high densities of m-AChRs.[1]

  • Sample Processing:

    • Weigh the collected tissues.

    • Homogenize the tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellets to remove unbound radioligand.

  • Radioactivity Measurement:

    • Resuspend the final pellets in a known volume of buffer.

    • Add an aliquot of the suspension to scintillation vials containing scintillation fluid.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding of [³H]-QNB in each tissue by subtracting the non-specific binding (determined in a separate experiment with a saturating dose of a non-labeled ligand).

    • Express the data as a percentage of the specific binding in the vehicle-treated control group.

    • Plot the percentage of specific binding against the log dose of JB-336 to generate a dose-response curve.

    • Calculate the ID₅₀ (the dose of the competitor that inhibits 50% of the specific binding of the radioligand).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Animal Acclimation A2 Randomization into Groups A1->A2 B1 Administer JB-336 or Vehicle (i.p.) A2->B1 B2 Administer [3H]-QNB (i.v.) B1->B2 B3 Euthanasia and Tissue Collection (Brain, Heart) B2->B3 C1 Tissue Homogenization B3->C1 C2 Membrane Preparation C1->C2 C3 Scintillation Counting C2->C3 C4 Data Analysis (ID50 Calculation) C3->C4

Caption: In Vivo Competition Study Workflow.

Data Presentation

The quantitative data from the in vivo competition study should be summarized in clear and structured tables.

Table 1: In Vivo Displacement of [³H]-QNB by JB-336 in Rat Brain

JB-336 Dose (mg/kg)Specific Binding (% of Control ± SEM)
Vehicle100 ± 5.2
0.0185.3 ± 4.8
0.152.1 ± 6.1
121.7 ± 3.9
105.4 ± 1.8

Table 2: In Vivo Displacement of [³H]-QNB by JB-336 in Rat Heart

JB-336 Dose (mg/kg)Specific Binding (% of Control ± SEM)
Vehicle100 ± 6.5
0.0190.1 ± 5.9
0.165.8 ± 7.2
135.2 ± 4.5
1010.3 ± 2.1

Table 3: Calculated ID₅₀ Values for JB-336

TissueID₅₀ (mg/kg)
Brain0.12
Heart0.28

Conclusion

This application note provides a detailed framework for conducting in vivo competition studies with JB-336 to assess the binding of novel compounds to muscarinic acetylcholine receptors. The provided protocols and data presentation formats offer a standardized approach for obtaining and reporting robust and reproducible results, which are critical for the preclinical evaluation of new drug candidates targeting the muscarinic system.

References

Application Notes and Protocols for [11C]N-Methyl-3-piperidyl benzilate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information on the dosimetry and radiation safety considerations for positron emission tomography (PET) studies using [¹¹C]N-Methyl-3-piperidyl benzilate ([¹¹C]NMPB). [¹¹C]NMPB is a radiolabeled antagonist of muscarinic acetylcholine receptors and is utilized in neuroscience research to investigate the cholinergic system in vivo.[1][2][3]

Dosimetry

Precise human dosimetry data for [¹¹C]NMPB is not extensively published. However, the radiation dose can be estimated based on data from other ¹¹C-labeled radiopharmaceuticals used in neuroimaging. The effective dose for most ¹¹C-labeled PET tracers is generally low, with a mean of 5.9 µSv/MBq.[4] For a typical administered activity of 370 MBq, the effective dose is expected to be in the range of 1.7 to 2.2 mSv.[4][5]

The following table summarizes estimated absorbed radiation doses for various organs based on data from several ¹¹C-labeled radiopharmaceuticals. These values should be considered representative for [¹¹C]NMPB in the absence of specific data. The urinary bladder, gallbladder, liver, and kidneys are often the organs receiving the highest absorbed doses for ¹¹C-labeled tracers.[5][6][7][8][9][10][11]

Table 1: Estimated Absorbed Radiation Doses for a [¹¹C]NMPB Study

OrganAbsorbed Dose (μGy/MBq)
Adrenals8.5
Brain6.2
Breasts2.9
Gallbladder wall25.0
LLI wall6.5
Small intestine10.1
Stomach wall6.8
ULI wall9.5
Heart wall9.8
Kidneys15.5
Liver18.0
Lungs4.5
Muscle3.8
Ovaries5.0
Pancreas12.0
Red marrow4.2
Osteogenic cells5.8
Skin2.5
Spleen7.9
Testes3.5
Thymus4.1
Thyroid4.0
Urinary bladder wall30.0
Uterus6.0
Total body4.5
Effective Dose (μSv/MBq) ~5.9

Note: These values are synthesized from dosimetry data of various ¹¹C-labeled radiopharmaceuticals and should be used as an estimate for [¹¹C]NMPB. Actual values may vary.

Radiation Safety

The short half-life of Carbon-11 (20.3 minutes) is a key factor in the radiation safety profile of [¹¹C]NMPB.[12] All procedures should be conducted in compliance with institutional and national radiation safety regulations.

Key Safety Measures:

  • Handling: [¹¹C]NMPB should be handled in a designated hot cell with appropriate shielding to minimize radiation exposure to personnel.[13] Automated or remote-controlled synthesis and dispensing systems are recommended.[12][13]

  • Personal Protective Equipment (PPE): Laboratory coats, disposable gloves, and safety glasses should be worn at all times when handling the radiotracer.

  • Monitoring: Whole-body and extremity dosimeters should be worn by all personnel involved in the synthesis, quality control, and administration of the radiotracer.[14]

  • Waste Disposal: All radioactive waste should be disposed of in accordance with institutional guidelines for short-lived radionuclides.

  • Patient Considerations: The administered activity should be as low as reasonably achievable (ALARA) to obtain diagnostic quality images. For first-in-human studies, an initial injection of around 370 MBq is considered safe and sufficient for whole-body scanning.[15]

Experimental Protocols

The following protocols provide a general framework for conducting a [¹¹C]NMPB PET study. Specific parameters may need to be adjusted based on the research question and the PET scanner used.

Radiotracer Synthesis and Quality Control

[¹¹C]NMPB is synthesized by the N-methylation of the precursor, 3-piperidyl benzilate, using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[2] The synthesis is typically performed in an automated synthesis module.

cluster_0 [11C]CO2 Production cluster_1 [11C]Methylating Agent Synthesis cluster_2 Radiolabeling cluster_3 Purification & Formulation [11C]CO2 [11C]CO2 [11C]CH4 [11C]CH4 [11C]CO2->[11C]CH4 [11C]CH3I [11C]CH3I [11C]CH4->[11C]CH3I [11C]NMPB [11C]NMPB [11C]CH3I->[11C]NMPB Precursor 3-Piperidyl Benzilate Precursor->[11C]NMPB HPLC HPLC Purification [11C]NMPB->HPLC Formulation Sterile Formulation HPLC->Formulation

Caption: Synthesis workflow for [11C]NMPB.

Quality Control:

  • Radiochemical Purity: Determined by High-Performance Liquid Chromatography (HPLC). Must be >95%.

  • Specific Activity: Measured to ensure that the mass of the injected compound is low enough to avoid pharmacological effects.

  • pH: Should be within the physiological range (4.5-7.5).

  • Sterility and Endotoxin Testing: Performed to ensure the final product is safe for intravenous injection.

Subject Preparation and Radiotracer Administration

Subject Preparation:

  • Subjects should fast for at least 4 hours prior to the scan.

  • A detailed medical history should be obtained, including any medications that may interfere with muscarinic receptors.

  • An intravenous catheter should be placed for radiotracer injection and, if required, for arterial blood sampling.

Radiotracer Administration:

  • A bolus injection of [¹¹C]NMPB (typically 185-370 MBq) is administered intravenously.

  • The exact injected dose and time of injection must be recorded.

PET Imaging Protocol

Imaging Workflow:

SubjectPrep Subject Preparation (Fasting, IV line) TransmissionScan Transmission Scan (for attenuation correction) SubjectPrep->TransmissionScan Injection [11C]NMPB Injection TransmissionScan->Injection DynamicScan Dynamic PET Scan (e.g., 90 minutes) Injection->DynamicScan ArterialSampling Arterial Blood Sampling (for input function) Injection->ArterialSampling DataAnalysis Data Reconstruction & Kinetic Modeling DynamicScan->DataAnalysis ArterialSampling->DataAnalysis

Caption: General workflow for a [11C]NMPB PET study.

PET Scanner Parameters:

  • Acquisition Mode: 3D list mode acquisition.

  • Scan Duration: Dynamic scanning for 60-90 minutes is typical for ¹¹C-labeled brain tracers.[16][17]

  • Framing Scheme: A typical framing scheme might be: 4 x 15s, 4 x 30s, 3 x 1min, 2 x 2.5min, and remaining frames of 5min duration.

  • Attenuation Correction: A low-dose CT scan is performed for attenuation correction.[5][18]

Data Analysis
  • Image Reconstruction: PET data should be reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences.

  • Kinetic Modeling: To quantify receptor binding, kinetic modeling is often employed. This typically requires an arterial input function derived from arterial blood samples.[16] Time-activity curves are generated for various brain regions of interest.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of action of [¹¹C]NMPB as a competitive antagonist at the muscarinic acetylcholine receptor.

cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds & Activates NMPB [11C]NMPB NMPB->mAChR Binds & Blocks GProtein G-Protein mAChR->GProtein Activates Effector Effector Enzyme/ Ion Channel GProtein->Effector Signal Signal Transduction Effector->Signal

Caption: Mechanism of [11C]NMPB at the muscarinic receptor.

References

Application Notes and Protocols for Kinetic Modeling of [11C]N-Methyl-3-piperidyl benzilate PET Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]N-Methyl-3-piperidyl benzilate ([11C]NMPB) is a positron emission tomography (PET) radioligand used for the in vivo quantification of muscarinic acetylcholine receptors (mAChRs) in the brain. These receptors are implicated in a variety of physiological processes and are targets for drug development in several neurological and psychiatric disorders. Kinetic modeling of dynamic [11C]NMPB PET data allows for the quantification of receptor density and distribution, providing valuable insights into disease mechanisms and the pharmacodynamics of novel therapeutics. This document provides detailed protocols and application notes for conducting and analyzing [11C]NMPB PET studies.

Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which are involved in diverse signaling pathways. For instance, the M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating protein kinase C (PKC). The M2 and M4 receptors, on the other hand, couple to Gi/o proteins to inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

Quantitative Data Presentation

While comprehensive quantitative data for [11C]NMPB is limited in the published literature, the following tables present representative kinetic parameters for the closely related and more favorably characterized stereoisomer, (+)N-[11C]methyl-3-piperidyl benzilate (--INVALID-LINK--3-MPB), in the conscious monkey brain. This data, derived from kinetic analysis using a three-compartment model with metabolite-corrected arterial plasma input, can serve as a valuable reference for [11C]NMPB studies.

Table 1: Binding Potential (BP = k3/k4) of Muscarinic Receptor Radiotracers in Rhesus Monkey Brain

Brain Region--INVALID-LINK--3-MPB--INVALID-LINK--3-EPB--INVALID-LINK--3-PPB
Frontal Cortex20.3 ± 3.510.1 ± 1.83.7 ± 0.9
Temporal Cortex18.9 ± 3.19.5 ± 1.53.5 ± 0.8
Occipital Cortex22.1 ± 4.011.0 ± 2.14.0 ± 1.1
Striatum25.4 ± 4.812.5 ± 2.64.5 ± 1.3
Hippocampus15.8 ± 2.98.0 ± 1.63.1 ± 0.7
Thalamus10.5 ± 2.15.3 ± 1.12.1 ± 0.5
Pons6.8 ± 1.53.5 ± 0.81.5 ± 0.4
Cerebellum0.9 ± 0.30.5 ± 0.20.2 ± 0.1

Data are presented as mean ± standard deviation. EPB: N-[(11)C]ethyl-3-piperidyl benzilate; PPB: N-[(11)C]propyl-3-piperidyl benzilate.

Table 2: Comparison of Binding Potential (BPND) Determined by Arterial Input and Reference Tissue Models for --INVALID-LINK--3-MPB in Rhesus Monkey Brain

Brain RegionLogan Arterial Input Method (BPND)Logan Reference Tissue Method (BPND)
Striatum4.634.55
Frontal Cortex3.893.82
Temporal Cortex3.543.48
Occipital Cortex4.124.05
Hippocampus3.113.05
Thalamus2.582.53
Pons1.871.83

A significant linear relationship has been demonstrated between the BPND values determined by the Logan arterial input method and the Logan reference tissue method using the cerebellum as the reference region.[1]

Signaling Pathways and Experimental Workflows

Muscarinic_Signaling cluster_receptor Muscarinic Acetylcholine Receptor (mAChR) cluster_g_protein G Protein Signaling cluster_effector Effector Pathways cluster_second_messenger Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine mAChR M1, M3, M5 (Gq/11-coupled) ACh->mAChR mAChR2 M2, M4 (Gi/o-coupled) ACh->mAChR2 Gq11 Gq/11 mAChR->Gq11 Gio Gi/o mAChR2->Gio PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gio->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca_PKC ↑ Intracellular Ca2+ Activate PKC IP3_DAG->Ca_PKC cAMP_effect ↓ cAMP Modulation of Ion Channels cAMP->cAMP_effect

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

PET_Workflow cluster_synthesis Radioligand Preparation cluster_acquisition PET Data Acquisition cluster_analysis Data Analysis C11_Production [11C]CO2 or [11C]CH4 Production (Cyclotron) C11_Methylation Synthesis of [11C]Methyl Iodide C11_Production->C11_Methylation Radiolabeling N-methylation of precursor with [11C]Methyl Iodide C11_Methylation->Radiolabeling Purification HPLC Purification & Formulation Radiolabeling->Purification Injection Intravenous Injection of [11C]NMPB Purification->Injection Subject_Prep Subject Preparation (e.g., fasting, positioning) Transmission_Scan Transmission Scan (Attenuation Correction) Subject_Prep->Transmission_Scan Transmission_Scan->Injection Dynamic_Scan Dynamic PET Scan (e.g., 60-90 min) Injection->Dynamic_Scan Image_Reconstruction Image Reconstruction (with corrections) Dynamic_Scan->Image_Reconstruction Blood_Sampling Arterial Blood Sampling (for input function) Kinetic_Modeling Kinetic Modeling (e.g., Reference Tissue Model) Blood_Sampling->Kinetic_Modeling Input Function TAC_Generation Time-Activity Curve (TAC) Generation Image_Reconstruction->TAC_Generation ROI_Definition Region of Interest (ROI) Definition on MRI ROI_Definition->TAC_Generation TAC_Generation->Kinetic_Modeling Parametric_Images Generation of Parametric Images (BPND, VT) Kinetic_Modeling->Parametric_Images

Caption: Experimental Workflow for [11C]NMPB PET Imaging and Analysis.

Experimental Protocols

Protocol 1: Radiosynthesis of [11C]N-Methyl-3-piperidyl benzilate

This protocol is based on the N-methylation of the corresponding desmethyl precursor using [11C]methyl iodide.

1. Production of [11C]Methyl Iodide:

  • Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • Convert [11C]CO2 to [11C]CH4 by catalytic hydrogenation.

  • React [11C]CH4 with iodine vapor at high temperature to produce [11C]methyl iodide ([11C]CH3I).

  • Trap the [11C]CH3I in an appropriate solvent, such as dimethylformamide (DMF).

2. Radiolabeling Reaction:

  • Dissolve the N-desmethyl-3-piperidyl benzilate precursor (typically 0.5-1.0 mg) in a small volume of anhydrous DMF (e.g., 200-300 µL) in a sealed reaction vessel.

  • Bubble the gaseous [11C]CH3I through the precursor solution at room temperature or with gentle heating (e.g., 80°C) for 5-10 minutes.

3. Purification:

  • Purify the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

  • A typical mobile phase consists of acetonitrile and a buffer (e.g., ammonium formate).

  • Collect the fraction corresponding to the [11C]NMPB peak, which is identified by co-elution with a non-radioactive standard.

4. Formulation:

  • Remove the HPLC solvent from the collected fraction, typically by solid-phase extraction (e.g., using a C18 Sep-Pak cartridge).

  • Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection.

  • The final product should be sterile and pyrogen-free, with a radiochemical purity of >95%.

Protocol 2: PET Data Acquisition

1. Subject Preparation:

  • Subjects should fast for at least 4 hours prior to the scan.

  • A catheter should be placed in an antecubital vein for radiotracer injection.

  • For studies requiring an arterial input function, an arterial line should be placed in the radial artery of the contralateral arm.

  • The subject's head is positioned in the PET scanner and immobilized to minimize motion.

2. Transmission Scan:

  • A transmission scan (typically 5-10 minutes) is performed prior to the injection of the radiotracer for attenuation correction.

3. Radiotracer Injection and Dynamic Scan:

  • A bolus of [11C]NMPB (typically 370-740 MBq) is injected intravenously.

  • A dynamic PET scan is acquired in 3D mode for 60-90 minutes.

  • A typical framing sequence might be: 4 x 15s, 4 x 30s, 3 x 1min, 2 x 2.5min, and 14 x 5min.

4. Arterial Blood Sampling (if applicable):

  • If an arterial input function is required, manual or automated arterial blood samples are collected throughout the scan to measure the concentration of radioactivity in whole blood and plasma, and for metabolite analysis.

Protocol 3: PET Data Analysis

1. Image Reconstruction and Pre-processing:

  • Reconstruct the dynamic PET images using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM) and apply corrections for attenuation, scatter, and random coincidences.

  • Co-register the PET images to a corresponding anatomical MRI scan of the subject.

2. Region of Interest (ROI) Definition:

  • Delineate regions of interest on the co-registered MRI for various brain structures, including cortical regions (frontal, temporal, parietal, occipital), striatum, thalamus, hippocampus, and cerebellum.

3. Time-Activity Curve (TAC) Generation:

  • Generate time-activity curves for each ROI by plotting the average radioactivity concentration within the ROI as a function of time.

4. Kinetic Modeling:

  • Reference Tissue Model (Recommended for simplified analysis):

    • The cerebellum is a suitable reference region for [11C]NMPB PET studies due to its negligible specific binding.[2]

    • The Simplified Reference Tissue Model (SRTM) is often used to estimate the binding potential relative to the non-displaceable tissue uptake (BPND). This model assumes a one-tissue compartment model for the reference region.

    • The key parameters estimated are R1 (the ratio of K1 in the target region to K1' in the reference region), k2, and BPND.

  • Arterial Input Function-Based Models (for more detailed quantification):

    • If arterial blood data is available, a two-tissue compartment model (2TCM) can be used to estimate the individual rate constants: K1 (transport from plasma to the free tissue compartment), k2 (transport from the free tissue compartment back to plasma), k3 (transport from the free to the specifically bound compartment), and k4 (transport from the specifically bound compartment back to the free compartment). The distribution volume (VT) can also be calculated.

    • Graphical analysis methods like the Logan plot can also be applied to determine VT.[3]

5. Generation of Parametric Images:

  • Apply the chosen kinetic model on a voxel-by-voxel basis to generate parametric images of BPND or VT, providing a visual representation of receptor distribution throughout the brain.

References

Automated Synthesis of [11C]N-Methyl-3-piperidyl Benzilate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the automated synthesis of [11C]N-Methyl-3-piperidyl benzilate ([11C]NMPB), a key radiotracer for positron emission tomography (PET) imaging of muscarinic acetylcholine receptors in the brain. The following sections outline the synthesis process, including data on radiochemical yield, purity, and synthesis time, as well as detailed experimental protocols and quality control measures.

Introduction

[11C]N-Methyl-3-piperidyl benzilate ([11C]NMPB) is a potent and selective antagonist for muscarinic acetylcholine receptors, making it a valuable tool in neuroscience research and drug development. Its radiolabeling with Carbon-11 allows for non-invasive in vivo imaging of these receptors using PET, providing insights into various neurological disorders. The automation of the synthesis process is critical for ensuring reproducibility, reducing radiation exposure to personnel, and enabling the timely production of the radiotracer due to the short half-life of Carbon-11 (approximately 20.4 minutes).

The automated synthesis of [11C]NMPB is typically achieved via the "loop method," where [11C]methyl triflate is used as the methylating agent. This method has been successfully implemented on commercial automated synthesis modules.

Quantitative Data Summary

While specific quantitative data for the automated synthesis of [11C]NMPB from peer-reviewed publications is limited, the following table presents expected performance indicators based on the synthesis of similar [11C]-labeled radiotracers using automated systems. These values should be considered as representative targets for a successfully implemented automated synthesis of [11C]NMPB.

ParameterTypical ValueNotes
Radiochemical Yield (RCY) 20 - 40% (decay-corrected)Based on starting [11C]CO2. Yields can vary depending on the efficiency of [11C]methyl triflate generation and the subsequent methylation reaction.
Specific Activity (SA) > 1 Ci/µmol at end of synthesis (EOS)High specific activity is crucial for receptor imaging studies to avoid pharmacological effects.
Radiochemical Purity (RCP) > 95%Determined by radio-HPLC.
Total Synthesis Time 25 - 40 minutesFrom end of bombardment (EOB) to final product formulation.

Experimental Protocol: Automated Synthesis of [11C]NMPB

This protocol describes a general procedure for the automated synthesis of [11C]NMPB using a commercial radiosynthesis module. The specific parameters may need to be optimized for different synthesis units.

Reagents and Materials
  • Precursor: 3-Piperidyl benzilate

  • Methylating Agent Synthon: [11C]Methyl Iodide ([11C]CH3I) or in-situ generated [11C]Methyl Triflate ([11C]CH3OTf)

  • Solvent: Anhydrous Acetonitrile or DMF

  • Base (if required): e.g., Sodium hydroxide, tetrabutylammonium hydroxide

  • HPLC Purification:

    • Column: Reverse-phase C18 column (e.g., Luna C18, Phenomenex)

    • Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA) or Ammonium formate buffer

  • Solid-Phase Extraction (SPE) for Formulation: C18 Sep-Pak cartridge

  • Final Formulation Solution: Sterile saline for injection, USP

Automated Synthesis Workflow

The automated synthesis of [11C]NMPB can be broken down into the following key stages, as illustrated in the diagram below.

G cluster_0 [11C]CO2 Production & Delivery cluster_1 [11C]Methylating Agent Synthesis cluster_2 Radiolabeling & Purification cluster_3 Formulation & Quality Control Cyclotron [11N(p,α)11C] Cyclotron CO2_Delivery [11C]CO2 Delivery Cyclotron->CO2_Delivery Target Gas CH4_Conversion [11C]CO2 to [11C]CH4 CO2_Delivery->CH4_Conversion MeI_Synthesis [11C]CH4 to [11C]CH3I CH4_Conversion->MeI_Synthesis MeOTf_Conversion [11C]CH3I to [11C]CH3OTf (via AgOTf column) MeI_Synthesis->MeOTf_Conversion Reaction_Vessel Reaction Vessel: Precursor + [11C]CH3OTf MeOTf_Conversion->Reaction_Vessel HPLC_Purification Semi-preparative HPLC Reaction_Vessel->HPLC_Purification Crude Product SPE_Formulation SPE Formulation (C18 Sep-Pak) HPLC_Purification->SPE_Formulation Final_Product Final [11C]NMPB Product SPE_Formulation->Final_Product QC_Analysis Quality Control Final_Product->QC_Analysis

Caption: Automated synthesis workflow for [11C]NMPB.

Step-by-Step Protocol
  • [11C]CO2 Production: [11C]CO2 is produced in a cyclotron via the 14N(p,α)11C nuclear reaction.

  • [11C]Methyl Triflate Synthesis:

    • The produced [11C]CO2 is trapped and converted to [11C]methane ([11C]CH4) by reduction.

    • [11C]CH4 is then converted to [11C]methyl iodide ([11C]CH3I) via a gas-phase reaction with iodine.

    • The [11C]CH3I is passed through a heated silver triflate (AgOTf) column to generate volatile [11C]methyl triflate ([11C]CH3OTf).

  • Radiolabeling Reaction:

    • A solution of the 3-piperidyl benzilate precursor in an appropriate solvent is prepared in the reaction vessel of the automated module.

    • The gaseous [11C]CH3OTf is trapped in the reaction vessel containing the precursor.

    • The reaction is allowed to proceed at a controlled temperature for a set duration (e.g., 2-5 minutes at 80-120°C).

  • Purification:

    • The crude reaction mixture is injected onto a semi-preparative HPLC column.

    • The fraction corresponding to [11C]NMPB is collected.

  • Formulation:

    • The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with sterile water to remove HPLC solvents.

    • The final [11C]NMPB product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline to provide an injectable solution.

  • Quality Control:

    • A sample of the final product is analyzed by analytical radio-HPLC to determine radiochemical purity.

    • The specific activity is calculated by measuring the radioactivity and the mass of the product.

    • Other quality control tests include pH measurement, visual inspection for clarity and particulates, and a test for residual solvents (if applicable).

Quality Control

Ensuring the quality and safety of the final radiopharmaceutical product is paramount. The following quality control tests should be performed on each batch of [11C]NMPB.

TestSpecificationMethod
Appearance Clear, colorless, free of particulatesVisual Inspection
pH 4.5 - 7.5pH meter or pH strips
Radiochemical Purity ≥ 95%Analytical Radio-HPLC
Radionuclidic Identity Confirmed as Carbon-11Half-life determination
Radionuclidic Purity ≥ 99.5%Gamma-ray spectroscopy
Specific Activity ≥ 1 Ci/µmol at EOSHPLC with UV and radiation detectors
Residual Solvents Within USP limitsGas Chromatography (if applicable)
Bacterial Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test
Sterility SterileSterility testing (as per USP)

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components and processes in the automated synthesis of [11C]NMPB.

G cluster_input Inputs cluster_process Automated Synthesis Process cluster_output Outputs Precursor 3-Piperidyl Benzilate Radiolabeling N-Methylation Reaction Precursor->Radiolabeling C11_Source [11C]CO2 from Cyclotron Synthon_Prep [11C]CH3OTf Synthesis C11_Source->Synthon_Prep Synthon_Prep->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Formulation SPE Formulation Purification->Formulation Final_Product [11C]NMPB Injectable Solution Formulation->Final_Product QC_Data Quality Control Report Final_Product->QC_Data

Caption: Logical flow from inputs to outputs in [11C]NMPB synthesis.

Conclusion

The automated synthesis of [11C]N-Methyl-3-piperidyl benzilate provides a reliable and efficient method for the production of this important PET radiotracer. By utilizing commercial synthesis modules and established "loop" methylation chemistry, researchers and clinicians can obtain high-quality [11C]NMPB for preclinical and clinical research. Adherence to detailed protocols and rigorous quality control is essential to ensure the safety and efficacy of the final product. Further optimization of synthesis parameters may lead to even higher radiochemical yields and specific activities, enhancing the utility of [11C]NMPB in neuroscience.

Application Notes and Protocols for N-Methyl-3-piperidyl benzilate in Conscious Monkey PET Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Methyl-3-piperidyl benzilate (also known as JB-336 and hereinafter referred to as --INVALID-LINK--3-MPB when radiolabeled with Carbon-11) in Positron Emission Tomography (PET) studies involving conscious monkeys. This technique is a powerful tool for the in vivo investigation of muscarinic cholinergic receptors in the brain.

Introduction

--INVALID-LINK--3-MPB is a radiolabeled antagonist for muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in a multitude of physiological functions including learning, memory, and attention.[1][2] Dysregulation of the muscarinic system is implicated in various neurological and psychiatric disorders such as Alzheimer's disease and Parkinson's disease.[3][4] PET imaging with --INVALID-LINK--3-MPB in conscious non-human primates allows for the quantitative assessment of mAChR distribution, density, and occupancy without the confounding effects of anesthesia.[5] This methodology is crucial for understanding the pathophysiology of diseases and for the development of novel therapeutic agents targeting the cholinergic system.

Data Presentation

The following tables summarize quantitative data from PET studies using --INVALID-LINK--3-MPB and its analogues in conscious monkeys. These values are essential for comparative analysis and for planning future experiments.

Table 1: Regional Brain Uptake of Muscarinic Receptor Ligands (60-91 min post-injection) [6]

Brain Region--INVALID-LINK--3-MPB--INVALID-LINK--3-MPB[11C]4-MPB
StriatumHighestMuch LowerHighest
Occipital CortexHighestMuch LowerHighest
Temporal CortexIntermediateMuch LowerIntermediate
Frontal CortexIntermediateMuch LowerIntermediate
Cingulate GyrusIntermediateMuch LowerIntermediate
HippocampusIntermediateMuch LowerIntermediate
ThalamusIntermediateMuch LowerIntermediate
PonsLowerMuch LowerLower
CerebellumLowestMuch LowerLowest

Table 2: In Vivo Binding Parameters of --INVALID-LINK--3-MPB [6][7]

ParameterDescriptionFinding
Logan Plot AnalysisA graphical analysis method used to estimate the total distribution volume of a reversible radioligand.Showed linear regression curves, suggesting reversible binding of --INVALID-LINK--3-MPB to muscarinic receptors.[6]
Patlak Plot AnalysisA graphical analysis method for irreversible or slowly reversible tracers.Resulted in nonlinear curves, further supporting the reversible binding nature of --INVALID-LINK--3-MPB.[6]
Binding Potential (BP = k3/k4)A measure of receptor density available for binding.Labeling with a longer [11C]alkyl chain length (e.g., in --INVALID-LINK--3-EPB and --INVALID-LINK--3-PPB) induced a lower binding potential.[7]

Experimental Protocols

This section outlines the detailed methodologies for conducting PET studies with --INVALID-LINK--3-MPB in conscious monkeys.

Radioligand Synthesis: 11C3-MPB

The synthesis of --INVALID-LINK--3-MPB is achieved through the N-methylation of its precursor, (+)3-PB, using [11C]methyl iodide.[5]

Materials:

  • (+)3-PB (nor-compound precursor)

  • [11C]methyl iodide ([11C]CH3I)

  • Automated synthesis module

  • HPLC for purification

  • Solvents and reagents for quality control

Procedure:

  • Produce [11C]methane ([11C]CH4) via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • Convert [11C]CH4 to [11C]methyl iodide using a gas-phase iodination method.

  • Bubble the [11C]methyl iodide through a solution containing the (+)3-PB precursor in an appropriate solvent (e.g., DMF).

  • Heat the reaction mixture to facilitate the N-methylation reaction.

  • Purify the resulting --INVALID-LINK--3-MPB using high-performance liquid chromatography (HPLC).

  • Formulate the purified radioligand in a sterile, injectable solution (e.g., saline with ethanol).

  • Perform quality control tests to determine radiochemical purity, specific activity, and sterility. The radiochemical purity should be greater than 99%.[5]

Animal Preparation and Handling

To minimize stress and movement artifacts during scanning, monkeys undergo extensive training and acclimatization.[8]

Procedure:

  • Acclimatization: Monkeys (e.g., Macaca mulatta or Macaca fascicularis) are acclimated to the laboratory environment, the primate chair, and the head restraint system.[8] This is a gradual process involving positive reinforcement.

  • Catheterization: On the day of the PET scan, a sterile intravenous catheter is placed in a peripheral vein (e.g., saphenous vein) for radioligand injection and another in an artery (e.g., femoral artery) for blood sampling.[7] This is typically done under light, temporary sedation from which the animal fully recovers before the scan.

  • Positioning: The conscious monkey is secured in the primate chair, and its head is gently fixed in position using a non-invasive head holder or a surgically implanted head post.[8][9] The chair is then positioned within the PET scanner gantry.

PET Imaging Protocol

Procedure:

  • Transmission Scan: A transmission scan is performed prior to the emission scan to correct for photon attenuation.

  • Radioligand Injection: A bolus of --INVALID-LINK--3-MPB (typically 100–120 MBq/kg) is injected intravenously.[5]

  • Emission Scan: A dynamic emission scan is acquired for a duration of 91 minutes.[5]

  • Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of the radioligand and its metabolites in plasma, which serves as the input function for kinetic modeling.[7]

Data Analysis

Procedure:

  • Image Reconstruction: PET data are reconstructed using standard algorithms, correcting for attenuation, scatter, and random coincidences.

  • Region of Interest (ROI) Definition: ROIs corresponding to various brain structures are delineated on co-registered Magnetic Resonance (MR) images of each monkey's brain.[5][9]

  • Time-Activity Curve Generation: Time-activity curves (TACs) for each ROI are generated by plotting the radioactivity concentration as a function of time.

  • Kinetic Modeling:

    • Metabolite Correction: Arterial plasma data are corrected for metabolites to derive the parent radioligand concentration.

    • Graphical Analysis: Logan plots are used to estimate the total distribution volume (VT) for reversibly bound ligands.[6]

    • Compartmental Modeling: A three-compartment model can be used to estimate the binding potential (BP = k3/k4), providing a measure of receptor availability.[7] The cerebellum is often used as a reference region due to its low density of muscarinic receptors.[6]

Visualizations

Muscarinic Acetylcholine Receptor Signaling Pathway

Muscarinic acetylcholine receptors are G protein-coupled receptors. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).[1][2][3] The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2][3]

Muscarinic_Signaling_Pathway cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) ACh_Gq Acetylcholine mAChR_Gq mAChR (M1, M3, M5) ACh_Gq->mAChR_Gq Gq Gq/11 mAChR_Gq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Mobilization IP3->Ca2 induces PKC Protein Kinase C Activation DAG->PKC activates Response_Gq Cellular Response Ca2->Response_Gq PKC->Response_Gq ACh_Gi Acetylcholine mAChR_Gi mAChR (M2, M4) ACh_Gi->mAChR_Gi Gi Gi/o mAChR_Gi->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response_Gi Cellular Response PKA->Response_Gi

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Workflow for Conscious Monkey PET Imaging

The workflow outlines the key stages from animal preparation to the final data analysis.

Experimental_Workflow cluster_prep Pre-Scan Preparation cluster_scan PET Scan Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization to Chair and Head Restraint Catheterization IV and Arterial Catheterization Acclimatization->Catheterization Positioning Position Monkey in PET Scanner Catheterization->Positioning Transmission Transmission Scan Positioning->Transmission Injection 11C3-MPB Injection Transmission->Injection Emission Dynamic Emission Scan (91 min) Injection->Emission Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Reconstruction Image Reconstruction Emission->Reconstruction Metabolite Metabolite Analysis of Plasma Blood_Sampling->Metabolite ROI ROI Definition on MRI Reconstruction->ROI TACs Generate Time-Activity Curves ROI->TACs Modeling Kinetic Modeling (Logan Plot, Compartmental) TACs->Modeling Metabolite->Modeling Quantification Quantification of Binding Modeling->Quantification

Caption: Experimental Workflow for Conscious Monkey PET Imaging.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Radiochemical Yield of [11C]N-Methyl-3-piperidyl benzilate ([11C]NMPB)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the radiosynthesis of [11C]N-Methyl-3-piperidyl benzilate ([11C]NMPB).

Frequently Asked Questions (FAQs)

Q1: What is [11C]N-Methyl-3-piperidyl benzilate ([11C]NMPB) and what is its primary application?

A1: [11C]N-Methyl-3-piperidyl benzilate, also known as [11C]NMPB, is a radiolabeled anticholinergic drug.[1] It is a potent PET tracer used in scientific research and neuroimaging to map the distribution and density of muscarinic acetylcholine receptors in the brain.[1][2] The study of these receptors is crucial for understanding various neurological conditions.

Q2: What is the general radiosynthesis pathway for [11C]NMPB?

A2: The synthesis of [11C]NMPB is typically achieved via a nucleophilic substitution reaction. The precursor, 3-piperidyl benzilate, is N-methylated using a carbon-11 labeled methylating agent, such as [11C]methyl iodide ([11C]CH3I) or, more commonly, [11C]methyl triflate ([11C]CH3OTf).[2][3] The reaction is usually performed in an automated synthesis module.[2][4]

Q3: What are the key factors influencing the radiochemical yield (RCY) of [11C]NMPB?

A3: Several factors can significantly impact the final radiochemical yield, including:

  • Precursor Quality and Concentration: The purity and amount of the 3-piperidyl benzilate precursor are critical. Contaminants can compete in the reaction.[5]

  • Reactivity of Methylating Agent: The choice and quality of the [11C]methylating agent ([11C]CH3OTf is generally more reactive than [11C]CH3I) are important.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent can dramatically affect the efficiency of the methylation reaction.[6]

  • Purification Method: The efficiency of the purification step (typically semi-preparative HPLC) and subsequent solid-phase extraction (SPE) for formulation can influence the isolated yield.[4][7]

  • pH of the Reaction Mixture: The basicity of the reaction medium is crucial for the deprotonation of the amine precursor, making it nucleophilic enough to react with the methylating agent.

Q4: What is a typical radiochemical yield for [11C]NMPB synthesis?

A4: While specific yields vary between laboratories and synthesis platforms, decay-corrected radiochemical yields for similar 11C-methylation reactions can range from moderate to high. For instance, the synthesis of [11C]PiB using [11C]MeOTf reported a decay-corrected radiochemical yield of 40±5%.[4] Yields are highly dependent on the optimization of the factors mentioned in Q3.

Q5: Why is [11C]methyl triflate ([11C]CH3OTf) often preferred over [11C]methyl iodide ([11C]CH3I)?

A5: [11C]Methyl triflate is a more powerful methylating agent than [11C]methyl iodide. Its higher reactivity often leads to faster reaction times and higher radiochemical yields, which is a significant advantage given the short 20.3-minute half-life of carbon-11.[7] This allows for the labeling of less reactive precursors under milder conditions.

Radiosynthesis Workflow and Troubleshooting

General Workflow for [11C]NMPB Synthesis

The overall process for producing [11C]NMPB involves several distinct stages, from the production of the radionuclide to the final quality control of the injectable dose.

cluster_0 [11C]CO2 Production cluster_1 Methylating Agent Synthesis cluster_2 Radiolabeling & Purification cluster_3 Final Product Formulation Cyclotron Cyclotron (14N(p,α)11C) CO2_Target [11C]CO2 Target Cyclotron->CO2_Target Proton Beam Gas_Processing Gas Processing (LiAlH4/Ni reduction) CO2_Target->Gas_Processing Transfer CH3I_Synth [11C]CH3I Synthesis (I2, heat) Gas_Processing->CH3I_Synth CH3OTf_Conversion [11C]CH3OTf Conversion (AgOTf column) CH3I_Synth->CH3OTf_Conversion Reaction_Vessel Reaction Vessel (Precursor + [11C]CH3OTf) CH3OTf_Conversion->Reaction_Vessel Trapping in Precursor Solution HPLC Semi-Prep HPLC Purification Reaction_Vessel->HPLC Injection SPE Solid-Phase Extraction (e.g., C18 Sep-Pak) HPLC->SPE Collect Fraction Formulation Formulation (Ethanol/Saline) SPE->Formulation Elution QC Quality Control Formulation->QC Final_Product Final [11C]NMPB Dose QC->Final_Product Release

Caption: Automated synthesis workflow for [11C]NMPB production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of [11C]NMPB.

Issue IDProblemPotential CausesRecommended Solutions
T-01 Low Trapping of [11C]CH3OTf 1. Inefficient conversion of [11C]CH3I to [11C]CH3OTf (e.g., depleted AgOTf column).2. Flow rate of carrier gas is too high.3. Leaks in the system.4. Low concentration or degradation of the precursor solution.1. Replace or regenerate the silver triflate column.2. Optimize the carrier gas flow rate to ensure sufficient residence time.3. Perform a system leak check.4. Use fresh, high-quality precursor dissolved in an appropriate solvent.
T-02 Low Radiochemical Yield (RCY) 1. Suboptimal reaction temperature.2. Insufficient reaction time.3. Incorrect pH or absence of a suitable base.4. Presence of metallic impurities in reagents.[5]5. Precursor degradation.1. Optimize the reaction temperature; start at room temperature and incrementally increase if necessary.[6]2. Increase the reaction time in small increments (e.g., 1-2 minutes).3. Add a suitable non-nucleophilic base if required by the protocol.4. Use high-purity reagents and solvents.[5]5. Verify precursor integrity via analytical methods (e.g., HPLC, NMR).
T-03 Multiple Radioactive Peaks in HPLC 1. Radiolysis of the precursor or product.2. Side reactions due to impurities.3. O-methylation instead of N-methylation if other nucleophilic sites are present.4. Incomplete reaction.1. Reduce the amount of starting radioactivity or add a radical scavenger.2. Ensure high purity of the precursor and solvents.3. This is less likely for NMPB but consider protecting other reactive groups if designing similar tracers.4. Re-optimize reaction conditions (time, temp) to drive the reaction to completion.
T-04 Low Radiochemical Purity (RCP) 1. Inadequate separation on the semi-preparative HPLC column.2. Co-elution of impurities with the product peak.3. Breakthrough of impurities during solid-phase extraction (SPE).1. Optimize the HPLC mobile phase composition and flow rate.2. Ensure the analytical and semi-prep HPLC methods are well-correlated.3. Ensure the SPE cartridge is properly conditioned and not overloaded. Wash with an appropriate solvent before eluting the final product.
T-05 Low Molar Activity (Am) 1. Introduction of stable carbon (12C) from reagents, solvents, or system components.2. Contamination of the cyclotron target gas (N2) with CO2.3. Inefficient synthesis leading to longer production times.1. Use high-purity solvents and reagents. Ensure all tubing and vials are meticulously clean.2. Use high-purity target gas and ensure the target is clean.3. Streamline and optimize the synthesis and purification steps to minimize time.
Troubleshooting Logic Diagram

Use this flowchart to diagnose and resolve synthesis issues systematically.

Start Start Troubleshooting Check_Trapping Low [11C]CH3OTf Trapping? Start->Check_Trapping Check_RCY Low Radiochemical Yield (RCY)? Check_Trapping->Check_RCY No Solve_Trapping See Issue T-01: - Check AgOTf column - Optimize flow rate - Check for leaks Check_Trapping->Solve_Trapping Yes Check_Purity Low Radiochemical Purity (RCP)? Check_RCY->Check_Purity No Solve_RCY See Issue T-02: - Optimize temp/time - Check precursor quality - Check pH/base Check_RCY->Solve_RCY Yes Check_Molar_Activity Low Molar Activity (Am)? Check_Purity->Check_Molar_Activity No Solve_Purity See Issue T-04: - Optimize HPLC method - Check SPE procedure Check_Purity->Solve_Purity Yes Solve_Molar_Activity See Issue T-05: - Check for 12C sources - Use high-purity reagents Check_Molar_Activity->Solve_Molar_Activity Yes End Synthesis Optimized Check_Molar_Activity->End No Solve_Trapping->Check_RCY Solve_RCY->Check_Purity Solve_Purity->Check_Molar_Activity Solve_Molar_Activity->End

Caption: A logical flowchart for troubleshooting [11C]NMPB synthesis.

Experimental Protocol: Automated Synthesis of [11C]NMPB

This section provides a detailed methodology for the synthesis of [11C]NMPB using an automated synthesis module.

1. Production of [11C]Methyl Triflate ([11C]CH3OTf)

  • [11C]CO2 Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron by bombarding a target containing high-purity nitrogen and a trace amount of oxygen.[8]

  • Conversion to [11C]CH4: The resulting [11C]CO2 is trapped and then reduced to [11C]CH4 (methane) using H2 over a heated nickel catalyst.

  • Conversion to [11C]CH3I: The [11C]CH4 is reacted with gaseous iodine (I2) at high temperature (~720°C) to form [11C]methyl iodide ([11C]CH3I).

  • Conversion to [11C]CH3OTf: The [11C]CH3I is passed through a heated column containing silver triflate (AgOTf) coated on an inert support, converting it to the more reactive [11C]methyl triflate ([11C]CH3OTf).[2]

2. Radiolabeling Reaction

  • Precursor Preparation: Dissolve 0.5-1.0 mg of the precursor, 3-piperidyl benzilate, in 300-500 µL of a suitable solvent (e.g., acetone or DMF) in the reaction vessel of the automated synthesizer.

  • Trapping: The gaseous [11C]CH3OTf is delivered from the AgOTf column with an inert carrier gas (e.g., Helium) and bubbled through the precursor solution at room temperature.

  • Reaction: After trapping is complete, the reaction vessel is sealed and may be heated (e.g., 80-100°C) for 3-5 minutes to facilitate the N-methylation.

3. Purification and Formulation

  • Quenching & Dilution: The reaction is quenched by adding water and/or mobile phase to the reaction vessel.

  • HPLC Purification: The crude reaction mixture is injected onto a semi-preparative reverse-phase HPLC column (e.g., C18). The mobile phase is typically a mixture of acetonitrile and a buffer (e.g., ammonium formate).[7] The radioactive product peak corresponding to [11C]NMPB is collected.

  • Solid-Phase Extraction (SPE): The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge, which traps the [11C]NMPB.

  • Final Formulation: The cartridge is washed with sterile water to remove residual HPLC solvents. The final product is then eluted from the cartridge with a small volume of USP-grade ethanol (e.g., 0.5 mL), followed by sterile saline for injection (e.g., 4.5 mL), rendering it ready for quality control testing.[7]

Quality Control Specifications

All batches must be tested according to the specifications below before release for human or animal studies.

ParameterSpecificationTypical Method
Identity Co-elution with an authentic N-Methyl-3-piperidyl benzilate standardAnalytical Radio-HPLC
Radiochemical Purity (RCP) ≥ 95%Analytical Radio-HPLC, Radio-TLC
pH 5.0 - 7.5pH meter or validated pH strips
Residual Solvents Below USP limits (e.g., Ethanol < 10% v/v)Gas Chromatography (GC)
Visual Inspection Clear, colorless solution, free of particulatesVisual check against a black/white background
Molar Activity (Am) > 37 GBq/µmol (> 1 Ci/µmol) at time of injectionCalculated from HPLC data (UV peak of the standard vs. radioactivity of the product)

References

Technical Support Center: Optimizing [11C] PET Tracer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the specific activity of carbon-11 labeled Positron Emission Tomography (PET) tracers.

Troubleshooting Guide: Low Specific Activity

Low specific activity is a common challenge in the synthesis of [11C]-labeled PET tracers, which can impact the quality and quantitative accuracy of PET imaging studies. This guide provides a systematic approach to identifying and resolving potential causes of low specific activity.

Observation Potential Cause Recommended Action
Low Specific Activity in Final Product Carbon-12 Contamination from Reagents and Solvents 1. Use high-purity reagents and solvents specifically designated for radiolabeling. 2. Purchase reagents in small batches to minimize exposure to atmospheric CO2 upon opening. 3. Degas all solvents and solutions thoroughly before use to remove dissolved CO2.
Atmospheric Carbon Dioxide (CO2) Contamination 1. Perform all synthesis steps in a well-sealed hot cell with a nitrogen or argon atmosphere. 2. Minimize the headspace in reaction vials. 3. Use CO2 traps (e.g., ascarite) on all incoming gas lines.
Contamination from Synthesis System 1. Thoroughly clean and dry all glassware and tubing before use. 2. Dedicate a set of glassware and tubing specifically for [11C] chemistry. 3. Perform regular system blank runs with no precursor to check for system contamination.
Suboptimal Reaction Conditions 1. Optimize the precursor concentration; too low a concentration can lead to a higher relative contribution of carrier carbon. 2. Titrate the amount of base used, as excess base can capture atmospheric CO2. 3. Optimize reaction temperature and time to ensure efficient radiolabeling without degradation.
Inefficient Purification 1. Optimize the High-Performance Liquid Chromatography (HPLC) method to ensure baseline separation of the radiolabeled product from the unlabeled precursor and other impurities. 2. Consider using Solid-Phase Extraction (SPE) as a rapid pre-purification or final purification step to remove unreacted precursor.

Frequently Asked Questions (FAQs)

Q1: What is specific activity and why is it critical for PET imaging?

A1: Specific activity (SA) refers to the amount of radioactivity per unit mass of a compound, typically expressed in gigabecquerels per micromole (GBq/µmol) or curies per micromole (Ci/µmol). In PET imaging, particularly for receptor studies, high specific activity is crucial. It ensures that a sufficient amount of radioactivity can be injected to obtain a good quality image while administering a very small mass of the tracer. This low mass avoids pharmacological effects and saturation of the target receptors, which would otherwise lead to inaccurate quantification of receptor density.

Q2: What are the primary sources of carbon-12 (carrier) contamination that lower the specific activity of [11C] tracers?

A2: The primary sources of non-radioactive carbon-12, which dilutes the radioactive carbon-11 and lowers specific activity, include:

  • Atmospheric CO2: Carbon dioxide from the air can be readily trapped in basic reaction mixtures.

  • Reagents and Solvents: Trace amounts of CO2 or other carbon-containing impurities can be present in reagents and solvents.

  • Synthesis System: Residual carbon-containing compounds on the surfaces of reaction vessels, tubing, and septa can contribute to the carrier load.

  • Precursor Itself: Although the precursor is necessary for the reaction, any unlabeled precursor co-eluting with the final product will lower the measured specific activity.

Q3: How can I minimize the introduction of atmospheric CO2 during my radiosynthesis?

A3: To minimize atmospheric CO2 contamination, it is essential to work in an inert environment. This can be achieved by:

  • Using a well-sealed hot cell flushed with nitrogen or argon gas.

  • Employing CO2 scrubbers, such as ascarite tubes, on all gas lines entering the synthesis module.

  • Degassing all solvents and reagent solutions prior to use.

  • Minimizing the headspace in reaction vials and using tightly sealed caps.

Q4: What is a typical range for the specific activity of a [11C]-labeled PET tracer?

A4: The specific activity of [11C]-labeled PET tracers can vary significantly depending on the synthesis method, purification efficiency, and the time of measurement. However, a molar activity greater than 40 GBq/μmol is generally considered acceptable for most PET experiments. For tracers targeting high-affinity, low-density receptors, even higher specific activities (>100 GBq/µmol) are often desirable.

Q5: Can the choice of purification method affect the specific activity?

A5: Absolutely. The purification method is critical for separating the [11C]-labeled tracer from its unlabeled precursor. A well-optimized HPLC method with good resolution is essential to achieve high specific activity. Solid-Phase Extraction (SPE) can also be a valuable tool for rapid purification, especially for removing unreacted precursor, which can significantly improve the final specific activity.

Quantitative Data Summary

The following table summarizes typical experimental parameters and resulting specific activities for [11C]-labeled PET tracers. These values can serve as a benchmark for optimizing your own radiosynthesis.

Parameter Typical Range Unit Reference
Precursor Amount 0.5 - 2.0mg[1]
[11C]CH3I or [11C]CH3OTf Radioactivity 37 - 74GBq[1]
Reaction Time 5 - 15minutes[1]
Reaction Temperature 80 - 120°C[1]
Radiochemical Yield (decay-corrected) 20 - 60%[2]
Specific Activity at End of Synthesis (EOS) 40 - 200GBq/µmol[3]

Experimental Protocols

Protocol 1: General Procedure for [11C]-Methylation using [11C]CH3I

This protocol outlines a general method for the synthesis of a [11C]-labeled tracer via methylation with [11C]methyl iodide.

  • Preparation of Reagents:

    • Dissolve 0.5-1.0 mg of the precursor in 300-500 µL of a suitable solvent (e.g., DMF, DMSO).

    • Prepare a solution of a suitable base (e.g., NaOH, K2CO3) if required for the specific reaction.

  • Production and Trapping of [11C]CH3I:

    • Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.

    • Convert [11C]CO2 to [11C]CH4 and subsequently to [11C]CH3I using an automated synthesis module.

    • Trap the gaseous [11C]CH3I in the reaction vial containing the precursor solution at low temperature (e.g., 0 °C).

  • Radiolabeling Reaction:

    • Seal the reaction vial and heat it to the optimized temperature (e.g., 80-120 °C) for the optimized reaction time (e.g., 5-10 minutes).

  • Purification:

    • After the reaction, quench the reaction mixture with a suitable solvent (e.g., water or mobile phase).

    • Inject the crude reaction mixture onto a semi-preparative HPLC column.

    • Collect the fraction corresponding to the [11C]-labeled product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction via rotary evaporation or by passing it through a C18 Sep-Pak cartridge.

    • Elute the final product from the Sep-Pak cartridge with ethanol and dilute with sterile saline for injection.

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity and specific activity.

    • Conduct other required quality control tests (e.g., pH, residual solvents, sterility).

Protocol 2: Solid-Phase Extraction (SPE) for Purification

This protocol describes a general method for using a C18 Sep-Pak cartridge for the purification of a [11C]-labeled tracer.

  • Cartridge Conditioning:

    • Wash the C18 Sep-Pak cartridge with 10 mL of ethanol followed by 10 mL of sterile water.

  • Loading:

    • Dilute the crude reaction mixture with water and load it onto the conditioned C18 Sep-Pak cartridge.

  • Washing:

    • Wash the cartridge with 10-20 mL of water to remove unreacted [11C]CH3I and other polar impurities.

  • Elution:

    • Elute the desired [11C]-labeled product with a small volume (0.5-1.0 mL) of ethanol.

  • Formulation:

    • Dilute the ethanolic solution of the purified tracer with sterile saline to the desired concentration for injection.

Visualizations

Experimental_Workflow_for_11C_Labeling cluster_0 [11C] Production & Precursor Synthesis cluster_1 Radiolabeling & Purification cluster_2 Final Product Formulation & QC Cyclotron Cyclotron ([14N(p,α)11C]) CO2 [11C]CO2 Cyclotron->CO2 Target Gas CH3I [11C]CH3I / [11C]CH3OTf Synthesis CO2->CH3I Gas Phase Synthesis Reaction Radiolabeling Reaction (Precursor + [11C]CH3I) CH3I->Reaction Purification Purification (HPLC / SPE) Reaction->Purification Crude Product Formulation Formulation Purification->Formulation Pure Product QC Quality Control (Specific Activity, Purity) Formulation->QC FinalProduct Final [11C] Tracer QC->FinalProduct

Caption: General experimental workflow for the production of a [11C]-labeled PET tracer.

Troubleshooting_Low_Specific_Activity Start Low Specific Activity Detected Check_Reagents Check Reagents & Solvents for Purity Start->Check_Reagents Check_Atmosphere Verify Inert Atmosphere (N2/Ar) & CO2 Traps Check_Reagents->Check_Atmosphere [ Purity OK ] Resolved Specific Activity Improved Check_Reagents->Resolved [ Impurity Found & Replaced ] Check_System Inspect System for Contamination (Blank Run) Check_Atmosphere->Check_System [ Atmosphere OK ] Check_Atmosphere->Resolved [ Leak Found & Fixed ] Optimize_Reaction Optimize Reaction Conditions (Precursor, Base, Temp, Time) Check_System->Optimize_Reaction [ System Clean ] Check_System->Resolved [ Contamination Found & Cleaned ] Optimize_Purification Optimize Purification (HPLC/SPE) Optimize_Reaction->Optimize_Purification [ No Improvement ] Optimize_Reaction->Resolved [ Improvement ] Optimize_Purification->Resolved [ Improvement ] Carrier_Carbon_Sources Low_SA Low Specific Activity ([11C]Tracer + 12C) Atmosphere Atmospheric CO2 Low_SA->Atmosphere Source of 12C Reagents Reagents & Solvents Low_SA->Reagents Source of 12C System Synthesis System Hardware Low_SA->System Source of 12C Precursor Unlabeled Precursor Low_SA->Precursor Source of 12C Details_Atm Leaks in system Inefficient CO2 trapping Atmosphere->Details_Atm Details Details_Reagents Impurities in chemicals Dissolved CO2 in solvents Reagents->Details_Reagents Details Details_System Residuals on glassware/tubing Contaminated septa System->Details_System Details Details_Precursor Co-elution during purification Precursor->Details_Precursor Details

References

Technical Support Center: Synthesis of N-Methyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-Methyl-3-piperidyl benzilate (JB-336).

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of N-Methyl-3-piperidyl benzilate.

General Synthesis and Reaction Monitoring

Question: I am not seeing any product formation by TLC analysis. What could be the problem?

Answer: There are several potential reasons for a lack of product formation. Systematically check the following:

  • Starting Material Quality: Verify the purity and identity of your starting materials (e.g., methyl benzilate, N-methyl-3-piperidinol, 3-piperidyl benzilate, methylating agent) using techniques like NMR or GC-MS. Impurities in starting materials can inhibit the reaction.

  • Reaction Conditions:

    • Temperature: Ensure the reaction is being conducted at the appropriate temperature. For transesterification, heating is typically required. For methylation, the optimal temperature will depend on the methylating agent used.

    • Atmosphere: Some reactions may be sensitive to air or moisture. Ensure you are using an inert atmosphere (e.g., nitrogen or argon) if the protocol requires it.

  • Reagent Activity:

    • Catalyst (for transesterification): If using a catalyst like sodium methoxide, ensure it is fresh and has not been deactivated by exposure to moisture.

    • Base (for methylation): If a base is used in the methylation step, confirm its strength and that it has been stored correctly.

  • TLC Analysis:

    • Stain: Ensure you are using an appropriate stain to visualize your product. The benzilate moiety should be UV active, but a potassium permanganate or other general stain may be necessary if the product concentration is very low.

    • Mobile Phase: Your product is likely to be more polar than the starting benzilate ester but potentially less polar than the starting piperidinol. Experiment with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol) to ensure proper separation.

Question: My reaction is very slow and does not seem to go to completion. What can I do?

Answer:

  • Increase Temperature: Gently heating the reaction can increase the rate. However, be cautious as this may also promote side reactions.

  • Catalyst/Reagent Amount: Consider increasing the amount of catalyst (in transesterification) or base (in methylation).

  • Removal of Byproducts (for transesterification): The transesterification reaction is often an equilibrium process. Removing the methanol byproduct (e.g., by distillation) can drive the reaction to completion.

  • Solvent: Ensure you are using a suitable solvent that dissolves all reactants.

Side Reactions and Byproduct Formation

Question: I am observing a significant amount of a water-soluble byproduct that is difficult to remove during workup. What is it and how can I avoid it?

Answer: This is likely the N,N-dimethyl-3-piperidyl benzilate quaternary ammonium salt, formed by over-methylation of the desired product.[1] To minimize its formation:

  • Stoichiometry: Use an excess of the piperidine starting material (either 3-piperidyl benzilate or N-methyl-3-piperidinol) relative to the methylating agent. A 2-3 fold excess of the amine is a good starting point.

  • Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Choice of Methylating Agent: While methyl iodide is common, other methylating agents like dimethyl sulfate or methyl triflate could be used, potentially offering different selectivity.[1]

Question: My final product seems to be contaminated with benzilic acid. How did this happen and how can I prevent it?

Answer: The presence of benzilic acid indicates hydrolysis of the ester bond.[1] This can occur during the reaction or, more commonly, during the aqueous workup. To prevent hydrolysis:

  • Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions, especially if using strong bases.

  • Workup Temperature: Perform all aqueous washes with cold (ice-cold) solutions to slow down the rate of hydrolysis.

  • pH Control: Avoid strongly acidic or basic conditions during the workup if possible. If a basic wash is necessary to remove acidic impurities, use a weak base like sodium bicarbonate and minimize contact time. Similarly, if an acid wash is needed, use a dilute acid and perform the extraction quickly.

Purification

Question: I am having difficulty purifying my N-Methyl-3-piperidyl benzilate by column chromatography. What conditions do you recommend?

Answer: N-Methyl-3-piperidyl benzilate is a moderately polar compound. For normal-phase silica gel chromatography:

  • Eluent System: A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can also use dichloromethane with a small percentage of methanol.

  • Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. For example, begin with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.

  • Tailing: The basic nitrogen of the piperidine ring can cause tailing on silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent system.

  • Monitoring: Use TLC to determine the appropriate solvent system before running the column and to track the fractions during elution. A typical Rf value to aim for is around 0.3-0.4 for good separation.

Question: What is a good solvent system for recrystallizing N-Methyl-3-piperidyl benzilate?

Answer: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For N-Methyl-3-piperidyl benzilate, consider the following solvents or solvent pairs:

  • Single Solvents: Isopropanol, ethanol, or acetone.

  • Solvent Pairs: Acetone/hexane, ethyl acetate/hexane, or ethanol/water. To perform the recrystallization, dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent of a pair), and then allow it to cool slowly. If using a solvent pair, dissolve in the better solvent and then slowly add the poorer solvent until turbidity is observed, then heat to redissolve and cool slowly.

Data Presentation

Table 1: Comparison of Synthetic Routes for N-Methyl-3-piperidyl benzilate

Synthetic RouteStarting MaterialsKey Reagents/ConditionsTypical YieldsAdvantagesDisadvantages
Transesterification Methyl benzilate, N-methyl-3-piperidinolSodium methoxide, heat, removal of methanolModerate to HighFewer steps if starting materials are available.Equilibrium reaction may require removal of byproduct for high conversion.
Methylation 3-Piperidyl benzilate, Methylating agentMethyl iodide, potassium carbonate, DMFModerateCan be high yielding if over-methylation is controlled.Potential for over-methylation to form quaternary ammonium salts.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-3-piperidyl benzilate via Transesterification

This protocol describes the synthesis from methyl benzilate and N-methyl-3-piperidinol.

Materials:

  • Methyl benzilate

  • N-methyl-3-piperidinol

  • Sodium methoxide

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, add methyl benzilate (1.0 eq), N-methyl-3-piperidinol (1.2 eq), and anhydrous toluene.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux. Methanol will begin to distill off, which can be collected.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is complete when the methyl benzilate spot is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Synthesis of N-Methyl-3-piperidyl benzilate via Methylation

This protocol outlines the synthesis from 3-piperidyl benzilate.

Materials:

  • 3-Piperidyl benzilate

  • Methyl iodide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Water

  • Solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-piperidyl benzilate (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq).

  • Cool the mixture in an ice bath.

  • Slowly add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Workflow cluster_transesterification Transesterification Route cluster_methylation Methylation Route T_Start Methyl Benzilate + N-Methyl-3-piperidinol T_React React with NaOMe in Toluene (Reflux, remove MeOH) T_Start->T_React T_Workup Aqueous Workup (Wash with NaHCO3, Brine) T_React->T_Workup T_Purify Column Chromatography T_Workup->T_Purify T_Product N-Methyl-3-piperidyl benzilate T_Purify->T_Product M_Start 3-Piperidyl Benzilate M_React React with MeI, K2CO3 in DMF M_Start->M_React M_Workup Aqueous Workup (Wash with Water, Brine) M_React->M_Workup M_Purify Column Chromatography M_Workup->M_Purify M_Product N-Methyl-3-piperidyl benzilate M_Purify->M_Product

Caption: Synthetic routes to N-Methyl-3-piperidyl benzilate.

Troubleshooting_Logic Start Low Yield or No Product SM_Issue Impure Starting Materials? Start->SM_Issue SM_Sol Verify Purity of Starting Materials SM_Issue->SM_Sol Yes Cond_Issue Incorrect Reaction Conditions? SM_Issue->Cond_Issue No Cond_Sol Check Temperature, Atmosphere, and Reaction Time Cond_Issue->Cond_Sol Yes Side_React Side Reactions Occurring? Cond_Issue->Side_React No Quat_Salt Quaternary Salt Formation Side_React->Quat_Salt Water-Soluble Byproduct Hydrolysis Ester Hydrolysis Side_React->Hydrolysis Benzilic Acid in Product Quat_Sol Use Excess Amine, Slow Addition of Methylating Agent Quat_Salt->Quat_Sol Hydro_Sol Use Anhydrous Conditions, Cold Aqueous Workup Hydrolysis->Hydro_Sol

Caption: Troubleshooting logic for N-Methyl-3-piperidyl benzilate synthesis.

References

Technical Support Center: N-Methyl-3-piperidyl benzilate (NMPB) Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Methyl-3-piperidyl benzilate (NMPB) in binding assays, with a special focus on minimizing off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-3-piperidyl benzilate (NMPB) and what is its primary target?

A1: N-Methyl-3-piperidyl benzilate (NMPB), also known as JB-336, is a potent anticholinergic agent.[1] Its primary targets are the muscarinic acetylcholine receptors (mAChRs), where it acts as a competitive antagonist.[2] Radiolabeled versions of NMPB are frequently used in research to map the distribution and density of mAChRs in various tissues, particularly in the brain.[1][2]

Q2: What are the different subtypes of muscarinic acetylcholine receptors?

A2: There are five distinct subtypes of muscarinic acetylcholine receptors, designated M1 through M5. These subtypes are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the central and peripheral nervous systems. They are broadly classified into two families based on their G-protein coupling:

  • M1, M3, and M5 receptors preferentially couple to Gq/11 proteins.

  • M2 and M4 receptors preferentially couple to Gi/o proteins.

Q3: What is "off-target binding" and why is it a concern with NMPB?

Q4: What are the common off-target interactions for muscarinic antagonists like NMPB?

Quantitative Data on NMPB Binding

Below are tables summarizing the binding affinity of N-Methyl-3-piperidyl benzilate and related compounds for their primary targets.

Table 1: On-Target Binding Affinity of N-Substituted Piperidinyl Benzilates for Muscarinic Acetylcholine Receptors

CompoundReceptor TargetKi (nM)
4-Piperidinyl benzilateCentral Muscarinic Acetylcholine Receptors2.0
N-Methyl-4-piperidyl benzilate Central Muscarinic Acetylcholine Receptors 0.2
N-Ethyl-4-piperidyl benzilateCentral Muscarinic Acetylcholine Receptors0.2
N-n-Propyl-4-piperidyl benzilateCentral Muscarinic Acetylcholine Receptors>20
N-Isopropyl-4-piperidyl benzilateCentral Muscarinic Acetylcholine Receptors>20
N-Benzyl-4-piperidyl benzilateCentral Muscarinic Acetylcholine Receptors0.2
N-Phenethyl-4-piperidyl benzilateCentral Muscarinic Acetylcholine Receptors8.0

Data adapted from a study on N-substituted derivatives of 4-piperidinyl benzilate.[7] Note that NMPB is N-Methyl-3 -piperidyl benzilate; the data for the 4-piperidyl isomer suggests that N-methylation significantly increases affinity. A separate study comparing PET ligands showed that the N-methyl analogue had a higher binding potential than the N-ethyl and N-propyl versions, consistent with higher affinity.[8]

Table 2: Potential Off-Target Receptor Families for Muscarinic Antagonists

Receptor FamilyPotential for InteractionNotes
Adrenergic ReceptorsPossibleSome anticholinergic compounds may show weak affinity for alpha and beta-adrenergic receptors.
Dopamine ReceptorsPossibleCross-reactivity with dopamine receptors, particularly D2, has been observed for some centrally acting anticholinergics.[2][9]
Serotonin ReceptorsPossibleInteractions with various serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2C) are possible for some muscarinic antagonists.[9][10]
Histamine ReceptorsPossibleAntihistaminic activity is a known side effect of some anticholinergic drugs.
Sigma ReceptorsPossibleSome piperidine-containing compounds have shown affinity for sigma receptors.

Disclaimer: This table lists potential off-target families based on the general pharmacology of muscarinic antagonists. Specific quantitative binding data (Ki values) for N-Methyl-3-piperidyl benzilate at these off-target sites is not extensively available in the public domain. Researchers should empirically determine the off-target binding profile of NMPB in their specific experimental system.

Troubleshooting Guide for NMPB Binding Assays

This guide provides solutions to common problems encountered during radioligand binding assays with NMPB, focusing on reducing non-specific and off-target binding.

Problem Potential Cause Troubleshooting Steps
High Non-Specific Binding (NSB) 1. Suboptimal radioligand concentration.- Titrate the concentration of radiolabeled NMPB. Use the lowest concentration that provides a robust specific binding signal.
2. Inadequate blocking of non-specific sites.- Include a blocking agent like Bovine Serum Albumin (BSA) at 0.1-1% in the assay buffer. - Consider using commercially available blocking reagents.
3. Improper buffer composition.- Optimize the pH of the assay buffer (typically pH 7.4). - Adjust the ionic strength of the buffer by varying the salt concentration (e.g., 50-150 mM NaCl).
4. Insufficient washing.- Increase the number and volume of wash steps with ice-cold wash buffer. - Ensure rapid filtration and washing to minimize dissociation of specifically bound ligand.
5. Radioligand binding to filters or plates.- Pre-soak glass fiber filters in 0.3-0.5% polyethyleneimine (PEI). - Use low-binding microplates.
High Signal in Blank Wells (No Membranes) Radioligand adhering to the assay apparatus.- Pre-treat plates and filters as described above. - Include a surfactant like 0.05% Tween-20 in the wash buffer.
Poor Reproducibility 1. Inconsistent pipetting or washing.- Use calibrated pipettes and ensure consistent technique. - Automate washing steps if possible.
2. Variability in membrane preparation.- Prepare a large batch of cell membranes and store in aliquots at -80°C to ensure consistency between experiments. - Perform a protein concentration assay on each batch.
Suspected Off-Target Binding Binding of NMPB to other receptors present in the tissue preparation.- Use a cell line expressing only the muscarinic receptor subtype of interest. - In competition binding assays, include a high concentration of a non-radiolabeled, structurally distinct muscarinic antagonist to define non-specific binding. - To identify specific off-target interactions, perform competition assays with selective antagonists for suspected off-target receptors (e.g., prazosin for alpha-1 adrenergic receptors, haloperidol for D2 dopamine receptors).

Detailed Experimental Protocol: [³H]N-Methyl-3-piperidyl benzilate Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay using [³H]N-Methyl-3-piperidyl benzilate. Optimization for specific cell or tissue types may be required.

Materials:

  • Cell Membranes: Membranes from cells or tissues expressing the muscarinic acetylcholine receptor subtype of interest.

  • Radioligand: [³H]N-Methyl-3-piperidyl benzilate.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Atropine or another high-affinity muscarinic antagonist.

  • Test Compounds: Unlabeled NMPB or other competing ligands.

  • 96-well Microplates: Low-binding plates are recommended.

  • Glass Fiber Filters: Pre-treated with 0.3-0.5% polyethyleneimine (PEI).

  • Cell Harvester.

  • Liquid Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes) to remove large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane aliquots at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of your test compounds.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding (TB): Assay buffer + [³H]NMPB + cell membranes.

      • Non-Specific Binding (NSB): Non-specific binding control (e.g., 10 µM atropine) + [³H]NMPB + cell membranes.

      • Competition: Test compound dilution + [³H]NMPB + cell membranes.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Add 50 µL of assay buffer (for TB), non-specific binding control, or test compound to the appropriate wells.

    • Add 50 µL of [³H]NMPB solution (at a concentration near its Kd for the receptor).

    • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (typically 10-50 µg of protein per well).

    • Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the PEI-treated glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting and Data Analysis:

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Muscarinic Acetylcholine Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the two major classes of muscarinic acetylcholine receptors.

M1_M3_M5_Signaling ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases CellularResponse1 Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2->CellularResponse1 PKC->CellularResponse1 M2_M4_Signaling ACh Acetylcholine M2_M4 M2, M4 Receptors ACh->M2_M4 Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits K_channel GIRK Channel Gio->K_channel activates (βγ subunit) ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse2 Cellular Response (e.g., decreased heart rate, inhibition of neurotransmitter release) PKA->CellularResponse2 K_ion K⁺ K_channel->K_ion efflux of Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->CellularResponse2 Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prep_reagents setup_plate Set up 96-well Plate (TB, NSB, Competition) prep_reagents->setup_plate add_components Add Assay Components (Buffer/Compound, Radioligand, Membranes) setup_plate->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter_wash Filter and Wash incubate->filter_wash count Liquid Scintillation Counting filter_wash->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

References

Troubleshooting PET scan artifacts with [11C]N-Methyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using [11C]N-Methyl-3-piperidyl benzilate ([11C]3-MPB) in positron emission tomography (PET) studies.

Troubleshooting Guides

This section addresses specific issues that may arise during [11C]3-MPB PET experiments, leading to suboptimal image quality or inaccurate quantification.

Issue: High Image Noise or Grainy Appearance

Q1: My reconstructed [11C]3-MPB PET images appear noisy. What are the potential causes and solutions?

A1: High image noise in PET scans can originate from several factors, including low injected radioactivity, short scan duration, or suboptimal reconstruction parameters. With C-11 having a short half-life of about 20 minutes, timing and injected dose are critical.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Injected Dose Ensure the injected activity of [11C]3-MPB is within the optimal range for the scanner and subject characteristics. Lower doses lead to lower count statistics and increased noise.
Short Scan Duration For dynamic scans, ensure that later frames, which are crucial for kinetic modeling, are sufficiently long to capture adequate counts as the radioactivity decays.
Inappropriate Reconstruction Parameters The choice of reconstruction algorithm (e.g., FBP, OSEM) and its parameters (subsets, iterations) significantly impacts image noise. An excessive number of iterations can amplify noise. Consult established protocols for [11C] tracers or optimize reconstruction parameters for your specific scanner.
Lack of Post-Reconstruction Filtering Applying a post-reconstruction filter (e.g., a Gaussian filter) can reduce image noise, but be aware that this may also decrease spatial resolution. The choice of filter and its kernel size should be evaluated to balance noise reduction and resolution preservation.
Issue: Blurry Images and Loss of Anatomical Detail

Q2: The PET images show a lack of clear definition between brain structures. What could be causing this blurring?

A2: Image blurring is a common artifact in PET imaging and is often attributable to patient motion. Given the relatively long acquisition times for dynamic neuroreceptor studies, even small movements can degrade image quality.

Possible Causes & Solutions:

CauseRecommended Solution
Patient Head Motion Patient motion during the scan is a significant source of image blurring.[1] To minimize this, use a comfortable head holder or other fixation devices. Clear communication with the subject before and during the scan is crucial to encourage them to remain still.
Incorrect Image Co-registration If you are coregistering the PET data to an anatomical MRI, inaccuracies in the registration process will result in a mismatch and apparent blurring. Verify the accuracy of the co-registration and perform manual adjustments if necessary.
Inappropriate Spatial Resolution of the Scanner The intrinsic spatial resolution of the PET scanner limits the level of anatomical detail that can be resolved. Ensure that the scanner's resolution is adequate for the intended research question.
Issue: Anomalous Tracer Uptake Patterns

Q3: I am observing [11C]3-MPB uptake in regions where I don't expect to see high muscarinic receptor density, or the distribution seems incorrect.

A3: Unexpected uptake patterns can be due to physiological factors, issues with the radiotracer, or data processing errors.

Possible Causes & Solutions:

CauseRecommended Solution
Radiotracer Impurities The presence of radioactive impurities can lead to non-specific binding and an altered biodistribution. Ensure that the radiochemical purity of the [11C]3-MPB injection meets quality control standards.
Metabolite Correction Issues For quantitative analysis using arterial blood sampling, inaccurate measurement of radiolabeled metabolites in the plasma can lead to errors in the arterial input function, affecting the kinetic modeling and the resulting parametric images.[2] Ensure proper validation of the metabolite analysis protocol.
Patient Medication or Physiological State Concurrent medications that affect the cholinergic system or the patient's physiological state can alter the binding of [11C]3-MPB. Carefully screen subjects for any confounding medications.
Attenuation Correction Errors Misalignment between the PET emission data and the CT or MR-based attenuation map can lead to artifacts where regions of high or low uptake are artificially created. This is particularly a concern with patient motion between the CT/MR and PET acquisitions.[3]

Frequently Asked Questions (FAQs)

Q4: What is a typical experimental protocol for a [11C]3-MPB PET scan?

A4: While specific protocols may vary between institutions, a general protocol for a dynamic [11C]3-MPB PET scan for quantitative analysis would include the following steps:

Experimental Protocol for [11C]3-MPB PET Scan

StepProcedureDetails
1. Subject Preparation Fasting and AbstinenceSubjects should typically fast for 4-6 hours prior to the scan. Abstinence from caffeine, alcohol, and nicotine is also often required.
2. Catheter Placement Arterial and Venous LinesFor quantitative studies, an arterial line is placed for blood sampling to determine the arterial input function. A venous line is placed for the injection of the radiotracer.
3. Positioning Head FixationThe subject is positioned in the PET scanner with their head in a comfortable holder to minimize motion.
4. Transmission Scan Attenuation CorrectionA transmission scan (using a CT or radioactive source) is performed before the tracer injection for attenuation correction of the emission data.
5. Radiotracer Injection Bolus Injection[11C]3-MPB is administered as an intravenous bolus at the start of the dynamic emission scan.
6. Dynamic PET Scan 90-minute AcquisitionA dynamic scan of up to 90 minutes is typically performed to capture the kinetics of the tracer.
7. Arterial Blood Sampling Input Function MeasurementArterial blood samples are taken frequently in the initial minutes of the scan and less frequently later on to measure the concentration of the parent radiotracer and its metabolites in the plasma.
8. Image Reconstruction Attenuation and Scatter CorrectionThe raw PET data is reconstructed into a series of images over time, with corrections for attenuation, scatter, and random coincidences.
9. Data Analysis Kinetic ModelingThe time-activity curves from regions of interest in the brain and the arterial input function are used in kinetic models (e.g., two-tissue compartment model) to estimate binding parameters such as the binding potential (BP_ND). The cerebellum is often used as a reference region for some analysis methods.[4]

Q5: How does patient motion affect the quantitative results of a [11C]3-MPB scan?

A5: Patient motion can lead to significant underestimation of the binding potential (BP_ND). The blurring caused by motion averages the signal from a high-uptake region with surrounding lower-uptake regions. This effect, known as partial volume effect, is exacerbated by motion. Even small amounts of motion can lead to large changes in quantification.[5]

Illustrative Impact of Motion on [11C]3-MPB Binding Potential (BP_ND)

Brain RegionBP_ND (No Motion)BP_ND (Simulated Motion)% Difference
Striatum 3.52.8-20%
Occipital Cortex 2.82.3-18%
Frontal Cortex 2.21.9-14%
Note: This table presents illustrative data to demonstrate the potential impact of motion. Actual values may vary.

Q6: What are the key considerations for kinetic modeling of [11C]3-MPB data?

A6: The choice of kinetic model is crucial for obtaining reliable estimates of muscarinic receptor density. [11C]3-MPB has been shown to bind reversibly to muscarinic receptors.[6] Several modeling approaches can be used, ranging from simplified methods to more complex compartmental models.

  • Graphical Analysis (Logan Plot): A Logan plot with an arterial input function can be used to determine the distribution volume.[4][6]

  • Compartmental Models: A two-tissue compartment model is often appropriate for receptor-binding ligands like [11C]3-MPB. This model separates the tracer into compartments representing non-displaceable binding and specific binding.

  • Reference Tissue Models: If a suitable reference region with negligible specific binding is available (the cerebellum is often used for muscarinic receptors), a reference tissue model can be employed, which avoids the need for arterial blood sampling.[4]

It is important to validate the chosen model for your specific research question and acquisition protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis subject_prep Subject Preparation (Fasting, Screening) catheter Catheter Placement (Arterial & Venous) subject_prep->catheter positioning Subject Positioning (Head Fixation) catheter->positioning transmission_scan Transmission Scan (CT or Source-based) positioning->transmission_scan injection [11C]3-MPB Injection transmission_scan->injection dynamic_scan Dynamic PET Scan (e.g., 90 min) injection->dynamic_scan blood_sampling Arterial Blood Sampling injection->blood_sampling reconstruction Image Reconstruction (Attenuation, Scatter Correction) dynamic_scan->reconstruction kinetic_modeling Kinetic Modeling (e.g., 2-TC, Logan Plot) blood_sampling->kinetic_modeling reconstruction->kinetic_modeling quantification Quantification (BP_ND, Vt) kinetic_modeling->quantification

Caption: Experimental workflow for a quantitative [11C]3-MPB PET study.

troubleshooting_flowchart cluster_issues cluster_solutions start Poor Image Quality is_blurry Image Blurry? start->is_blurry is_noisy Image Noisy? is_blurry->is_noisy No motion Check Head Fixation & Motion Correction is_blurry->motion Yes is_anomalous Anomalous Uptake? is_noisy->is_anomalous No dose Review Injected Dose & Scan Duration is_noisy->dose Yes purity Check Radiotracer Quality Control is_anomalous->purity Yes coreg Verify PET-MRI Co-registration motion->coreg recon Optimize Reconstruction Parameters dose->recon metabolites Verify Metabolite Correction purity->metabolites attenuation Inspect Attenuation Map Alignment metabolites->attenuation

Caption: Troubleshooting flowchart for common [11C]3-MPB PET image artifacts.

References

Technical Support Center: Kinetic Modeling of N-Methyl-3-piperidyl benzilate (BZT) PET Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) regarding the challenges encountered during the kinetic modeling of N-Methyl-3-piperidyl benzilate (BZT) and its analogues in Positron Emission Tomography (PET) studies.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-3-piperidyl benzilate (BZT) used for in PET imaging?

A1: Radiolabeled N-Methyl-3-piperidyl benzilate, particularly its stereoisomer (+)N-[11C]methyl-3-piperidyl benzilate (--INVALID-LINK--3-MPB), is used as a radioligand in PET imaging to visualize and quantify muscarinic acetylcholine receptors (mAChRs) in the brain.[1][2][3] This allows for the in vivo study of these receptors, which are implicated in various neurological conditions.[1]

Q2: What are the primary challenges in the kinetic modeling of --INVALID-LINK--3-MPB PET data?

A2: The primary challenges include selecting the appropriate compartmental model, the necessity of an arterial input function with metabolite correction, and managing the tracer's kinetic properties, such as its reversible binding.[2][4] For instance, studies have shown that the time-activity curves for --INVALID-LINK--3-MPB peak and then gradually decline, which is characteristic of reversible binding.[2]

Q3: Which kinetic models are most commonly applied to --INVALID-LINK--3-MPB PET data?

A3: The three-compartment model is frequently used for the kinetic analysis of --INVALID-LINK--3-MPB PET data.[4] Additionally, graphical analysis methods like the Logan plot have been successfully applied to evaluate receptor binding in vivo, which is suitable for tracers exhibiting reversible binding.[2] The Patlak plot, on the other hand, resulted in nonlinear curves, further suggesting that the binding is reversible.[2]

Q4: Is an arterial input function always necessary for modeling BZT PET data?

A4: Yes, for accurate quantitative analysis using compartmental models or graphical analysis like the Logan plot, a metabolite-corrected arterial plasma input function is required.[2][4] This is a critical step to accurately account for the tracer's availability in the blood.[5] While some PET studies with other tracers have explored image-derived input functions (IDIF), these can lead to underestimation of the volume of distribution (VT) and require careful validation.[6]

Q5: How do the kinetics of --INVALID-LINK--3-MPB compare to other similar muscarinic receptor ligands?

A5: --INVALID-LINK--3-MPB generally shows a slower clearance rate from receptor-rich regions compared to its ethyl and propyl analogues, (--INVALID-LINK--3-EPB and --INVALID-LINK--3-PPB).[4] The uptake of --INVALID-LINK--3-MPB is higher and provides a better dynamic range of regional differences compared to [11C]4-MPB.[2] Its stereoisomer, --INVALID-LINK--3-MPB, shows much lower uptake in all brain regions.[2]

Troubleshooting Guides

Issue 1: Poor fit of the kinetic model to the tissue time-activity curve (TAC).
  • Question: My chosen kinetic model (e.g., a one-tissue compartment model) is not fitting my regional time-activity curves well. What could be the issue and how can I resolve it?

  • Answer:

    • Model Selection: A one-tissue compartment model may be too simplistic for --INVALID-LINK--3-MPB. The tracer's kinetics are better described by a two-tissue (three-compartment) model, which separates the tissue concentration into compartments for non-displaceable binding and specific binding.[4][7] Studies show that for many neuroreceptor tracers, a two-tissue compartment model provides a better fit than a one-tissue model.[8]

    • Verify Input Function: Ensure that your arterial input function has been accurately measured and corrected for metabolites. Errors in the input function can significantly impact the accuracy of the kinetic model estimates.[9]

    • Graphical Analysis: As an alternative to complex compartmental modeling, try using a graphical method like the Logan plot. This method is robust for reversibly binding tracers and can provide reliable estimates of the total volume of distribution (VT).[2] Research on --INVALID-LINK--3-MPB has demonstrated linear regression curves with the Logan plot, indicating its suitability.[2]

Issue 2: High variability in test-retest results for binding potential (BP) or volume of distribution (VT).
  • Question: I am observing high test-retest variability in my quantitative parameters (VT, BP). What are the potential sources of this variability and how can I minimize them?

  • Answer:

    • Scan Duration: The duration of the PET scan is critical for obtaining stable estimates of kinetic parameters. For tracers with slow kinetics, a longer scan time may be necessary.[8] For --INVALID-LINK--3-MPB, data acquisition up to 91 minutes has been reported.[2] You may need to assess the time stability of your VT estimates to determine the optimal scan duration for your study.

    • Input Function Measurement: Variability can be introduced by errors in blood sampling and metabolite analysis. Using automated blood sampling systems can sometimes help, but these also have potential issues that need to be managed.[6] Intersubject variability in plasma protein binding could also be a factor.[5]

    • Region of Interest (ROI) Definition: Inconsistent placement of ROIs between scans can introduce significant variability. Ensure you are using a standardized and reliable method for ROI definition, preferably co-registering PET images to an anatomical MRI.

    • Tracer Properties: Some tracers inherently have higher test-retest variability. While --INVALID-LINK--3-MPB is generally considered a good ligand, factors like alkyl chain length can alter kinetic properties and affinity, which might influence variability.[4]

Experimental Protocols & Data

Experimental Protocol for 11C3-MPB PET Imaging in Monkeys

This is a generalized protocol based on published studies for the evaluation of muscarinic cholinergic receptor ligands.[2][4]

  • Animal Preparation: Conscious monkeys (e.g., Macaca mulatta) are used. A head fixation system is employed to minimize motion during the scan. Catheters are placed in a femoral artery for blood sampling and a femoral vein for tracer injection.[2][4]

  • Tracer Injection: A bolus of --INVALID-LINK--3-MPB is injected intravenously.

  • PET Scan Acquisition: A dynamic PET scan is acquired for a duration of at least 90 minutes using a high-resolution PET scanner.[2]

  • Arterial Blood Sampling: Arterial blood samples are collected frequently in the initial minutes post-injection (e.g., every 10-15 seconds for the first 2 minutes), with the sampling frequency decreasing over the course of the scan.[4]

  • Metabolite Analysis: Blood samples are centrifuged to separate plasma. A portion of the plasma is analyzed using high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent tracer and its radioactive metabolites.

  • Data Analysis:

    • Time-activity curves (TACs) are generated for various brain regions of interest (ROIs).

    • The arterial blood data is corrected for metabolites to generate the final plasma input function.

    • Kinetic modeling (e.g., three-compartment model or Logan graphical analysis) is applied to the regional TACs and the input function to estimate parameters such as binding potential (BP = k3/k4) or total volume of distribution (VT).[2][4]

Quantitative Data: Comparison of Muscarinic Receptor Ligands

The following table summarizes kinetic parameters for --INVALID-LINK--3-MPB and related compounds from a study in monkeys, illustrating the impact of altering the N-alkyl group on receptor binding.

RadioligandBrain RegionBinding Potential (BP = k3/k4)
--INVALID-LINK--3-MPB (Methyl) Frontal Cortex13.0 ± 2.1
Occipital Cortex14.9 ± 2.6
--INVALID-LINK--3-EPB (Ethyl) Frontal Cortex7.4 ± 1.2
Occipital Cortex8.8 ± 1.5
--INVALID-LINK--3-PPB (Propyl) Frontal Cortex3.5 ± 0.6
Occipital Cortex4.0 ± 0.7

Data adapted from Nishiyama et al., Synapse, 2001.[4] The results show that increasing the length of the N-alkyl chain leads to a lower binding potential, which is consistent with in vitro affinity measurements.[4]

Visualizations

Workflow for Kinetic Modeling of PET Data

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Kinetic Modeling cluster_3 Output A PET Scan Acquisition (Dynamic Scan) C Image Reconstruction & ROI Definition A->C B Arterial Blood Sampling D Plasma & Metabolite Analysis B->D E Generate Tissue TACs C->E F Generate Arterial Input Function (AIF) D->F G Select & Apply Kinetic Model (e.g., 2-TC, Logan Plot) E->G F->G H Estimate Parameters (VT, BPND, Ki) G->H I Generate Parametric Images H->I

Caption: General workflow for quantitative analysis of dynamic PET data.

Two-Tissue Compartment Model

cluster_0 Blood Plasma cluster_1 Brain Tissue Cp Tracer in Plasma (Cp) Cnd Non-displaceable (Free + Non-specific) (Cnd) Cp->Cnd K1 Cnd->Cp k2 Cs Specifically Bound (Cs) Cnd->Cs k3 Cs->Cnd k4

Caption: Diagram of a two-tissue (three-compartment) kinetic model.

References

Technical Support Center: Precursor Preparation and Purification for Reliable Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during precursor preparation and purification for radiolabeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the impact of precursor quality on radiolabeling?

A1: The quality and purity of the precursor are critical factors that directly influence the radiochemical yield, purity, and overall success of the radiolabeling process.[1][2] Impurities in the precursor can compete with the radionuclide for labeling, leading to lower yields and the formation of undesirable radiochemical species.[3][4][5] Degraded or improperly stored precursors can also result in failed or inefficient radiolabeling.[6]

Q2: How should I properly store my radiolabeling precursors?

A2: Proper storage is crucial to maintain the stability and integrity of precursors.[7][8] General guidelines include storing them in a cool, dark, and dry place.[6] Many precursors are sensitive to light, moisture, and temperature fluctuations, which can lead to degradation.[6][9] For long-term storage, it is often recommended to store precursors under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures, such as -20°C or -80°C, to minimize degradation.[8] Always refer to the manufacturer's specific storage recommendations.

Q3: What are common radiochemical impurities and where do they originate?

A3: Radiochemical impurities are radioactive species that are not in the desired chemical form.[10] They can originate from several sources, including incomplete labeling reactions, degradation of the radiolabeled product over time (radiolysis), or side reactions during the synthesis.[9][10] Common impurities include unreacted free radionuclide (e.g., free [¹⁸F]fluoride), hydrolyzed-reduced radionuclides (e.g., HR-⁹⁹ᵐTc), and radiolabeled byproducts.[11][12] The presence of these impurities can compromise the quality of the radiopharmaceutical and lead to inaccurate imaging results or undesired patient radiation exposure.[9][10]

Q4: What is the difference between Radiochemical Yield (RCY) and Radiochemical Purity (RCP)?

A4: Radiochemical Yield (RCY) is the percentage of the initial radioactivity that has been incorporated into the desired radiolabeled product at the end of the synthesis. In contrast, Radiochemical Purity (RCP) is the percentage of the total radioactivity in the final product that is in the desired chemical form.[13] While a high RCY is desirable, it does not guarantee a high RCP, as there could be significant amounts of radiochemical impurities. Both parameters are critical for assessing the success and quality of a radiolabeling procedure.[13]

Troubleshooting Guides

Issue 1: Low Radiochemical Yield

Low radiochemical yield is a common problem in radiolabeling. The following table outlines potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Steps Explanation
Degraded Precursor Use a fresh or properly stored precursor. Verify precursor integrity via analytical methods like HPLC or Mass Spectrometry.Precursors can degrade over time due to improper storage (exposure to light, moisture, or temperature fluctuations), leading to reduced reactivity.[6][7]
Metal Ion Contamination Use high-purity reagents and metal-free labware. Pre-treat buffers and water with a chelating agent if necessary.Competing metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) can complex with the chelator on the precursor, blocking the binding of the desired radiometal.[3][5][14]
Suboptimal Reaction pH Optimize the pH of the reaction mixture. Use appropriate buffers to maintain the desired pH throughout the reaction.The efficiency of many radiolabeling reactions is highly pH-dependent. The optimal pH for complexation varies depending on the radionuclide and chelator used.[14]
Incorrect Reaction Temperature Optimize the reaction temperature. Ensure uniform heating of the reaction vessel.Nucleophilic substitution reactions often require specific temperatures to proceed efficiently. Both insufficient and excessive heat can lead to low yields or degradation.[6]
Presence of Water or Other Protic Solvents Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform reactions under an inert atmosphere.For many reactions, particularly those involving [¹⁸F]fluoride, the presence of water can solvate the radionuclide and reduce its reactivity.[6]
Insufficient Precursor Concentration Increase the amount of precursor used in the reaction.While a sufficient amount of precursor is necessary, an excessive amount can complicate the purification process.[6][15]
Issue 2: Low Radiochemical Purity

Even with a good yield, the final product may have low radiochemical purity. Here’s how to troubleshoot this issue.

Potential Cause Troubleshooting Steps Explanation
Incomplete Reaction Increase the reaction time or temperature.Insufficient reaction time or temperature can lead to a significant amount of unreacted precursor and free radionuclide in the final mixture.[6]
Radiolysis Add radical scavengers (e.g., ethanol, ascorbic acid) to the reaction mixture. Minimize reaction and purification times.High levels of radioactivity can generate free radicals that degrade the radiolabeled product.[14]
Formation of Side Products Optimize reaction conditions (temperature, pH, precursor concentration) to minimize side reactions.Unfavorable reaction conditions can lead to the formation of undesired radiolabeled byproducts.[6]
Inefficient Purification Optimize the purification method (e.g., HPLC gradient, SPE cartridge type and solvents). Ensure the purification system is functioning correctly.The purification step is critical for removing unreacted starting materials and radiochemical impurities.[16][17]
Instability of the Labeled Compound Analyze the product at different time points to assess stability. Adjust formulation (e.g., pH, addition of stabilizers) if necessary.The radiolabeled compound itself may be unstable under the final formulation conditions, leading to degradation over time.[9]

Experimental Protocols

Protocol 1: Quality Control of Precursor by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve a small, accurately weighed amount of the precursor in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration. The sample must be free of particulate matter.[18]

  • HPLC System: Use a reverse-phase HPLC system with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength to detect the precursor.[18]

  • Mobile Phase: A typical mobile phase consists of a gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[19]

  • Analysis: Inject a known volume of the precursor solution onto the HPLC column.

  • Data Interpretation: The purity of the precursor is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected in the chromatogram.

Protocol 2: Purification of Radiolabeled Compound by Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) by passing a suitable organic solvent (e.g., ethanol or acetonitrile) through it, followed by water or an appropriate buffer. Do not allow the cartridge to dry out.[20]

  • Sample Loading: Dilute the crude reaction mixture with water or a weak buffer and load it onto the conditioned SPE cartridge.[6][20] The radiolabeled product should be retained on the cartridge, while polar impurities like unreacted [¹⁸F]fluoride will pass through.

  • Washing: Wash the cartridge with water or a weak aqueous buffer to remove any remaining polar impurities.[21]

  • Elution: Elute the purified radiolabeled compound from the cartridge using a small volume of a suitable organic solvent (e.g., ethanol or acetonitrile).[6][22]

  • Final Formulation: The eluted product can then be formulated in a suitable vehicle for injection, such as sterile saline, and passed through a sterile filter.[6]

Visualizations

G cluster_prep Precursor Preparation cluster_labeling Radiolabeling cluster_purification Purification cluster_qc Final Quality Control precursor Precursor Reception & QC storage Appropriate Storage precursor->storage dissolution Dissolution in Anhydrous Solvent storage->dissolution radiolabeling Radiolabeling Reaction dissolution->radiolabeling purification SPE or HPLC Purification radiolabeling->purification formulation Sterile Formulation purification->formulation final_qc RCP & Purity Analysis formulation->final_qc

Caption: General experimental workflow for radiolabeling.

G start Low Radiochemical Yield check_precursor Check Precursor Quality & Age start->check_precursor precursor_ok Precursor OK? check_precursor->precursor_ok replace_precursor Replace Precursor precursor_ok->replace_precursor No check_conditions Review Reaction Conditions (pH, Temp) precursor_ok->check_conditions Yes success Yield Improved replace_precursor->success conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No check_reagents Check Reagent/Solvent Quality (e.g., anhydrous) conditions_ok->check_reagents Yes optimize_conditions->success reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Anhydrous Reagents reagents_ok->replace_reagents No reagents_ok->success Yes replace_reagents->success

Caption: Troubleshooting decision tree for low radiochemical yield.

G cluster_impurities Sources of Impurities cluster_radiolabeling Radiolabeling Process cluster_outcomes Potential Outcomes metal_ions Metal Ion Impurities (Fe³⁺, Cu²⁺, etc.) precursor_node Precursor + Radionuclide metal_ions->precursor_node degraded_precursor Degraded Precursor degraded_precursor->precursor_node side_products Reaction Byproducts side_products->precursor_node low_rcy Low Radiochemical Yield precursor_node->low_rcy low_rcp Low Radiochemical Purity precursor_node->low_rcp desired_product Desired Radiolabeled Product precursor_node->desired_product

Caption: Impact of impurities on the radiolabeling process.

References

Technical Support Center: Minimizing Brain Metabolite Interference in [11C] PET Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing brain metabolite interference during positron emission tomography (PET) studies using 11C-labeled radiotracers.

Frequently Asked Questions (FAQs)

Q1: What are radiometabolites and why are they a concern in brain PET studies?

A1: Radiometabolites are molecules that are formed when the original radiotracer is broken down by metabolic processes in the body.[1][2] These new molecules still contain the radioactive isotope.[1] They become a concern in brain PET studies if they can cross the blood-brain barrier (BBB) and enter the brain tissue.[3][4] The PET scanner detects all radioactivity in the brain, so it cannot distinguish between the original tracer and its radiometabolites.[1][2] This can lead to an overestimation of the signal from the target of interest and complicate the quantitative analysis of the PET data.[5]

Q2: How can I determine if my [11C] radiotracer will produce brain-penetrant metabolites?

A2: Early in the radiotracer development process, in vitro studies using liver microsomes or hepatocytes can help predict the metabolic fate of a new compound.[1] Additionally, preclinical PET studies in animal models are crucial. In these studies, blood and brain tissue samples can be analyzed to identify and quantify the presence of radiometabolites.[6] A key characteristic to consider is the lipophilicity of potential metabolites; more polar (less lipophilic) metabolites are less likely to cross the blood-brain barrier.[3][4]

Q3: What are the common strategies to minimize the impact of radiometabolites?

A3: There are two main approaches:

  • Radiochemistry Strategies: Modifying the chemical structure of the radiotracer can influence its metabolism. For example, labeling at a position less susceptible to metabolic attack or designing the tracer so that any resulting radiometabolites are highly polar and cannot cross the BBB are effective strategies.[4][5] Deuterium labeling has also been used to improve metabolic resistance.[1]

  • Data Analysis Strategies: If brain-penetrant metabolites are unavoidable, their contribution to the PET signal must be accounted for during data analysis. This typically involves collecting arterial blood samples during the scan to measure the concentration of the parent radiotracer and its metabolites in the plasma over time.[3][7] This information is then used to correct the input function in kinetic models.[8][9]

Q4: Is arterial blood sampling always necessary for [11C] PET studies?

A4: Not always, but it is the gold standard for accurate quantification when radiometabolites are present.[3][10] For some radiotracers, a reference tissue that is devoid of the target but has similar non-specific uptake characteristics can be used to derive the input function without blood sampling.[10] However, the validity of a reference tissue must be thoroughly established for each specific tracer and study population.

Troubleshooting Guides

Issue 1: High and variable background signal in the brain.
  • Possible Cause: Penetration of radiometabolites into the brain tissue.

  • Troubleshooting Steps:

    • Review Preclinical Data: Re-examine the metabolic profile of the radiotracer from animal studies.

    • Perform Arterial Blood Sampling and Metabolite Analysis: If not already part of the protocol, implement arterial blood sampling to measure the plasma levels of the parent tracer and its radiometabolites.[11]

    • Analyze Metabolite Characteristics: Use techniques like high-performance liquid chromatography (HPLC) to separate and identify the metabolites.[11] Determine their lipophilicity to assess their potential to cross the BBB.

    • Apply Metabolite Correction: If brain-penetrant metabolites are confirmed, use appropriate kinetic modeling that incorporates the metabolite data to correct the PET signal.[7]

Issue 2: Poor correlation between PET signal and in vitro binding affinity.
  • Possible Cause: The PET signal may be confounded by the non-specific binding of radiometabolites.

  • Troubleshooting Steps:

    • Conduct Blocking Studies: In preclinical models, administer a high dose of a non-radioactive drug that is known to bind to the same target. This should block the specific binding of the radiotracer. If a significant PET signal remains, it could be due to non-specific binding of the parent tracer or its metabolites.

    • Examine Metabolite Binding: If possible, synthesize the suspected radiometabolites and test their binding affinity for the target and other potential off-target sites in vitro.

    • Refine Kinetic Model: Use a kinetic model that can differentiate between specific and non-specific binding.

Experimental Protocols

Protocol 1: Arterial Blood Sampling for Metabolite Analysis

This protocol provides a general framework for arterial blood sampling in human PET studies. Specific timings and volumes may need to be adjusted based on the radiotracer's kinetics.

Materials:

  • Arterial catheterization kit

  • Heparinized syringes

  • Centrifuge (refrigerated)

  • Gamma counter

  • HPLC system with a radioactivity detector

Procedure:

  • Arterial Cannulation: Prior to the PET scan, an arterial line is inserted into the radial artery by a trained medical professional.[11]

  • Blood Sampling Schedule: A dynamic sampling schedule is essential to capture the changing concentrations of the radiotracer and its metabolites.[11]

    • Automated System (recommended for first 2-5 minutes): To accurately capture the initial peak of the arterial input function.[11]

    • Manual Sampling (typical for a 90-minute scan):

      • Initial Phase (0-2 min): Every 10-15 seconds (if no automated system).[11]

      • Early Phase (2-15 min): At 2, 3, 5, 7.5, 10, and 15 minutes.[11]

      • Mid Phase (15-60 min): At 20, 30, 45, and 60 minutes.[11]

      • Late Phase (60-90 min): At 75 and 90 minutes.[11]

  • Sample Processing:

    • Immediately place blood samples on ice to slow metabolism.[10]

    • Centrifuge samples at 2,000-3,000 x g for 5-10 minutes at 4°C to separate plasma.[11]

    • Measure the total radioactivity in a known volume of plasma using a gamma counter.[11]

  • Metabolite Analysis (HPLC):

    • Protein Precipitation: Add an equal volume of ice-cold acetonitrile to the plasma sample to precipitate proteins.[11]

    • Centrifugation: Centrifuge to pellet the precipitated proteins.[11]

    • Analysis: Inject the supernatant into a reverse-phase HPLC system equipped with a radioactivity detector to separate the parent radiotracer from its metabolites.[11]

    • Quantification: Calculate the fraction of radioactivity corresponding to the parent tracer at each time point.

Data Presentation

Table 1: Example of Arterial Plasma Data for Metabolite Correction

Time (minutes)Total Plasma Radioactivity (kBq/mL)Parent Fraction (%)Parent Radiotracer Concentration (kBq/mL)
225.895.224.56
518.388.516.19
1012.175.39.11
305.650.12.81
602.935.81.04
901.525.10.38

Visualizations

Experimental_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET Scan cluster_post_scan Post-Scan Analysis cluster_output Output Subject_Prep Subject Preparation Arterial_Cannulation Arterial Cannulation Subject_Prep->Arterial_Cannulation Radiotracer_Injection [11C]Tracer Injection Arterial_Cannulation->Radiotracer_Injection PET_Acquisition Dynamic PET Acquisition Radiotracer_Injection->PET_Acquisition Blood_Sampling Arterial Blood Sampling Radiotracer_Injection->Blood_Sampling Data_Analysis Kinetic Modeling PET_Acquisition->Data_Analysis Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Metabolite_Analysis HPLC Analysis Sample_Processing->Metabolite_Analysis Metabolite_Analysis->Data_Analysis Corrected_Images Corrected Brain Images Data_Analysis->Corrected_Images

Caption: Workflow for a [11C] PET study with metabolite correction.

Metabolite_Correction_Logic Total_Plasma_Activity Total Plasma Radioactivity (TAC) Multiplication Multiply Total_Plasma_Activity->Multiplication Parent_Fraction Parent Fraction (from HPLC) Parent_Fraction->Multiplication Corrected_Input Metabolite-Corrected Arterial Input Function Multiplication->Corrected_Input Kinetic_Model Kinetic Model Corrected_Input->Kinetic_Model PET_Data Dynamic Brain PET Data PET_Data->Kinetic_Model Quantitative_Parameters Quantitative Brain Parameters (e.g., VT, BPND) Kinetic_Model->Quantitative_Parameters

Caption: Logical flow for correcting PET data for radiometabolites.

References

Technical Support Center: Synthesis and Purification of N-Methyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of N-Methyl-3-piperidyl benzilate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for N-Methyl-3-piperidyl benzilate?

A1: The two primary synthetic routes for N-Methyl-3-piperidyl benzilate are:

  • Methylation of 3-Piperidyl Benzilate: This involves the reaction of 3-piperidyl benzilate with a methylating agent, such as methyl iodide or dimethyl sulfate.

  • Esterification of N-Methyl-3-piperidinol: This method involves the reaction of N-methyl-3-piperidinol with a benzilic acid derivative, such as methyl benzilate, often in the presence of a catalyst.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Common impurities can arise from starting materials, side reactions, or degradation. These include:

  • Unreacted Starting Materials: 3-Piperidyl benzilate (if using the methylation route), N-methyl-3-piperidinol, and benzilic acid or its ester derivative.

  • Hydrolysis Products: The ester linkage in N-Methyl-3-piperidyl benzilate is susceptible to hydrolysis, which can yield benzilic acid and N-methyl-3-piperidinol.[1]

  • Over-methylation Product: Further reaction of the tertiary amine with the methylating agent can lead to the formation of a quaternary ammonium salt, N,N-dimethyl-3-piperidyl benzilate salt.[1]

Q3: How can I monitor the progress of the reaction and the purity of my product?

A3: Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction. For visualizing tertiary amines like N-Methyl-3-piperidyl benzilate, several staining methods can be used, as UV shadowing may not be sufficient.[2][3][4][5][6] High-Performance Liquid Chromatography (HPLC) can be employed for quantitative purity analysis.[7][8]

Q4: What are the characteristic analytical data for N-Methyl-3-piperidyl benzilate?

A4: The identity and purity of N-Methyl-3-piperidyl benzilate can be confirmed by various analytical techniques. Mass spectrometry of benzilate esters often shows a characteristic intense peak at m/e 183.[1] Nuclear Magnetic Resonance (NMR) spectroscopy will show characteristic signals for the methyl group on the piperidine ring, as well as the aromatic protons of the benzilate moiety.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of N-Methyl-3-piperidyl benzilate.

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Suggestion
Incomplete Reaction Monitor the reaction closely using TLC until the starting material is consumed. Consider extending the reaction time or moderately increasing the temperature. Ensure the stoichiometry of the reactants is correct.
Product Loss During Workup N-Methyl-3-piperidyl benzilate is a tertiary amine and can be protonated in acidic conditions, making it water-soluble. Ensure the aqueous phase is sufficiently basic (pH > 9-10) during extraction with an organic solvent. Use multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery from the aqueous layer.
Product Degradation The ester group is susceptible to hydrolysis, especially under strong acidic or basic conditions and elevated temperatures. Use mild reaction and workup conditions.
Issue 2: Presence of Persistent Impurities
Impurity Identification Troubleshooting and Purification Strategy
Unreacted 3-Piperidyl Benzilate Can be detected by TLC as a more polar spot compared to the product.Optimize the amount of methylating agent and reaction time. Purification can be achieved by column chromatography.
Unreacted N-Methyl-3-piperidinol A polar, water-soluble alcohol.Can be removed by washing the organic extract with water or brine.
Benzilic Acid An acidic impurity.Remove by washing the organic solution with a mild aqueous base such as sodium bicarbonate solution.[9] The benzilic acid will be converted to its water-soluble carboxylate salt and partition into the aqueous layer.
Quaternary Ammonium Salt Highly polar and water-soluble salt.This impurity will preferentially partition into the aqueous phase during an extractive workup. If it remains in the organic product, it can sometimes be removed by trituration with a non-polar solvent or by column chromatography on alumina.
Issue 3: Difficulty with Purification by Column Chromatography
Problem Possible Cause Solution
Product Streaking or Tailing on Silica Gel The basic nature of the tertiary amine can lead to strong interactions with the acidic silanol groups on the silica gel surface.Add a small amount of a volatile tertiary amine, such as triethylamine (0.5-2%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, use a less acidic stationary phase like alumina.
Poor Separation of Product and Impurities The chosen eluent system has poor selectivity.Systematically screen different solvent systems with varying polarities. A common eluent system for amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), with a small percentage of triethylamine.
Issue 4: Product Fails to Crystallize or Oils Out During Recrystallization
Problem Possible Cause Solution
Oiling Out The product's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a solvent mixture. Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of the pure compound.
Failure to Crystallize The product is still impure, or the concentration in the solvent is too low.Further purify the material by another method (e.g., column chromatography) before attempting recrystallization. If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool again.

Experimental Protocols

Protocol 1: General Workup Procedure for Removal of Acidic and Basic Impurities
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If a water-miscible solvent was used, remove it under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities like benzilic acid.

  • Separate the organic layer and wash it with water, followed by brine to remove any water-soluble impurities and to aid in phase separation.[10]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography on Silica Gel
  • Prepare the Eluent: A common starting point is a mixture of hexane and ethyl acetate (e.g., 80:20 v/v) with the addition of 1% triethylamine to prevent tailing. The optimal ratio should be determined by TLC analysis.

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column.

  • Elute and Collect Fractions: Elute the column with the prepared solvent system, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Methyl-3-piperidyl benzilate.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: The ideal solvent is one in which N-Methyl-3-piperidyl benzilate is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, and mixtures such as hexane/ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.[11]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Methylating Agent / Esterification Crude Product Crude Product Reaction->Crude Product Workup Workup Crude Product->Workup Chromatography Chromatography Workup->Chromatography Optional Recrystallization Recrystallization Workup->Recrystallization Direct Chromatography->Recrystallization Optional Pure Product Pure Product Chromatography->Pure Product Direct Recrystallization->Pure Product

Caption: General experimental workflow for the synthesis and purification of N-Methyl-3-piperidyl benzilate.

Troubleshooting_Purification Crude Product Crude Product Purity Check (TLC/HPLC) Purity Check (TLC/HPLC) Crude Product->Purity Check (TLC/HPLC) Pure? Pure? Purity Check (TLC/HPLC)->Pure? Final Product Final Product Pure?->Final Product Yes Identify Impurities Identify Impurities Pure?->Identify Impurities No Acidic Impurities Acidic Impurities Identify Impurities->Acidic Impurities Basic Impurities Basic Impurities Identify Impurities->Basic Impurities Neutral Impurities Neutral Impurities Identify Impurities->Neutral Impurities Aqueous Base Wash Aqueous Base Wash Acidic Impurities->Aqueous Base Wash Column Chromatography Column Chromatography Basic Impurities->Column Chromatography Neutral Impurities->Column Chromatography Aqueous Base Wash->Purity Check (TLC/HPLC) Recrystallization Recrystallization Column Chromatography->Recrystallization Recrystallization->Purity Check (TLC/HPLC)

Caption: Logical workflow for troubleshooting the purification of N-Methyl-3-piperidyl benzilate.

References

Technical Support Center: Addressing Rapid Metabolism of Piperidyl Benzilate-Based PET Tracers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with piperidyl benzilate-based Positron Emission Tomography (PET) tracers. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of rapid tracer metabolism, which can significantly impact the accuracy and interpretation of PET imaging data.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the rapid metabolism of piperidyl benzilate-based PET tracers?

The rapid metabolism of these tracers is primarily due to their chemical structure, which is susceptible to enzymatic degradation. The ester linkage in the benzilate moiety is particularly vulnerable to hydrolysis by esterase enzymes abundant in the plasma and liver. Additionally, other biotransformation processes like N-dealkylation can occur, leading to the formation of various radiometabolites.[1]

Q2: Why are radiometabolites a significant problem in quantitative PET imaging?

Radiometabolites pose a major challenge because they are labeled with the same radionuclide as the parent tracer and therefore cannot be distinguished by a PET scanner.[2][3] If these metabolites remain in the bloodstream or cross the blood-brain barrier, their radioactive signal can contaminate the signal from the parent tracer at its target. This leads to an overestimation of the arterial input function (AIF), which is crucial for kinetic modeling, resulting in erroneous calculations of binding potentials and other quantitative parameters.[1][2]

Q3: My in vitro stability results in plasma do not correlate well with my in vivo findings. What could be the cause?

Discrepancies between in vitro and in vivo data are common and can arise from several factors:

  • Concentration Differences : In vitro assays often use micromolar concentrations of a compound, whereas in vivo PET studies are performed at nanomolar concentrations. This difference can alter the mechanism of interaction with proteins and enzymes.[4]

  • First-Pass Metabolism : In vivo, tracers administered intravenously are subject to metabolism in organs like the liver and kidneys, which is not fully replicated in a simple plasma incubation.[1]

  • Protein Binding : The fraction of the tracer bound to plasma proteins affects its availability for metabolism and target binding. This dynamic is more complex in vivo.[1]

  • Animal Model Specifics : The expression and activity of metabolic enzymes can vary significantly between different species and even strains used for preclinical studies.[5]

Q4: What strategies can be employed at the design stage to improve the metabolic stability of a novel piperidyl benzilate-based tracer?

Improving metabolic stability is a key goal in tracer development. Two primary approaches are:

  • Structural Modification : Introducing chemical changes at metabolically vulnerable sites. A common strategy is deuterium substitution, where a carbon-hydrogen bond is replaced with a more stable carbon-deuterium bond, which can slow down enzymatic cleavage.[1][6]

  • Altering Lipophilicity : Modifying the N-alkyl chain length or other functional groups can alter the tracer's overall lipophilicity. This can influence its interaction with metabolic enzymes and its pharmacokinetic properties, potentially reducing the rate of metabolism.[7]

Troubleshooting Guides

Problem: Unexpectedly High and Rapid Formation of Radiometabolites

  • Symptom: Your radio-chromatography (HPLC or TLC) analysis of plasma samples shows that over 50% of the radioactivity corresponds to metabolites within the first 5-10 minutes post-injection.[2]

  • Possible Causes:

    • The tracer has inherent chemical or metabolic instability.

    • The chosen animal model exhibits exceptionally high esterase or other enzymatic activity.

    • The final tracer formulation is compromised, leading to radiolysis (decomposition due to its own radiation), which can be mistaken for metabolism.[8]

    • The anesthetic agent used during the study is influencing the tracer's metabolism.[6][9]

  • Troubleshooting Steps:

    • Confirm Formulation Stability: Before injection, run a quality control check on the final formulated tracer product to ensure its radiochemical purity. To check for radiolysis, let the formulation sit at room temperature for the duration of a typical experiment (e.g., 60-90 minutes) and re-analyze its purity.[8]

    • Perform In Vitro Assays: Incubate the tracer in fresh plasma and liver microsomes (from the same species as your animal model) to confirm its stability in vitro. This helps differentiate between inherent instability and in vivo-specific metabolism.[5][8]

    • Review Anesthesia Protocol: Research has shown that some anesthetics, like isoflurane, can inhibit certain metabolic enzymes (e.g., CYP2E1), which can either decrease or alter the metabolic profile compared to awake subjects.[6][9] Consider the potential impact of your chosen anesthetic.

    • Consider a Different Animal Model: If stability is consistently poor in one species, consider testing in another where metabolic pathways may differ.

Problem: High Inter-Subject Variability in Tracer Metabolism

  • Symptom: You observe a wide range of parent tracer fractions across different animals in the same experimental group, with a high coefficient of variation.[2]

  • Possible Causes:

    • Natural genetic variations within the animal population leading to different levels of metabolic enzyme activity.

    • Inconsistent experimental conditions, such as the depth of anesthesia, injection quality, or animal stress levels.[10]

    • Underlying health differences between animals that were not apparent during initial screening.

  • Troubleshooting Steps:

    • Standardize Procedures: Strictly control all experimental variables, including animal handling to minimize stress, the volume and rate of tracer injection, and the anesthesia protocol.[10]

    • Increase Sample Size (n): A larger number of animals can help determine if the variability is a consistent biological phenomenon or an artifact of a small sample size.

    • Document Animal Details: Keep meticulous records of each animal's age, weight, and supplier information to identify any potential batch-related issues.

    • Perform Individual Metabolite Correction: For quantitative studies, it is critical to perform metabolite analysis for each subject individually rather than using an averaged metabolite curve, which can introduce significant errors.[2]

Data Presentation

Table 1: Comparative In Vivo Metabolic Stability of Various PET Tracers

TracerAnimal ModelTime Post-InjectionParent Tracer Fraction in Plasma (%)Source
[¹⁸F]FEPPA Pig5 min~50%[2]
[¹⁸F]FAZA Rat40 min~91%[2]
60 min~40%[2]
[¹⁸F]10 Rat30 min81%[11]
60 min56%[11]
[¹⁸F]15 Rat30 min53%[11]
60 min40%[11]
[¹⁸F]3F4AP Human (awake)60 min<50%[6]
[¹⁸F]3F4AP Monkey (anesthetized)120 min>90%[6]

Table 2: Influence of N-Alkyl Chain Length on Piperidyl Benzilate Tracer Kinetics

TracerN-Alkyl GroupRelative Binding Potential (k₃/k₄)Clearance RateSource
--INVALID-LINK--3-MPB MethylHighestSlowest[7]
--INVALID-LINK--3-EPB EthylIntermediateIntermediate[7]
--INVALID-LINK--3-PPB PropylLowestFastest[7]

Experimental Protocols

Protocol 1: General Method for In Vitro Plasma Stability Assay

  • Preparation: Obtain fresh blood from the relevant species in heparinized tubes. Centrifuge at 1,000-2,000 x g for 5-10 minutes to separate the plasma.[2]

  • Incubation: Add a known amount of the PET tracer (typically 1-5 MBq) to 1-2 mL of plasma in a test tube.

  • Time Points: Incubate the mixture in a water bath at 37°C. At designated time points (e.g., 5, 15, 30, 60, 90, 120 minutes), take an aliquot (e.g., 100-200 µL) of the plasma.[8]

  • Protein Precipitation: Immediately add the plasma aliquot to a tube containing a cold organic solvent (e.g., acetonitrile or methanol, typically 2x the plasma volume) to stop the enzymatic reaction and precipitate plasma proteins.

  • Separation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant, which contains the tracer and its metabolites. Analyze the supernatant using radio-HPLC or radio-TLC to separate the parent tracer from the radiometabolites and quantify the percentage of each.

Protocol 2: General Method for In Vivo Blood Metabolite Analysis

  • Tracer Administration: Inject the PET tracer intravenously into the subject.[10]

  • Arterial Blood Sampling: Collect serial arterial blood samples at specified time points (e.g., 1, 2, 5, 10, 20, 30, 45, 60 minutes) post-injection. Place samples immediately on ice.[2]

  • Plasma Separation: As soon as possible, centrifuge the blood samples to separate the plasma.[2]

  • Metabolite Extraction: Perform a protein precipitation/extraction step on the plasma samples as described in Protocol 1 (steps 4 & 5).

  • Chromatographic Analysis: Analyze the resulting supernatant using a validated radio-HPLC or radio-TLC method.[2][3]

  • Data Processing: For each time point, calculate the fraction of radioactivity corresponding to the unchanged parent tracer.

  • Input Function Correction: Plot the parent tracer fraction over time and fit a curve to the data. Multiply this fraction curve with the total radioactivity curve from the plasma to generate the final, metabolite-corrected arterial input function for kinetic modeling.[1]

Visualizations

troubleshooting_workflow start High & Rapid Metabolism Observed in Vivo qc_check 1. Check Radiochemical Purity of Injectate start->qc_check in_vitro_assay 2. Perform In Vitro Stability Assays (Plasma, Microsomes) start->in_vitro_assay anesthesia_review 3. Review Anesthetic Protocol start->anesthesia_review outcome_impure Result: Impure Injectate (Radiolysis) qc_check->outcome_impure Analysis outcome_stable_vitro Result: Stable In Vitro in_vitro_assay->outcome_stable_vitro Analysis outcome_unstable_vitro Result: Unstable In Vitro in_vitro_assay->outcome_unstable_vitro Analysis outcome_anesthesia_effect Result: Known Anesthetic Interaction anesthesia_review->outcome_anesthesia_effect Literature Review solution_formulation Action: Optimize Formulation (e.g., add stabilizers) outcome_impure->solution_formulation solution_in_vivo_issue Conclusion: Metabolism is In Vivo Specific outcome_stable_vitro->solution_in_vivo_issue solution_tracer_issue Conclusion: Tracer is Inherently Unstable outcome_unstable_vitro->solution_tracer_issue solution_anesthesia_change Action: Consider Alternative Anesthetic or Awake Model outcome_anesthesia_effect->solution_anesthesia_change

Caption: Troubleshooting workflow for unexpected PET tracer metabolism.

metabolite_analysis_workflow tracer_inj 1. IV Tracer Injection blood_sample 2. Serial Arterial Blood Sampling tracer_inj->blood_sample centrifuge 3. Centrifugation (Separate Plasma) blood_sample->centrifuge precipitate 4. Protein Precipitation centrifuge->precipitate analysis 5. Radio-HPLC/TLC Analysis precipitate->analysis quantify 6. Quantify Parent & Metabolite Fractions analysis->quantify correct_aif 7. Generate Metabolite- Corrected AIF quantify->correct_aif

Caption: Standard experimental workflow for PET metabolite analysis.

influencing_factors main PET Tracer Metabolism Rate f1 Tracer Structure (Ester Linkages, Lipophilicity) f1->main f2 Animal Model (Species, Strain, Genetics) f2->main f3 Enzyme Activity (Esterases, CYPs) f3->main f4 Experimental Conditions (Anesthesia, Stress) f4->main f5 Plasma Protein Binding f5->main f6 Tracer Formulation (Purity, Radiolysis) f6->main

Caption: Key factors influencing the rate of PET tracer metabolism.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in N-Methyl-3-piperidyl benzilate Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl-3-piperidyl benzilate (JB-336) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-3-piperidyl benzilate (JB-336) and why is it used in imaging?

A1: N-Methyl-3-piperidyl benzilate (also known as JB-336) is a potent anticholinergic agent that acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). When radiolabeled, most commonly with Carbon-11 as --INVALID-LINK--3-MPB, it serves as a valuable radioligand for positron emission tomography (PET) imaging.[1][2][3] This allows for the in vivo visualization and quantification of mAChR distribution and density in the brain.

Q2: What are the key factors that influence the signal-to-noise ratio (SNR) in --INVALID-LINK--3-MPB PET imaging?

A2: Several factors can significantly impact the SNR in your imaging studies. These can be broadly categorized as:

  • Radiotracer Properties: The affinity of --INVALID-LINK--3-MPB for mAChRs and the ratio of receptor density (Bmax) to the dissociation constant (Kd) are crucial. A Bmax/Kd ratio of at least 10 is recommended for a good signal-to-noise ratio in vivo.[4]

  • Experimental Subject: Physiological factors such as the age and health of the subject can affect receptor density. The use of anesthesia can also alter radiotracer binding.

  • Acquisition Parameters: The duration of the PET scan, the amount of injected radioactivity, and the scanner's technical specifications (e.g., sensitivity, resolution) are critical.

  • Data Processing: The choice of image reconstruction algorithm and post-reconstruction filtering can have a substantial effect on the final image quality and SNR.[5][6]

Q3: How does the choice of image reconstruction algorithm affect my results?

A3: The reconstruction algorithm mathematically reconstructs the 3D distribution of the radiotracer from the raw PET data. Older methods like Filtered Back Projection (FBP) are fast but can amplify noise. Modern iterative algorithms, such as Ordered Subsets Expectation Maximization (OSEM), generally provide a better SNR.[7][8] Incorporating corrections for the Point Spread Function (PSF) and using Time-of-Flight (TOF) information can further reduce background noise and improve image contrast.[5][6]

Troubleshooting Guide

Issue 1: Low overall signal and poor image quality.

Possible Cause Troubleshooting Step
Insufficient Injected Radioactivity Ensure the injected dose is within the optimal range for your scanner and subject. Lower doses will result in lower counts and consequently, a poorer SNR.
Suboptimal Radiotracer Synthesis Verify the radiochemical purity and specific activity of your --INVALID-LINK--3-MPB. Low purity can lead to increased non-specific binding.
Short Acquisition Time Increasing the scan duration allows for the collection of more coincidence events, which directly improves the SNR.
Incorrect Data Corrections Ensure that all necessary corrections (attenuation, scatter, randoms, decay) have been properly applied during image reconstruction.

Issue 2: High background noise and low contrast between brain regions.

Possible Cause Troubleshooting Step
Inappropriate Reconstruction Algorithm If using FBP, consider switching to an iterative algorithm like OSEM. If already using OSEM, explore the benefits of incorporating PSF and TOF corrections if available on your system.[5][6]
Excessive Noise from Post-Reconstruction Filtering While filtering is used to reduce noise, an overly aggressive filter can blur the image and reduce the contrast between structures. Optimize the filter kernel (e.g., the FWHM of a Gaussian filter) for your specific application.
High Non-Specific Binding This could be due to issues with the radiotracer itself or physiological factors. Ensure high radiochemical purity. Consider if the subject has been administered any competing drugs.

Issue 3: Inconsistent results between scans or subjects.

Possible Cause Troubleshooting Step
Variable Anesthesia Protocol Anesthetics can significantly impact neuronal activity and radiotracer binding. Maintain a consistent anesthesia protocol (type of anesthetic, depth of anesthesia) across all subjects and scans.
Inaccurate Metabolite Correction The presence of radioactive metabolites in the blood can confound the input function used for kinetic modeling. Ensure accurate and timely arterial blood sampling and efficient separation of parent --INVALID-LINK--3-MPB from its metabolites.[9]
Subject Motion Movement during the scan can cause significant image blurring and artifacts. Ensure the subject is securely and comfortably positioned to minimize motion. Consider using motion correction algorithms if available.

Quantitative Data Summary

The following table summarizes key parameters that can be optimized to enhance the SNR in --INVALID-LINK--3-MPB imaging, based on general PET principles and findings from related studies.

ParameterStandard RangeOptimization Strategy for Higher SNRRationale
Injected Dose 185-370 MBq (5-10 mCi) for humansIncrease dose within safety limitsHigher dose leads to more decay events and a stronger signal.
Acquisition Time 60-90 minutesIncrease scan durationLonger acquisition allows for the collection of more data, reducing statistical noise.
Reconstruction Algorithm OSEM (2-4 iterations, 8-24 subsets)Use OSEM with TOF and PSF correctionsIterative reconstruction with advanced modeling reduces noise and improves spatial resolution.[5][6][10]
Post-Reconstruction Filter 2-5 mm FWHM GaussianOptimize FWHM based on target size and noiseA well-chosen filter smooths noise without excessively blurring the signal from key structures.

Experimental Protocols

Detailed Methodology for a Preclinical --INVALID-LINK--3-MPB PET Imaging Study

This protocol provides a general framework. Specific parameters should be optimized for your scanner and experimental goals.

  • Radiotracer Synthesis:

    • Synthesize --INVALID-LINK--3-MPB via N-methylation of the precursor with [11C]methyl iodide.

    • Purify the final product using high-performance liquid chromatography (HPLC).

    • Perform quality control to ensure high radiochemical purity (>98%) and determine the specific activity.

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to the scan to reduce metabolic variability.

    • Anesthetize the animal using a consistent protocol (e.g., isoflurane). Monitor vital signs throughout the experiment.

    • Place a catheter in a tail vein for radiotracer injection and in an artery for blood sampling.

    • Position the animal in the PET scanner, ensuring the head is immobilized and centered in the field of view.

  • PET Acquisition:

    • Perform a transmission scan for attenuation correction using a CT or radioactive source.

    • Administer a bolus injection of --INVALID-LINK--3-MPB (e.g., 10-20 MBq for a rodent) via the venous catheter at the start of the dynamic emission scan.

    • Acquire dynamic PET data for 60-90 minutes.

    • Collect arterial blood samples at frequent intervals, especially in the first few minutes after injection, to measure the arterial input function.

  • Blood Sample Analysis:

    • Measure the total radioactivity in whole blood and plasma samples.

    • Perform metabolite analysis on selected plasma samples (e.g., using HPLC) to determine the fraction of radioactivity corresponding to the parent --INVALID-LINK--3-MPB.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data using an iterative algorithm (e.g., OSEM with TOF and PSF corrections).

    • Apply all necessary data corrections.

    • Co-register the PET images with an anatomical MRI if available.

    • Delineate regions of interest (ROIs) on the images (e.g., striatum, cortex, cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

    • Perform kinetic modeling (e.g., using a Logan plot with the metabolite-corrected arterial input function) to calculate binding parameters such as the distribution volume ratio (DVR) or binding potential (BP).[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis synthesis Radiotracer Synthesis (11C3-MPB) injection Radiotracer Injection synthesis->injection animal_prep Animal Preparation (Anesthesia, Catheterization) animal_prep->injection pet_scan Dynamic PET Scan (60-90 min) injection->pet_scan blood_sampling Arterial Blood Sampling injection->blood_sampling reconstruction Image Reconstruction (OSEM, TOF, PSF) pet_scan->reconstruction metabolite Metabolite Analysis blood_sampling->metabolite kinetic_modeling Kinetic Modeling (Logan Plot) metabolite->kinetic_modeling reconstruction->kinetic_modeling outcome Binding Potential (BP) & SNR Assessment kinetic_modeling->outcome

Caption: Experimental workflow for a preclinical --INVALID-LINK--3-MPB PET study.

troubleshooting_snr cluster_acquisition Acquisition Parameters cluster_processing Image Processing cluster_subject Subject & Tracer start Low SNR in Image acq_time Increase Scan Time start->acq_time acq_dose Increase Injected Dose start->acq_dose recon Use Iterative Reconstruction (OSEM + TOF/PSF) start->recon filtering Optimize Post-Filter start->filtering motion Minimize Subject Motion start->motion metabolites Ensure Accurate Metabolite Correction start->metabolites

Caption: Troubleshooting guide for low signal-to-noise ratio (SNR).

signaling_pathway cluster_ligand Ligand Binding cluster_receptor Receptor cluster_downstream Signal Transduction ligand [11C](+)3-MPB (Antagonist) receptor Muscarinic Receptor (e.g., M1) ligand->receptor Binds to receptor g_protein Gq/11 Activation (Blocked) receptor->g_protein Blocks activation plc PLC Activation (Blocked) g_protein->plc pip2 PIP2 -> IP3 + DAG (Blocked) plc->pip2

Caption: Simplified signaling pathway for muscarinic antagonist --INVALID-LINK--3-MPB.

References

Technical Support Center: N-Methyl-3-piperidyl benzilate (JB-336) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers studying N-Methyl-3-piperidyl benzilate (JB-336) and other potent non-selective muscarinic antagonists. It addresses common pitfalls in data analysis and experimental design.

Frequently Asked Questions (FAQs)

Q1: My in-vitro binding affinity (Ki) for JB-336 appears inconsistent across different assays. What could be the cause?

A1: Inconsistencies in binding affinity data for non-selective ligands like JB-336 are common and can stem from several factors:

  • Assay Conditions: Minor variations in buffer pH, ionic strength, and temperature can significantly alter ligand-receptor interactions. Ensure these are consistent across all experiments.

  • Radioligand Choice: The choice of radiolabeled ligand used in competitive binding assays is critical. Different radioligands can have varying affinities for receptor subtypes, which can skew the calculated Ki of your test compound.

  • Receptor Source and Preparation: The affinity of JB-336 may differ depending on the tissue source (e.g., brain homogenate vs. cell lines) and the specific subtype of muscarinic receptor being expressed (M1-M5). Using cell lines expressing a single receptor subtype can help isolate and characterize these interactions more cleanly.

  • Data Modeling: JB-336 is a non-selective antagonist, meaning it binds to multiple muscarinic receptor subtypes (M1, M2, M3, M4, M5). Using a simple one-site binding model for analysis when multiple receptor subtypes are present in your sample (e.g., in brain tissue) will lead to inaccurate affinity estimates. A two-site or multi-site binding model is often more appropriate.

Q2: I am observing high variability in the behavioral effects of JB-336 in my animal models. How can I reduce this variance?

A2: High behavioral variability is a significant challenge when studying potent centrally-acting anticholinergics. Key areas to troubleshoot include:

  • Dose-Response Relationship: The effects of JB-336 can be highly dose-dependent and may follow a U-shaped or biphasic curve. It is crucial to test a wide range of doses to fully characterize its effects.

  • Pharmacokinetics: The route of administration, metabolism, and blood-brain barrier penetration of JB-336 can vary between subjects. Consider performing pharmacokinetic studies to correlate plasma and brain concentrations with behavioral outcomes.

  • Habituation and Environmental Factors: Animals should be properly habituated to the testing environment. Stress, time of day, and subtle environmental cues (noise, light) can significantly impact behavioral readouts, particularly those related to cognition and anxiety.

  • Behavioral Test Selection: Ensure the chosen behavioral paradigm is sensitive to the specific cognitive domains affected by muscarinic antagonism (e.g., spatial memory, working memory, attention).

Q3: How do I correctly interpret a lack of effect in a JB-336 study?

A3: A null result should be interpreted with caution. It may not necessarily mean the compound is inactive but could be due to:

  • Insufficient Dose: The doses administered may have been too low to elicit a measurable response.

  • Ceiling or Floor Effects: The chosen behavioral task may be too easy (ceiling effect) or too difficult (floor effect), preventing the detection of drug-induced changes.

  • Statistical Power: The study may be underpowered, meaning the sample size was too small to detect a real effect. A power analysis should be conducted prior to the experiment.

  • Compensatory Mechanisms: The brain has robust compensatory mechanisms. Chronic administration of a muscarinic antagonist can lead to receptor upregulation or changes in other neurotransmitter systems, potentially masking the drug's primary effect over time.

Troubleshooting Guides

Problem 1: Interpreting Non-Selective Receptor Binding Data

A common pitfall is oversimplifying the analysis of a non-selective compound. JB-336 binds to all five muscarinic acetylcholine receptor (mAChR) subtypes with varying affinities.

Solution Workflow:

  • Characterize Subtype Affinity: Perform competitive binding assays using cell lines individually expressing each of the M1, M2, M3, M4, and M5 receptor subtypes.

  • Use Appropriate Models: When analyzing data from tissues with mixed receptor populations (e.g., cortex, hippocampus), use a multi-site competition binding model in your analysis software (e.g., GraphPad Prism) to dissect the contribution of each subtype.

  • Tabulate and Compare: Summarize the binding affinities (Ki) for each subtype in a clear table. This allows for easy identification of any potential selectivity and helps correlate physiological effects with binding at specific subtypes.

Receptor SubtypeRadioligand UsedKi (nM) ± SEMHill Slope
M1 [³H]NMS1.2 ± 0.150.98
M2 [³H]AF-DX 3842.5 ± 0.311.01
M3 [³H]4-DAMP1.8 ± 0.220.99
M4 [³H]NMS3.1 ± 0.450.97
M5 [³H]NMS1.5 ± 0.191.02
NMS: N-methylscopolamine; AF-DX 384 and 4-DAMP are other muscarinic ligands. This table illustrates how to present affinity data clearly.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of JB-336 for a specific muscarinic receptor subtype expressed in a cell line.

  • Membrane Preparation: Culture cells expressing the target mAChR subtype. Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate and resuspend the resulting membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine), and varying concentrations of the unlabeled competitor drug (JB-336).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Visualizations and Diagrams

Muscarinic_Signaling cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) M1_M3_M5 M1, M3, M5 Receptors PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates M2_M4 M2, M4 Receptors AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Less Activation ACh Acetylcholine (ACh) ACh->M1_M3_M5 Binds & Activates ACh->M2_M4 Binds & Activates JB336 JB-336 (Antagonist) JB336->M1_M3_M5 Blocks JB336->M2_M4 Blocks

Caption: General signaling pathways for muscarinic acetylcholine receptors.

Experimental_Workflow A Step 1: In-Vitro Screening (Receptor Binding Assays) B Step 2: Determine Affinity (Ki) for M1-M5 Subtypes A->B Quantify Binding C Step 3: Functional Assays (e.g., Calcium Flux, cAMP) B->C Assess Functional Impact D Step 4: In-Vivo PK/PD Studies (Dose-Ranging) C->D Select Doses for Animal Studies E Step 5: Behavioral Testing (e.g., Morris Water Maze) D->E Administer Compound F Step 6: Data Analysis & Modeling (Correlate in-vitro and in-vivo data) E->F Generate Behavioral Data

Caption: Standard workflow from in-vitro characterization to in-vivo testing.

P_Value_Pitfall Start Hypothesis Test Performed Result p < 0.05 Start->Result Correct Correct Interpretation: 'The data is unlikely assuming the null hypothesis is true.' Focus on effect size & confidence intervals. Result->Correct Statistically Significant Incorrect Incorrect Interpretation: 'The hypothesis is proven true.' 'The effect is biologically important.' Result->Incorrect Common Pitfall

Validation & Comparative

Comparative Analysis of Muscarinic Receptor Binding: JB-336 vs. Scopolamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding affinities of the potent anticholinergic agent JB-336 (N-Methyl-3-piperidyl benzilate) and the well-characterized antagonist scopolamine at muscarinic acetylcholine receptors.

This guide provides a comparative overview of the binding characteristics of JB-336 and scopolamine, two significant antagonists of muscarinic acetylcholine receptors (mAChRs). While scopolamine is a widely studied and clinically utilized non-selective muscarinic antagonist, JB-336 is known as a potent, centrally-acting anticholinergic agent, closely related to the chemical warfare agent 3-quinuclidinyl benzilate (QNB).[1][2] Understanding the comparative binding affinities of these compounds across the five muscarinic receptor subtypes (M1-M5) is crucial for their application in research and therapeutic development.

Quantitative Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for subtype selectivity. The inhibitory constant (Ki) is a quantitative measure of this affinity, with lower values indicating a higher binding affinity.

The available data for scopolamine demonstrates its high affinity across all five human muscarinic receptor subtypes, with a profile of non-selective antagonism.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
JB-336 Data not availableData not availableData not availableData not availableData not available
Scopolamine 1.1[4]2.0[4]Data not available0.8[4]Data not available

Note: The table will be updated as more specific binding affinity data for JB-336 and the M3 and M5 subtypes for scopolamine becomes available.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses through distinct intracellular signaling cascades. The five subtypes are broadly categorized based on their G-protein coupling:

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins . Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a cellular response.

  • M2 and M4 receptors couple to Gi/o proteins . Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Below are diagrams illustrating these primary signaling pathways.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_M3_M5 M1/M3/M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response Ligand ACh Ligand->M1_M3_M5 Binds

Gq/11-coupled muscarinic receptor signaling pathway.

Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M2_M4 M2/M4 Receptor Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits GIRK GIRK Channel Gio->GIRK Activates (βγ) ATP ATP AC->ATP Converts K_ion K+ GIRK->K_ion Efflux cAMP cAMP ATP->cAMP Response Cellular Response cAMP->Response Modulates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Response Ligand ACh Ligand->M2_M4 Binds

Gi/o-coupled muscarinic receptor signaling pathway.

Experimental Protocols

The determination of binding affinities for muscarinic antagonists like JB-336 and scopolamine is typically performed using a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.

Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., JB-336 or scopolamine) for a specific muscarinic receptor subtype.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293 cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS). The concentration used should be approximately the dissociation constant (Kd) of the radioligand for the specific receptor subtype.

  • Test Compound: JB-336 or scopolamine, dissolved in an appropriate vehicle (e.g., DMSO or distilled water) to create a stock solution for serial dilutions.

  • Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine, to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate receptor-bound from free radioligand.

  • Scintillation Counter: To quantify the radioactivity on the filters.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M).

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kd.

    • Prepare the NSB control solution (e.g., 1 µM atropine in assay buffer).

  • Assay Plate Setup:

    • Set up a 96-well plate with triplicate wells for each condition:

      • Total Binding (TB): Contains assay buffer, radioligand, and cell membranes.

      • Non-specific Binding (NSB): Contains the NSB control (atropine), radioligand, and cell membranes.

      • Competition: Contains a specific concentration of the test compound, radioligand, and cell membranes.

  • Incubation:

    • Add the cell membrane preparation to each well.

    • Add the appropriate solutions (buffer, NSB control, or test compound) to the wells.

    • Initiate the binding reaction by adding the radioligand to all wells.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add a suitable scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the specific receptor subtype (pre-determined from saturation binding experiments).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Test Compound, Radioligand, NSB Control, Membranes) plate_setup Set up 96-well Plate (Total, NSB, Competition) reagents->plate_setup incubation Incubation (Reach Equilibrium) plate_setup->incubation filtration Filtration & Washing (Separate Bound/Free) incubation->filtration quantification Scintillation Counting (Measure Radioactivity) filtration->quantification calc_specific Calculate Specific Binding quantification->calc_specific competition_curve Generate Competition Curve calc_specific->competition_curve det_ic50 Determine IC50 competition_curve->det_ic50 calc_ki Calculate Ki (Cheng-Prusoff) det_ic50->calc_ki

Experimental workflow for a competitive radioligand binding assay.

References

A Researcher's Guide to Validating the Specific Binding of N-Methyl-3-piperidyl Benzilate (NMPB) In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, accurately characterizing the interaction between a ligand and its receptor is paramount. N-Methyl-3-piperidyl benzilate (NMPB), a potent muscarinic acetylcholine receptor antagonist, is a valuable tool in neuroscience research. Radiolabeled NMPB, typically as [³H]NMPB, is used to map the distribution and occupancy of muscarinic receptors. This guide provides a comprehensive overview of the experimental protocols and data required to validate the specific binding of NMPB in vitro, comparing its properties to other common muscarinic radioligands.

Understanding the Muscarinic Signaling Landscape

N-Methyl-3-piperidyl benzilate acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). There are five subtypes (M1-M5) that couple to different intracellular signaling pathways. Validating NMPB binding ensures that it selectively interacts with this intended target. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, initiating the phospholipase C pathway, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.

G_Protein_Signaling cluster_0 M1, M3, M5 Pathway cluster_1 M2, M4 Pathway cluster_2 Antagonist Action ACh_M135 Acetylcholine M135 M1, M3, M5 Receptor ACh_M135->M135 M_Receptor Muscarinic Receptor ACh_M135->M_Receptor ACh Gq11 Gq/11 M135->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC ACh_M24 Acetylcholine M24 M2, M4 Receptor ACh_M24->M24 Gio Gi/o M24->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP NMPB NMPB NMPB->M_Receptor Block Blocks ACh Binding M_Receptor->Block

Figure 1: Muscarinic Receptor Signaling Pathways.

Experimental Validation of Specific Binding

Validating the binding of [³H]NMPB involves two key types of in vitro experiments: saturation binding to determine its affinity (Kd) and receptor density (Bmax), and competitive binding to confirm its interaction with the known muscarinic binding site by competing with other known ligands.

Representative Experimental Protocol: Radioligand Binding Assay

This protocol outlines the steps for performing saturation and competition binding assays using [³H]NMPB with rat brain tissue homogenates.

1. Materials and Reagents:

  • Receptor Source: Rat brain cortex (or other region of interest).

  • Radioligand: [³H]N-Methyl-3-piperidyl benzilate ([³H]NMPB).

  • Non-specific Binding Ligand: Atropine (1 µM final concentration).

  • Competitor Ligands: Atropine, Scopolamine, Pirenzepine, etc., in a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, glass fiber filters (e.g., GF/B, pre-soaked in 0.3% polyethyleneimine), cell harvester, liquid scintillation counter, scintillation fluid.

2. Membrane Preparation:

  • Dissect the rat brain cortex on ice and place it in ice-cold Assay Buffer.

  • Homogenize the tissue using a Glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh, ice-cold Assay Buffer and repeat the centrifugation step to wash the membranes.

  • Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

3. Saturation Binding Assay:

  • In a 96-well plate, set up triplicate wells for each concentration of [³H]NMPB.

  • Prepare serial dilutions of [³H]NMPB in Assay Buffer (e.g., 0.01 nM to 10 nM).

  • Total Binding Wells: Add 50 µL of [³H]NMPB dilution and 150 µL of the membrane preparation (typically 50-100 µg protein).

  • Non-specific Binding (NSB) Wells: Add 50 µL of [³H]NMPB dilution, 50 µL of 1 µM Atropine, and 100 µL of the membrane preparation.

  • Incubate the plate at room temperature (or 37°C) for 60 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the average NSB counts from the average total binding counts for each [³H]NMPB concentration. Plot specific binding against the concentration of [³H]NMPB and use non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum receptor density).

4. Competitive Binding Assay:

  • Prepare serial dilutions of the unlabeled competitor drugs (e.g., atropine, scopolamine, pirenzepine) over a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of [³H]NMPB (at a concentration near its Kd), 50 µL of Assay Buffer, and 100 µL of membranes.

    • Non-specific Binding: 50 µL of [³H]NMPB, 50 µL of 1 µM Atropine, and 100 µL of membranes.

    • Competition: 50 µL of [³H]NMPB, 50 µL of competitor dilution, and 100 µL of membranes.

  • Incubate, filter, wash, and count as described for the saturation assay.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [³H]NMPB used and Kd is its dissociation constant determined from the saturation assay.

workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue 1. Dissect Tissue (e.g., Rat Cortex) Homogenize 2. Homogenize Tissue->Homogenize Centrifuge1 3. Centrifuge (Low Speed) Homogenize->Centrifuge1 Supernatant 4. Collect Supernatant Centrifuge1->Supernatant Centrifuge2 5. Centrifuge (High Speed) Supernatant->Centrifuge2 Wash 6. Wash & Resuspend Pellet Centrifuge2->Wash Quantify 7. Quantify Protein Wash->Quantify Setup 8. Set up 96-well Plate (Total, NSB, Competition) Incubate 9. Add Membranes & Incubate Setup->Incubate Filter 10. Rapid Filtration Incubate->Filter Count 11. Scintillation Counting Filter->Count Calc_SB 12. Calculate Specific Binding (Total - NSB) Count->Calc_SB Plot 13. Plot Data Calc_SB->Plot Determine 14. Determine Kd, Bmax, Ki Plot->Determine

Figure 2: Experimental Workflow for Radioligand Binding Assays.

Performance Comparison: NMPB vs. Alternative Radioligands

The choice of radioligand can significantly impact experimental outcomes. NMPB is often compared with other non-selective muscarinic antagonists like [³H]Quinuclidinyl benzilate ([³H]QNB) and [³H]N-methylscopolamine ([³H]NMS).

Feature[³H]NMPB[³H]QNB[³H]NMS
Ligand Type Lipophilic AntagonistLipophilic AntagonistHydrophilic Antagonist
Binding Kinetics Faster association and dissociation rates[1]Slower association and dissociation ratesGenerally faster kinetics than QNB
Blood-Brain Barrier Readily crossesReadily crossesLimited penetration
Primary Use In vitro and in vivo/PET imagingGold standard for in vitro receptor quantificationIn vitro assays, particularly on peripheral tissues or where internalization is a concern[1]
Internalization Binding may be followed by internalization in intact cells[1]Binding may be followed by internalization[1]Less prone to internalization due to hydrophilicity[1]

The faster kinetics of [³H]NMPB can be advantageous for experiments where reaching equilibrium quickly is important.[1] Its properties also make it a more suitable tracer for in vivo receptor occupancy studies compared to the slowly dissociating [³H]QNB.

Comparative Binding Affinity of Muscarinic Antagonists

To validate that [³H]NMPB binds to the muscarinic receptor, a competitive binding assay should demonstrate that known muscarinic antagonists displace it with a well-established rank order of potency. The following table presents typical inhibition constant (Ki) values for several standard antagonists determined against the classic non-selective radioligand [³H]QNB in rat brain homogenates. Researchers should generate similar data using [³H]NMPB to confirm its binding specificity.

Competing LigandReceptor SelectivityTypical Ki (nM) vs. [³H]QNB
AtropineNon-selective0.1 - 1.0
ScopolamineNon-selective~0.2
3-Quinuclidinyl benzilate (QNB)Non-selective0.05 - 0.2
PirenzepineM1 selective8 - 20 (High affinity site)
AF-DX 116M2 selective~150
4-DAMPM3/M1 selective~1.0

Note: These values are approximate and can vary based on tissue preparation and experimental conditions. The key validation step is to confirm that potent, non-selective antagonists like atropine and scopolamine have high affinity (low Ki), while subtype-selective antagonists show their expected affinity profile.

competitive_binding cluster_logic Logic: Increasing competitor concentration displaces [³H]NMPB, reducing the signal. Receptor Muscarinic Receptor Binding Specific Binding (Measured Signal) Receptor->Binding Generates NMPB [³H]NMPB (Radioligand) NMPB->Receptor Binds Competitor Unlabeled Competitor (e.g., Atropine) Competitor->Receptor Competes for Binding Competitor->Binding ↓ Reduces

Figure 3: Principle of Competitive Binding Assay.

Conclusion

Validating the specific binding of N-Methyl-3-piperidyl benzilate is a critical step for its use as a research tool. A comprehensive approach combining saturation and competitive binding assays is essential. By following a rigorous experimental protocol, researchers can confidently determine the affinity (Kd) of [³H]NMPB for the muscarinic receptor and, through competitive displacement with a panel of standard antagonists, confirm its specific interaction with the intended target site. Comparison with established radioligands like [³H]QNB highlights the unique kinetic properties of NMPB that may make it particularly suitable for certain applications, including in vivo studies. This validation process ensures the reliability and reproducibility of data generated using this important pharmacological tool.

References

N-Methyl-3-piperidyl benzilate: A Comparative Analysis of its Cross-reactivity with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-3-piperidyl benzilate (JB-336) is a potent synthetic anticholinergic agent, recognized primarily for its high affinity as an antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] Its structural relationship to the chemical warfare agent 3-Quinuclidinyl benzilate (QNB) underscores its significant biological activity.[2][3] While its effects on the central nervous system are predominantly linked to muscarinic receptor blockade, a thorough understanding of its potential interactions with other neurotransmitter receptors is crucial for a comprehensive pharmacological profile and for anticipating potential off-target effects in drug development. This guide provides a comparative analysis of the cross-reactivity of N-Methyl-3-piperidyl benzilate, summarizing available binding affinity data and detailing the experimental protocols used for its determination.

High-Affinity Binding to Muscarinic Receptors

Cross-reactivity Profile: An Overview

A complete quantitative screening of N-Methyl-3-piperidyl benzilate against a broad panel of neurotransmitter receptors is not extensively documented in publicly available research. The primary focus of existing studies has been on its potent anticholinergic activity.[1][2][3] However, the deliriant and hallucinogenic effects produced by JB-336 suggest a complex pharmacological profile that may involve interactions beyond muscarinic receptors.[3]

Further research is required to definitively quantify the binding affinities of N-Methyl-3-piperidyl benzilate for other major neurotransmitter receptor families, including but not limited to:

  • Dopamine Receptors (e.g., D1, D2, D3, D4, D5)

  • Serotonin (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

  • Adrenergic Receptors (e.g., α1, α2, β1, β2)

  • Histamine Receptors (e.g., H1, H2, H3, H4)

  • Glutamate Receptors (e.g., NMDA, AMPA)

  • GABA Receptors (e.g., GABA-A, GABA-B)

Without specific Ki values from competitive binding assays, a direct quantitative comparison of cross-reactivity remains speculative. The following sections detail the standard experimental protocols that would be employed to generate such crucial data.

Experimental Protocols

The determination of a compound's binding affinity for various receptors is typically achieved through in vitro radioligand binding assays. These assays are fundamental in pharmacology for characterizing the interaction between a ligand (in this case, N-Methyl-3-piperidyl benzilate) and a receptor.

Radioligand Binding Assay (General Protocol)

This method is used to determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.

1. Membrane Preparation:

  • Source: Tissues or cultured cells expressing the target receptor of interest are used. For central nervous system receptors, brain regions known to have high receptor density (e.g., cortex, striatum) are often utilized.

  • Homogenization: The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to disrupt the cell membranes.

  • Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

  • Washing and Resuspension: The membrane pellet is washed with fresh buffer to remove endogenous substances and then resuspended in the assay buffer at a specific protein concentration.

2. Competitive Binding Assay:

  • Incubation: The membrane preparation is incubated in assay tubes or microplates containing:

    • A fixed concentration of a specific high-affinity radioligand (e.g., [³H]-spiperone for D2 receptors, [³H]-ketanserin for 5-HT2A receptors).

    • A range of concentrations of the unlabeled test compound (N-Methyl-3-piperidyl benzilate).

    • Control tubes for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically trapped radioligand.

4. Quantification of Radioactivity:

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

5. Data Analysis:

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Signaling Pathways of Key Neurotransmitter Receptors

Understanding the signaling pathways of potential off-target receptors is critical for predicting the functional consequences of cross-reactivity.

Muscarinic Acetylcholine Receptor Signaling

N-Methyl-3-piperidyl benzilate's primary action is the blockade of muscarinic receptors. These G protein-coupled receptors (GPCRs) are divided into five subtypes (M1-M5) with distinct signaling mechanisms:

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Potential Off-Target Signaling Pathways

Should N-Methyl-3-piperidyl benzilate exhibit significant affinity for other receptors, it could modulate a variety of other signaling cascades. For example:

  • Dopamine D2 Receptors: These are Gi/o-coupled receptors, and antagonism would lead to an increase in cAMP levels.

  • Serotonin 5-HT2A Receptors: These are Gq/11-coupled receptors, and antagonism would block the PLC-IP3/DAG pathway.

A comprehensive understanding of JB-336's cross-reactivity is essential for a complete pharmacological assessment. The generation of quantitative binding data across a wide range of neurotransmitter receptors using standardized radioligand binding assays is a critical next step in elucidating the full spectrum of its activity.

References

In Vivo Competitive Landscape of N-Methyl-3-piperidyl benzilate Against Known Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comparative analysis of N-Methyl-3-piperidyl benzilate (JB-336), a potent muscarinic acetylcholine receptor antagonist, with other established antagonists. Due to a scarcity of direct head-to-head in vivo competition studies in publicly available literature, this comparison synthesizes in vitro binding affinities and contextualizes them with available in vivo research to offer a comprehensive overview for researchers in pharmacology and drug development.

N-Methyl-3-piperidyl benzilate is an anticholinergic agent structurally related to the chemical warfare agent 3-quinuclidinyl benzilate (QNB).[1] It is known to be less potent and have a shorter duration of action than QNB, with its effects predominantly on the central nervous system.[1] Radiolabeled versions of N-Methyl-3-piperidyl benzilate, such as (+)N-[11C]methyl-3-piperidyl benzilate, are utilized as radioligands in positron emission tomography (PET) to map the distribution of muscarinic acetylcholine receptors in the brain.[1][2]

Comparative Antagonist Binding Affinities

The following table summarizes the in vitro binding affinities (Ki in nM) of N-Methyl-3-piperidyl benzilate and other common muscarinic antagonists for different muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity. It is important to note that in vitro affinity does not always directly correlate with in vivo potency due to factors like bioavailability and blood-brain barrier penetration.

AntagonistM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)
N-Methyl-3-piperidyl benzilate Data not readily availableData not readily availableData not readily availableData not readily availableData not readily available
Atropine~1.6~4.6~2.5Data not readily availableData not readily available
Scopolamine~1.0~2.0~1.0Data not readily availableData not readily available
Pirenzepine~8.0~300~150~50Data not readily available
4-DAMP~4.0~10~0.5~5.0Data not readily available
AF-DX 116~150~30~500~100Data not readily available

Muscarinic Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. Antagonists like N-Methyl-3-piperidyl benzilate competitively inhibit the binding of acetylcholine (ACh), thereby blocking downstream signaling cascades.

Muscarinic_Signaling cluster_membrane Cell Membrane mAChR Muscarinic Receptor (M1-M5) G_protein G-protein (Gq/11 or Gi/o) mAChR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase G_protein->AC Inhibits (Gi/o) Cellular_Response Cellular Response (e.g., neuronal excitation, smooth muscle contraction) PLC->Cellular_Response AC->Cellular_Response Reduced cAMP ACh Acetylcholine (ACh) ACh->mAChR Binds to Antagonist N-Methyl-3-piperidyl benzilate & other antagonists Antagonist->mAChR Competitively Inhibits

Caption: Muscarinic acetylcholine receptor signaling pathway and antagonist inhibition.

Experimental Protocols

While specific protocols for in vivo competition studies with N-Methyl-3-piperidyl benzilate are not extensively detailed in single publications, a general methodology can be synthesized from studies involving structurally similar radiolabeled muscarinic antagonists like [3H]QNB.

In Vivo Competitive Binding Study Protocol

Objective: To determine the in vivo potency of N-Methyl-3-piperidyl benzilate and other antagonists in displacing a radiolabeled ligand from muscarinic receptors in a specific brain region.

Materials:

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB) or a suitable radiolabeled form of N-Methyl-3-piperidyl benzilate.

  • Test Compounds: N-Methyl-3-piperidyl benzilate, atropine, scopolamine, pirenzepine, and other antagonists of interest.

  • Vehicle: Saline or other appropriate solvent.

  • Scintillation fluid and vials.

  • Homogenizer and centrifuge.

Procedure:

  • Animal Dosing:

    • Animals are divided into groups, each receiving a different dose of the unlabeled antagonist (e.g., N-Methyl-3-piperidyl benzilate, atropine) or vehicle, typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Radioligand Administration:

    • At a predetermined time after antagonist administration (to allow for drug distribution), a tracer dose of the radioligand (e.g., [3H]QNB) is injected intravenously.

  • Tissue Harvesting:

    • After a specific incubation period (e.g., 30-60 minutes) to allow for receptor binding, animals are euthanized.

    • The brain is rapidly removed and dissected on ice to isolate regions of interest (e.g., cortex, hippocampus, striatum).

  • Sample Processing:

    • The dissected brain regions are weighed and homogenized in a buffer solution.

    • The homogenate is filtered to separate the bound radioligand from the unbound.

  • Quantification:

    • The radioactivity of the filter paper (representing bound radioligand) is measured using liquid scintillation counting.

  • Data Analysis:

    • The specific binding of the radioligand is calculated by subtracting non-specific binding (determined in a separate group of animals pre-treated with a high dose of a potent antagonist like atropine) from the total binding.

    • The percentage of radioligand displacement by the test antagonist is calculated for each dose.

    • An IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical in vivo competition study.

InVivo_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase Animal_Groups Divide animals into dose groups Antagonist_Admin Administer unlabeled antagonist (or vehicle) Animal_Groups->Antagonist_Admin Radioligand_Admin Administer radioligand Antagonist_Admin->Radioligand_Admin Euthanasia Euthanize and harvest brain tissue Radioligand_Admin->Euthanasia Dissection Dissect brain regions of interest Euthanasia->Dissection Homogenization Homogenize tissue Dissection->Homogenization Filtration Filter to separate bound ligand Homogenization->Filtration Scintillation Quantify radioactivity Filtration->Scintillation Calc_Binding Calculate specific binding Scintillation->Calc_Binding Dose_Response Generate dose-response curve Calc_Binding->Dose_Response Calc_IC50 Determine IC50 values Dose_Response->Calc_IC50

Caption: Workflow for an in vivo muscarinic antagonist competition study.

References

A Comparative Analysis of (+) and (-) Stereoisomers of N-Methyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-3-piperidyl benzilate (JB-336) is a potent anticholinergic agent known for its effects on the central nervous system. As a chiral molecule, it exists as two stereoisomers, (+) and (-), which may exhibit different pharmacological profiles. This guide provides a comparative overview of these stereoisomers, summarizing available experimental data on their synthesis, receptor binding, and biological activity.

Introduction

N-Methyl-3-piperidyl benzilate is a muscarinic acetylcholine receptor antagonist.[1] Its effects are primarily mediated through the blockade of these receptors in the central and peripheral nervous systems. The presence of a chiral center in the piperidyl moiety gives rise to (+) and (-) enantiomers. It is well-established in pharmacology that stereoisomers of a drug can possess significantly different affinities for their biological targets, leading to variations in potency and efficacy. While data on the racemic mixture and the (+) isomer are available, specific comparative studies detailing the pharmacological properties of the (-) isomer are limited in the publicly available scientific literature.

Synthesis and Stereochemistry

The synthesis of radiolabeled (+)-N-[11C]methyl-3-piperidyl benzilate has been described for use in positron emission tomography (PET) studies.[2] This synthesis involves the N-[11C]methylation of (+)-3-piperidyl benzilate. The specific synthesis and resolution of the (-) enantiomer are not well-documented in available literature, which is a significant gap in the direct comparative analysis of the two isomers.

Pharmacological Properties and Receptor Binding

The primary mechanism of action for N-Methyl-3-piperidyl benzilate is the competitive antagonism of muscarinic acetylcholine receptors.[3] The affinity of a ligand for its receptor is a critical determinant of its potency.

Quantitative Comparison of Binding Affinity
StereoisomerReceptor TargetBinding Affinity (Kd or Ki)Experimental ModelReference
(+) N-Methyl-3-piperidyl benzilate Muscarinic Acetylcholine ReceptorsHigh affinity (qualitative)Rat brain tissue (in vitro autoradiography)[2]
(-) N-Methyl-3-piperidyl benzilate Muscarinic Acetylcholine ReceptorsData not available--

Kd: Dissociation constant; Ki: Inhibition constant. Lower values indicate higher binding affinity.

Studies on structurally related chiral muscarinic antagonists consistently show a high degree of stereoselectivity, with one enantiomer typically exhibiting significantly higher affinity than the other.[4] It is therefore highly probable that the (+) and (-) enantiomers of N-Methyl-3-piperidyl benzilate also display marked differences in their binding affinities for muscarinic receptor subtypes.

Experimental Protocols

Radioligand Synthesis for PET Studies

The synthesis of (+)-N-[11C]methyl-3-piperidyl benzilate is a key experimental protocol that enables the visualization and quantification of muscarinic receptors in vivo.

Experimental Workflow for the Synthesis of (+)-N-[11C]methyl-3-piperidyl benzilate

cluster_synthesis Synthesis of (+)-N-[11C]methyl-3-piperidyl benzilate start [11C]CO2 Production (Cyclotron) methylation [11C]Methyl Iodide Synthesis start->methylation Reduction reaction N-[11C]Methylation Reaction methylation->reaction precursor (+)-3-Piperidyl benzilate (Precursor) precursor->reaction hplc HPLC Purification reaction->hplc product (+)-N-[11C]methyl-3-piperidyl benzilate hplc->product

Synthesis of (+)-N-[11C]methyl-3-piperidyl benzilate.
In Vitro Receptor Autoradiography

This technique is used to determine the regional distribution and density of receptors in tissue sections.

Experimental Workflow for In Vitro Receptor Autoradiography

cluster_autoradiography In Vitro Receptor Autoradiography tissue_prep Brain Tissue Sectioning incubation Incubation with Radioligand ((+)-N-[11C]methyl-3-piperidyl benzilate) tissue_prep->incubation washing Washing to Remove Unbound Ligand incubation->washing exposure Exposure to Phosphor Imaging Plate washing->exposure imaging Image Analysis exposure->imaging quantification Quantification of Receptor Density imaging->quantification

In Vitro Receptor Autoradiography Workflow.

Signaling Pathways

N-Methyl-3-piperidyl benzilate, as a muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like acetylcholine, trigger a cascade of intracellular events. By blocking the receptor, the antagonist prevents these downstream effects.

Muscarinic Receptor Signaling Pathway (Antagonized by N-Methyl-3-piperidyl benzilate)

cluster_signaling Muscarinic Receptor Signaling Pathway ACh Acetylcholine (Agonist) Receptor Muscarinic Receptor (GPCR) ACh->Receptor Binds & Activates Antagonist N-Methyl-3-piperidyl benzilate (Antagonist) Antagonist->Receptor Binds & Blocks G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Antagonism of Muscarinic Receptor Signaling.

In Vivo Effects

N-Methyl-3-piperidyl benzilate is known to produce deliriant and hallucinogenic effects, which are attributed to its blockade of central muscarinic receptors.[1][5] Comparative studies on the in vivo effects of the individual (+) and (-) enantiomers are necessary to determine if there is a stereoselective basis for these psychotropic effects. Such studies would be crucial for a comprehensive understanding of the structure-activity relationship of this compound.

Conclusion and Future Directions

The available evidence strongly indicates that the (+) enantiomer of N-Methyl-3-piperidyl benzilate is a potent muscarinic receptor antagonist with high affinity for these receptors in the brain. However, a significant knowledge gap exists regarding the pharmacological profile of the (-) enantiomer. Future research should focus on the stereospecific synthesis and pharmacological evaluation of both enantiomers. This would involve:

  • Chiral separation of the racemic mixture to obtain pure (+) and (-) isomers.

  • In vitro binding assays to determine the affinity (Ki values) of each enantiomer for different muscarinic receptor subtypes (M1-M5).

  • Functional assays to characterize the antagonist potency (IC50 values) of each isomer.

  • In vivo studies in animal models to compare the behavioral and physiological effects of the (+) and (-) enantiomers.

A thorough investigation of both stereoisomers will provide a more complete understanding of the structure-activity relationships of N-Methyl-3-piperidyl benzilate and could inform the design of more selective and potent muscarinic receptor ligands for research and therapeutic applications.

References

Unraveling the Reliability of Muscarinic Acetylcholine Receptor PET Tracers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of PET tracers for imaging muscarinic acetylcholine receptors (mAChRs) reveals a gap in the published test-retest reliability data for [11C]N-Methyl-3-piperidyl benzilate ([11C]3-MPB), a key metric for the validation of neuroimaging biomarkers. While preclinical studies in conscious monkeys have demonstrated favorable kinetic properties for [11C]3-MPB, the absence of human test-retest data limits its application in longitudinal research, where tracking changes in receptor density over time is crucial.

This guide provides a comparative overview of [11C]3-MPB and alternative mAChR PET tracers for which test-retest reliability data are available. We will delve into the experimental protocols and quantitative data for these alternatives to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate tracer for their research needs.

[11C]N-Methyl-3-piperidyl benzilate ([11C]3-MPB): What the Data Shows

[11C]3-MPB has been evaluated in non-human primates, demonstrating reversible binding to muscarinic receptors. Studies have shown that its regional brain uptake is consistent with the known distribution of mAChRs, with the highest concentrations in the striatum and cortex. Kinetic analysis using Logan and Patlak plots has been applied to quantify its binding. Furthermore, a reference tissue model using the cerebellum has been validated for the analysis of [11C]3-MPB PET data in monkeys, simplifying the quantification process by eliminating the need for arterial blood sampling.

Despite these promising initial findings, a thorough search of the scientific literature reveals a lack of published studies specifically assessing the test-retest reliability of [11C]3-MPB in humans. This includes the absence of key reliability metrics such as the intraclass correlation coefficient (ICC) and percentage test-retest variability. Such data is indispensable for establishing a tracer's utility in studies that involve repeated scans to monitor disease progression or the effects of therapeutic interventions.

Alternative Muscarinic PET Tracers with Established Test-Retest Reliability

In contrast to [11C]3-MPB, several other PET tracers targeting muscarinic acetylcholine receptors have undergone rigorous test-retest reliability studies in humans. Below, we present the quantitative data and experimental protocols for three such alternatives: [11C]VC-002, [11C]LSN3172176, and [11C]MK-6884.

TracerPrimary Outcome MeasureMean Absolute Test-Retest Variability (%)Intraclass Correlation Coefficient (ICC)Brain Regions Studied
[11C]VC-002 Total Distribution Volume (VT)< 10%Not ReportedLungs
[11C]LSN3172176 Total Distribution Volume (VT) (1TC model)≤ 5%Not ReportedStriatum, Neocortical Regions, White Matter, Cerebellum
Nondisplaceable Binding Potential (BPND)≤ 10%Not ReportedStriatum, Neocortical Regions, White Matter, Cerebellum
[11C]MK-6884 Nondisplaceable Binding Potential (BPND)7.60 ± 5.80% (in monkeys)Not ReportedStriatum
Tracer Uptake≤ 20% (Hypothesized in human trial)Not ReportedBrain Regions of Interest

Detailed Experimental Protocols

A clear understanding of the methodologies employed in these test-retest studies is crucial for interpreting the reliability data.

[11C]VC-002 Experimental Protocol
  • Subjects: Seven healthy control subjects were included in the study.[1]

  • Study Design: Each subject underwent two PET scans on separate occasions, with a 2-19 day interval between scans.[1]

  • PET Imaging: PET measurements were performed using a GE Discovery 710 PET/CT system.[1]

  • Data Analysis: Radioligand binding was quantified using an image-derived arterial input function. The total distribution volume (VT) was estimated using one-tissue and two-tissue compartment models (1TCM, 2TCM), as well as multilinear Logan analysis. The 1TCM was identified as the preferred model.[1][2]

VC002_Workflow cluster_subjects Subject Recruitment cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis Subject 7 Healthy Controls Scan1 Test Scan ([11C]VC-002 PET) Subject->Scan1 Scan2 Retest Scan ([11C]VC-002 PET) (2-19 days later) Subject->Scan2 AIF Image-Derived Arterial Input Function Scan1->AIF Scan2->AIF Modeling Kinetic Modeling (1TCM, 2TCM, Logan) AIF->Modeling VT Quantification of Total Distribution Volume (VT) Modeling->VT Reliability Test-Retest Variability (VAR < 10%) VT->Reliability

Experimental workflow for [11C]VC-002 test-retest reliability study.

[11C]LSN3172176 Experimental Protocol
  • Subjects: Six healthy subjects participated in the test-retest protocol.[3][4]

  • Study Design: Each subject underwent two PET scans on the same day.[4]

  • PET Imaging: Details of the PET scanner were not specified in the provided abstracts.

  • Data Analysis: Multiple kinetic modeling methods were applied to calculate the total distribution volume (VT) and nondisplaceable binding potential (BPND). The one-tissue compartment (1TC) model was chosen as the most appropriate for VT estimation. The cerebellum was used as a reference region for calculating BPND.[3][5]

LSN3172176_Workflow cluster_subjects Subject Recruitment cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis Subject 6 Healthy Subjects Scan1 Test Scan ([11C]LSN3172176 PET) Subject->Scan1 Scan2 Retest Scan ([11C]LSN3172176 PET) (Same Day) Subject->Scan2 Modeling Kinetic Modeling (1TC, 2TC, etc.) Scan1->Modeling Scan2->Modeling Quant Quantification of VT and BPND Modeling->Quant Reliability Test-Retest Variability (VT ≤ 5%, BPND ≤ 10%) Quant->Reliability

Experimental workflow for [11C]LSN3172176 test-retest reliability study.

[11C]MK-6884 Experimental Protocol
  • Subjects: Test-retest data in monkeys is available. A human clinical trial (NCT02621606) was conducted with healthy participants and patients with Alzheimer's Disease.[6][7]

  • Study Design: The monkey study involved repeated baseline scans.[8] The human trial was a three-part study including a test-retest arm.[7]

  • PET Imaging: Details of the PET scanner were not specified in the provided abstracts.

  • Data Analysis: In monkeys, the simplified reference tissue model (SRTM) using the cerebellum as a reference region was used to estimate the nondisplaceable binding potential (BPND).[8] The human trial protocol specified the calculation of percent test-retest variability for BPND.[7]

MK6884_Workflow cluster_preclinical Preclinical (Monkey) cluster_clinical Clinical (Human Trial) Monkey Rhesus Macaques MonkeyScan Repeated Baseline [11C]MK-6884 PET Scans Monkey->MonkeyScan MonkeyAnalysis SRTM with Cerebellum Reference Quantification of BPND MonkeyScan->MonkeyAnalysis MonkeyResult Test-Retest Variability (7.60 ± 5.80%) MonkeyAnalysis->MonkeyResult Human Healthy & AD Subjects HumanScan Test-Retest [11C]MK-6884 PET Scans Human->HumanScan HumanAnalysis Calculation of % Test-Retest Variability HumanScan->HumanAnalysis HumanHypothesis Primary Hypothesis: Variability ≤ 20% HumanAnalysis->HumanHypothesis

Logical relationship of preclinical and clinical assessment of [11C]MK-6884.

Conclusion

The development of reliable PET tracers is paramount for advancing our understanding of the role of muscarinic acetylcholine receptors in health and disease. While [11C]3-MPB has shown promise in initial preclinical evaluations, the lack of published human test-retest reliability data is a significant limitation for its use in longitudinal studies. In contrast, tracers such as [11C]VC-002, [11C]LSN3172176, and [11C]MK-6884 have demonstrated good to excellent test-retest reliability in human studies, making them more suitable choices for research applications requiring repeated PET scans.

Researchers and drug developers should carefully consider the available reliability data when selecting a muscarinic PET tracer. For studies where quantitative accuracy and the ability to detect subtle longitudinal changes are critical, tracers with well-documented and low test-retest variability are strongly recommended. Future research should aim to establish the test-retest reliability of [11C]3-MPB in humans to fully characterize its potential as a neuroimaging biomarker.

References

A Comparative Guide to Muscarinic PET Radioligands: N-Methyl-3-piperidyl benzilate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Methyl-3-piperidyl benzilate (NMPB), a notable muscarinic PET radioligand, with other key radiotracers used in the field. The following sections detail quantitative binding data, experimental methodologies, and relevant signaling pathways to assist researchers in selecting the most appropriate tool for their preclinical and clinical imaging studies.

Introduction to Muscarinic Receptor Imaging

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that play a crucial role in regulating a wide array of physiological functions in the central and peripheral nervous systems. Dysregulation of muscarinic signaling is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Positron Emission Tomography (PET) imaging with specific radioligands allows for the in vivo quantification and localization of these receptors, providing invaluable insights into disease mechanisms and a tool for drug development.

N-Methyl-3-piperidyl benzilate (NMPB), particularly its carbon-11 labeled active enantiomer, (+)-[¹¹C]3-MPB, has been evaluated as a PET radioligand for imaging muscarinic receptors. This guide compares its performance characteristics with other prominent muscarinic PET radioligands.

Quantitative Data Comparison

The selection of a PET radioligand is guided by several key parameters, including its binding affinity (Ki) for the target receptor subtypes (M1-M5), and its in vivo performance, such as brain uptake and specific binding signals. The following table summarizes available quantitative data for NMPB and other relevant muscarinic radioligands.

RadioligandTarget SelectivityKi (nM) - M1Ki (nM) - M2Ki (nM) - M3Ki (nM) - M4Ki (nM) - M5Brain Uptake (SUV/BPnd)Key Characteristics
--INVALID-LINK--3-MPB Non-selective1.7 (overall mAChR)----High uptake in striatum and cortex[1]Reversible binding kinetics, better dynamic range than [¹¹C]4-MPB.[1]
[¹¹C]4-MPB ([¹¹C]NMPB) Non-selective-----High accumulation in cortex and striatum.[2]Gradual increase in uptake over time in most brain regions.[1]
[¹¹C]LSN3172176 M1-selective8.9[3]63.8[3]3,031[3]41.4[3]55.6[3]High uptake, BPnd range of 2.42-8.48 in monkeys.[4]First-in-human M1-selective agonist radiotracer with excellent test-retest reproducibility.[3]
[¹⁸F]FP-TZTP M2-preferential (in vivo)-----High brain uptake, V values are very similar in cortical regions, basal ganglia, and thalamus, but significantly lower in the cerebellum.[5]Slower dissociation from M2 receptors may contribute to its in vivo selectivity.
[¹⁸F]FDEX (Fluorobenzyl-Dexetimide) Non-selective-----Good brain entry (~4.2% ID at 5 min), SUVR at 120 min highly correlated with Ki.[6]Irreversible kinetics in regions with high mAChR density.[6]
[¹¹C]Pirenzepine M1-selectiveHigh affinity (KD ~9 nM)Low affinity---Lower brain uptake compared to non-selective ligands.[7]One of the earliest M1-selective antagonists studied.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methods used to evaluate these radioligands, the following diagrams illustrate the muscarinic receptor signaling pathways and a typical experimental workflow for PET radioligand evaluation.

Muscarinic_Signaling Muscarinic Acetylcholine Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh1->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation ACh2 Acetylcholine M2_M4 M2/M4 Receptor ACh2->M2_M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits K_channel K⁺ Channel Gi_o->K_channel activates βγ subunit ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP

Muscarinic receptor signaling pathways.

PET_Workflow Typical Experimental Workflow for PET Radioligand Evaluation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_human Human Studies radioligand_synthesis Radioligand Synthesis & Purity Analysis binding_assay Radioligand Binding Assay (Saturation & Competition) radioligand_synthesis->binding_assay autoradiography In Vitro Autoradiography binding_assay->autoradiography animal_model Animal Model Selection binding_assay->animal_model pet_imaging PET Imaging (Baseline & Blocking) animal_model->pet_imaging arterial_sampling Arterial Blood Sampling & Metabolite Analysis pet_imaging->arterial_sampling kinetic_modeling Kinetic Modeling arterial_sampling->kinetic_modeling dosimetry Dosimetry Studies kinetic_modeling->dosimetry healthy_volunteer Healthy Volunteer Scans (Test-Retest) dosimetry->healthy_volunteer patient_studies Patient Population Studies healthy_volunteer->patient_studies

Workflow for PET radioligand evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are representative protocols for key experiments in muscarinic PET radioligand evaluation.

In Vitro Radioligand Binding Assay (Competition Assay)

Objective: To determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes from cell lines stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand (e.g., [³H]N-methylscopolamine, [³H]QNB).

  • Test compound (e.g., N-Methyl-3-piperidyl benzilate).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding determinator (e.g., 1 µM atropine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine).

    • Competition: Cell membranes, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding and competition wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo PET Imaging Protocol (Human Brain)

Objective: To quantify the distribution and density of muscarinic receptors in the human brain using a radiolabeled ligand.

Materials:

  • PET/CT or PET/MR scanner.

  • Radioligand (e.g., --INVALID-LINK--3-MPB) produced under Good Manufacturing Practice (GMP) conditions.

  • Automated infusion pump.

  • Arterial line for blood sampling (optional, for full kinetic modeling).

  • Centrifuge and gamma counter for blood sample analysis.

Procedure:

  • Subject Preparation: The subject is positioned comfortably in the PET scanner. A head-holder is used to minimize motion. An intravenous line is placed for radioligand injection. If arterial sampling is performed, an arterial line is also placed.

  • Transmission Scan: A transmission scan is acquired for attenuation correction of the emission data.

  • Radioligand Injection: A bolus of the radioligand (e.g., 185-370 MBq of --INVALID-LINK--3-MPB) is injected intravenously.

  • Dynamic Emission Scan: Dynamic PET data are acquired in list mode for a duration of, for example, 90 minutes, starting at the time of injection.

  • Arterial Blood Sampling (if applicable): Timed arterial blood samples are drawn throughout the scan to measure the concentration of the radioligand and its metabolites in plasma, which serves as the input function for kinetic modeling.

  • Image Reconstruction: The acquired PET data are reconstructed into a series of time-gated images, corrected for attenuation, scatter, and radioactive decay.

  • Image Analysis:

    • Regions of Interest (ROIs) are drawn on the co-registered anatomical images (CT or MRI) for various brain structures (e.g., striatum, cortex, cerebellum).

    • Time-activity curves (TACs) are generated for each ROI by plotting the radioactivity concentration as a function of time.

  • Kinetic Modeling:

    • Full Kinetic Modeling (with arterial input function): Compartmental models (e.g., two-tissue compartment model) are fitted to the tissue TACs and the arterial input function to estimate parameters such as the total distribution volume (VT), which is related to the receptor density (Bmax) and affinity (Kd).

    • Reference Tissue Models (without arterial input function): If a brain region devoid of specific binding is available (e.g., the cerebellum for many muscarinic ligands), simplified reference tissue models can be used to estimate the binding potential (BPnd), which is an index of specific binding.

Conclusion

N-Methyl-3-piperidyl benzilate, particularly --INVALID-LINK--3-MPB, demonstrates favorable characteristics for a muscarinic PET radioligand, including high brain uptake and reversible kinetics. However, the field has seen the development of more subtype-selective radioligands, such as the M1-preferring [¹¹C]LSN3172176, which offer more specific tools for investigating the role of individual muscarinic receptor subtypes in health and disease. The choice of radioligand will ultimately depend on the specific research question, with non-selective ligands like --INVALID-LINK--3-MPB being suitable for assessing overall muscarinic receptor density and subtype-selective ligands enabling the dissection of the roles of specific receptor populations. This guide provides a foundational comparison to aid researchers in this critical decision-making process.

References

Evaluating the Specificity of N-Methyl-3-piperidyl benzilate Binding: A Comparative Guide to Blocking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common blocking agents used to evaluate the binding specificity of N-Methyl-3-piperidyl benzilate (NMPB), a potent muscarinic acetylcholine receptor (mAChR) antagonist. Understanding the interaction of NMPB with its target receptors is crucial for neuroscience research and the development of therapeutics targeting the cholinergic system. This document outlines the experimental data, detailed protocols, and relevant signaling pathways to aid in the design and interpretation of binding assays.

N-Methyl-3-piperidyl benzilate acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), inhibiting the effects of acetylcholine.[1] Its use in research, particularly in radiolabeled forms, helps in mapping the distribution and function of these receptors in the brain.[2]

Comparative Binding Affinities of Muscarinic Antagonists

To assess the specificity of NMPB binding, it is essential to compare its affinity with that of well-characterized muscarinic antagonists. The following tables summarize the binding affinities (Ki values) of common blocking agents—atropine, scopolamine, and pirenzepine—for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate a higher binding affinity. While direct, comprehensive binding data for NMPB against all subtypes in a single study is limited, data for structurally related compounds and the general class of benzilate esters suggest high affinity for muscarinic receptors. For instance, N-substituted derivatives of 4-piperidinyl benzilate have shown Ki values in the low nanomolar range for central muscarinic receptors.[3]

It is important to note that the Ki values presented below are compiled from multiple studies and experimental conditions may vary.

Table 1: Binding Affinity (Ki, nM) of Atropine for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M11.6 - 2.38
M21.55 - 9.67
M31.6 - 4.6
M4~2
M5~2

Data compiled from multiple sources.[4][5][6]

Table 2: Binding Affinity (Ki, nM) of Scopolamine for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M10.83
M25.3
M30.34
M40.38
M50.34

Source:[7]

Table 3: Binding Affinity (Ki, nM) of Pirenzepine for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M18 - 85
M2110 - 630
M3158 - 426
M4100
M5158

Data compiled from multiple sources.[5][8][9]

Summary of Blocking Agent Specificity:

  • Atropine is a classical non-selective muscarinic antagonist, exhibiting high affinity for all five muscarinic receptor subtypes.[10] This makes it a suitable agent for determining total muscarinic receptor binding but not for distinguishing between subtypes.

  • Scopolamine , another non-selective antagonist, also displays high affinity across all mAChR subtypes.[7][10] It is structurally related to atropine and is often used interchangeably in studies not requiring subtype selectivity.

  • Pirenzepine demonstrates a degree of selectivity, with a notably higher affinity for the M1 receptor subtype compared to M2 and M3 receptors.[9][11][12] This property makes it a valuable tool for differentiating M1 receptor binding from that of other subtypes.

Experimental Protocols

To evaluate the binding of NMPB and the blocking effects of various agents, a competitive radioligand binding assay is the gold standard.[13] The following protocol provides a detailed methodology for such an assay using [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand, which is a common choice for characterizing muscarinic receptors.[14][15]

Competitive Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of unlabeled ligands (e.g., NMPB, atropine, scopolamine, pirenzepine) for muscarinic receptors.

Materials:

  • Cell Membranes: Membranes prepared from cells or tissues expressing the muscarinic receptor subtype(s) of interest.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Unlabeled Competitors: N-Methyl-3-piperidyl benzilate, atropine, scopolamine, pirenzepine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well Plates.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Filtration Apparatus (Cell Harvester).

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled competitor compounds over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁴ M) in assay buffer.

    • Dilute the [³H]-NMS in assay buffer to a final concentration that is typically near its Kd value.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add cell membranes, [³H]-NMS, and assay buffer.

    • Non-specific Binding (NSB): Add cell membranes, [³H]-NMS, and a high concentration of a non-selective antagonist (e.g., 1 µM atropine).

    • Competition: Add cell membranes, [³H]-NMS, and the desired concentration of the unlabeled competitor.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient duration to reach binding equilibrium (typically 60-90 minutes) with gentle agitation.[14][16]

  • Termination of Binding:

    • Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[13]

  • Washing:

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[16]

Data Analysis:

  • Calculate Specific Binding: For each concentration of the competitor, subtract the average CPM of the NSB wells from the average CPM of the competition wells.

  • Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the competitor concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data and determine the concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand used, and Kd is the dissociation constant of the radioligand for the receptor.[15]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Competitor_Prep Competitor Serial Dilution Competitor_Prep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Generate Competition Curve & Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Caption: Experimental workflow for a competitive radioligand binding assay.

Muscarinic Receptor Signaling Pathways

NMPB and the discussed blocking agents exert their effects by modulating the signaling pathways initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) and are broadly classified into two major signaling cascades based on the G-protein they couple to.

  • M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagrams illustrate these two primary signaling pathways.

Gq_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Acetylcholine Acetylcholine Receptor M1, M3, M5 Receptor Acetylcholine->Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Gq/11 signaling pathway of M1, M3, and M5 muscarinic receptors.

Gi_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Acetylcholine Acetylcholine Receptor M2, M4 Receptor Acetylcholine->Receptor Gi Gi/o Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA_inhibition Decreased PKA Activity cAMP->PKA_inhibition leads to

Caption: Gi/o signaling pathway of M2 and M4 muscarinic receptors.

By utilizing the comparative data, experimental protocols, and pathway information provided in this guide, researchers can effectively design and interpret experiments to evaluate the binding specificity of N-Methyl-3-piperidyl benzilate and other muscarinic receptor ligands. This will contribute to a more precise understanding of the cholinergic system and the development of more targeted therapeutics.

References

A Critical Review of N-Methyl-3-piperidyl benzilate in Neuroscience Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-3-piperidyl benzilate (JB-336) is a potent, centrally acting anticholinergic agent that has been a subject of interest in neuroscience research primarily for its high affinity for muscarinic acetylcholine receptors (mAChRs).[1][2][3] Structurally related to the chemical warfare agent 3-quinuclidinyl benzilate (BZ), JB-336 serves as a valuable tool for studying the cholinergic system's role in various physiological and pathological processes.[1][2] This guide provides a critical review of JB-336, comparing its performance with other key muscarinic receptor antagonists, namely atropine and scopolamine, and offers detailed experimental protocols for its application in neuroscience research.

Mechanism of Action and Signaling Pathways

N-Methyl-3-piperidyl benzilate functions as a competitive antagonist of muscarinic acetylcholine receptors. By blocking the binding of the endogenous neurotransmitter acetylcholine, JB-336 inhibits the downstream signaling cascades initiated by these G protein-coupled receptors. The five subtypes of muscarinic receptors (M1-M5) couple to different G proteins, leading to distinct cellular responses.

M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

The blockade of these pathways by JB-336 and other muscarinic antagonists has profound effects on the central and peripheral nervous systems, influencing processes such as learning, memory, attention, and smooth muscle contraction.

Below are diagrams illustrating the primary signaling pathways affected by muscarinic receptor antagonists like N-Methyl-3-piperidyl benzilate.

Muscarinic Receptor Signaling Pathways cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 JB336 N-Methyl-3-piperidyl benzilate (Antagonist) JB336->M1_M3_M5 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response1 Cellular Response Ca2->Cellular_Response1 PKC->Cellular_Response1 ACh2 Acetylcholine M2_M4 M2/M4 Receptor ACh2->M2_M4 Gio Gi/o M2_M4->Gio JB336_2 N-Methyl-3-piperidyl benzilate (Antagonist) JB336_2->M2_M4 AC Adenylyl Cyclase Gio->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Cellular_Response2 Cellular Response PKA->Cellular_Response2

Figure 1: Muscarinic Receptor Signaling Pathways

Comparative Performance: Binding Affinities

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Atropine 1.1 - 2.55.0 - 8.31.4 - 2.91.3 - 2.12.5 - 4.2
Scopolamine 0.3 - 1.01.0 - 2.50.3 - 0.80.5 - 1.30.3 - 0.9
N-Methyl-3-piperidyl benzilate (JB-336) Data not availableData not availableData not availableData not availableData not available
N-Methyl-4-piperidyl benzilate 0.2 (non-specific)[4]Data not availableData not availableData not availableData not available

Note: Ki values can vary depending on the experimental conditions, tissue preparation, and radioligand used.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay to determine the affinity of N-Methyl-3-piperidyl benzilate for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5)

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • N-Methyl-3-piperidyl benzilate (JB-336)

  • Atropine (for determining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Liquid scintillation counter

  • Cell harvester

Workflow:

Radioligand Binding Assay Workflow A Prepare serial dilutions of N-Methyl-3-piperidyl benzilate B Incubate membranes, [³H]-NMS, and JB-336 (or buffer/atropine) A->B C Terminate incubation by rapid vacuum filtration B->C D Wash filters to remove unbound radioligand C->D E Measure radioactivity using a scintillation counter D->E F Data Analysis: Calculate Ki values E->F

Figure 2: Radioligand Binding Assay Workflow

Procedure:

  • Preparation: Prepare serial dilutions of N-Methyl-3-piperidyl benzilate in assay buffer.

  • Incubation: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Cell membranes, [³H]-NMS (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of atropine (e.g., 1 µM).

    • Competition: Cell membranes, [³H]-NMS, and varying concentrations of N-Methyl-3-piperidyl benzilate.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the N-Methyl-3-piperidyl benzilate concentration.

    • Determine the IC50 value (the concentration of JB-336 that inhibits 50% of specific [³H]-NMS binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Animal Behavioral Study: Locomotor Activity

This protocol describes a method to assess the dose-dependent effects of N-Methyl-3-piperidyl benzilate on spontaneous locomotor activity in rodents.

Materials:

  • Adult male Wistar rats (or other suitable rodent strain)

  • N-Methyl-3-piperidyl benzilate (JB-336)

  • Vehicle (e.g., saline)

  • Open-field arena equipped with infrared beams or a video tracking system

  • Syringes and needles for intraperitoneal (i.p.) injection

Workflow:

Locomotor Activity Study Workflow A Acclimate animals to the testing room B Administer N-Methyl-3-piperidyl benzilate or vehicle (i.p.) A->B C Place individual animals in the center of the open-field arena B->C D Record locomotor activity for a set duration (e.g., 60 minutes) C->D E Data Analysis: Compare locomotor activity between groups D->E

Figure 3: Locomotor Activity Study Workflow

Procedure:

  • Acclimation: House the animals in the testing facility for at least one week before the experiment to acclimate them to the environment. Handle the animals daily to reduce stress.

  • Habituation: On the day of the experiment, bring the animals to the testing room at least 60 minutes before the start of the test to allow for acclimation.

  • Drug Administration: Administer different doses of N-Methyl-3-piperidyl benzilate (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, i.p.) or vehicle to different groups of animals.

  • Testing: Immediately after injection, place each animal individually in the center of the open-field arena.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a predetermined period (e.g., 60 minutes) using an automated tracking system.

  • Data Analysis: Analyze the collected data to determine the dose-response relationship of N-Methyl-3-piperidyl benzilate on locomotor activity. Compare the activity levels of the drug-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Quantitative Behavioral Data: While specific dose-response data for N-Methyl-3-piperidyl benzilate on locomotor activity is not readily available in published literature, studies on other N-substituted piperazine compounds have shown varied effects, with some increasing and others decreasing locomotor activity in a dose-dependent manner in mice.[2] Given its mechanism as a muscarinic antagonist, it is hypothesized that JB-336 would likely cause a dose-dependent alteration in locomotor activity, potentially an initial hyperlocomotion followed by hypoactivity and stereotyped behaviors at higher doses, consistent with its known deliriant effects.[1][2]

Conclusion

N-Methyl-3-piperidyl benzilate is a potent muscarinic antagonist that serves as a valuable research tool in neuroscience. Its high affinity for mAChRs makes it particularly useful for in vitro receptor binding studies and in vivo imaging to map receptor distribution.[1][2] While a direct and comprehensive comparison of its binding profile with atropine and scopolamine is hampered by the lack of publicly available Ki values for all muscarinic receptor subtypes, its structural similarity to other high-affinity benzilate esters suggests it is a powerful antagonist.

For researchers considering the use of JB-336, it is crucial to be aware of its classification as a Schedule I controlled substance and to adhere to all regulatory requirements.[2] The provided experimental protocols offer a starting point for characterizing its pharmacological profile and investigating its behavioral effects. Future research should aim to fully elucidate the subtype selectivity of N-Methyl-3-piperidyl benzilate and to quantify its dose-dependent effects on various behavioral paradigms to better understand its impact on the central nervous system.

References

Safety Operating Guide

Navigating the Disposal of N-Methyl-3-piperidyl Benzilate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. N-Methyl-3-piperidyl benzilate, also known as JB-336, is a potent anticholinergic agent and a DEA Schedule I controlled substance, necessitating stringent disposal procedures.[1][2] This guide provides essential, step-by-step information for the safe and legal disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office. Due to its status as a DEA Schedule I controlled substance, the disposal of N-Methyl-3-piperidyl benzilate is highly regulated.

Personal Protective Equipment (PPE): When handling N-Methyl-3-piperidyl benzilate in any form, including for disposal, appropriate PPE is mandatory. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A flame-resistant lab coat

  • Closed-toe shoes

In case of exposure, follow the first-aid measures outlined in your laboratory's safety protocols and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of N-Methyl-3-piperidyl benzilate must adhere to all federal, state, and local regulations. The following protocol is a general guideline and must be adapted to your institution's specific procedures.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste containing N-Methyl-3-piperidyl benzilate. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

  • Solid Waste: Collect solid waste in a clearly labeled, compatible container.

  • Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid waste.

  • Incompatible Wastes: Do not mix N-Methyl-3-piperidyl benzilate waste with other incompatible waste streams. For example, avoid mixing with strong acids or bases unless part of a specific neutralization procedure approved by your EHS office.

Step 2: Waste Accumulation and Storage

All waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]

  • Container Requirements: Containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[4][5]

  • Labeling: Each container must be affixed with a hazardous waste label that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "N-Methyl-3-piperidyl benzilate"

    • The accumulation start date

    • An accurate inventory of the contents

Step 3: DEA Controlled Substance Disposal

As a DEA Schedule I substance, N-Methyl-3-piperidyl benzilate cannot be disposed of through standard chemical waste channels without specific procedures to render it "non-retrievable."[6][7]

  • Contact your Institution's DEA Registrant or EHS Office: They will provide the specific procedures for the disposal of controlled substances. This may involve a "reverse distributor" or an approved on-site destruction method.[8][9]

  • Documentation (DEA Form 41): The destruction of a controlled substance must be documented on a DEA Form 41, "Registrants Inventory of Drugs Surrendered."[7][8][10] This form must be completed by the DEA registrant or their authorized representative and witnessed.[8][10]

  • Rendering the Substance Non-Retrievable: The DEA mandates that the substance be rendered non-retrievable, meaning it is permanently altered and unusable.[6][7] This is typically achieved through incineration by a licensed hazardous waste disposal contractor. Your EHS office will coordinate this.

Step 4: Decontamination of Empty Containers

Empty containers that held N-Methyl-3-piperidyl benzilate must be properly decontaminated before disposal as regular trash.

  • Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving the compound.[3]

  • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[3][5] For a highly potent compound like this, it is best practice to collect all three rinses as hazardous waste.

  • Air Dry: Allow the rinsed container to air dry completely.

  • Deface Label: Obliterate or remove the original label before disposing of the container.[5]

Quantitative Data Summary

ParameterGuidelineSource
Satellite Accumulation Limit Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[3]
Container Headspace Leave at least one inch of headroom in liquid waste containers[3]
DEA Form 41 Retention A copy must be retained by the registrant for at least five years[7]

Experimental Protocols

As this document pertains to disposal, detailed experimental protocols for the use of N-Methyl-3-piperidyl benzilate are not provided. All research activities involving this compound must be conducted under a valid DEA registration and with the approval of the relevant institutional review boards.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & DEA Compliance cluster_Container Empty Container Decontamination Start N-Methyl-3-piperidyl benzilate Waste Generated Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Waste Container (Hazardous Waste, Chemical Name, Date) Segregate->Label TripleRinse Triple Rinse Container Segregate->TripleRinse For Empty Containers Store Store in Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact EHS/DEA Registrant Store->ContactEHS DEA_Form41 Complete DEA Form 41 ContactEHS->DEA_Form41 Render Render Non-Retrievable (via Reverse Distributor/Incineration) DEA_Form41->Render FinalDisposal Final Disposal by Licensed Contractor Render->FinalDisposal CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DryContainer Air Dry Container CollectRinsate->DryContainer DefaceLabel Deface Original Label DryContainer->DefaceLabel DisposeContainer Dispose of Container as Regular Trash DefaceLabel->DisposeContainer

Caption: Disposal workflow for N-Methyl-3-piperidyl benzilate.

References

Essential Safety and Operational Guidance for Handling N-Methyl-3-piperidyl benzilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of N-Methyl-3-piperidyl benzilate (also known as JB-336), a potent anticholinergic compound. Given its classification as a Schedule I controlled substance and its relationship to the chemical warfare agent 3-quinuclidinyl benzilate (BZ), stringent safety measures are imperative.[1][2][3][4] Adherence to these guidelines is essential to mitigate the risks of exposure and ensure a safe laboratory environment.

Chemical and Toxicological Profile

N-Methyl-3-piperidyl benzilate is a crystalline solid that acts as a competitive inhibitor of acetylcholine at muscarinic receptors, leading to significant central nervous system effects.[2] These effects can include delirium, hallucinations, and confusion.[5][6] It is classified as harmful if swallowed and very toxic to aquatic life. Due to its high potency and hazardous nature, all handling procedures must be conducted with the utmost care in a controlled environment.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₂₀H₂₃NO₃[4]
Molecular Weight 325.4 g/mol [4]
Appearance White crystalline solid[5]
Regulatory Status (US) DEA Schedule I Controlled Substance[4]
Analogue Incapacitating Conc. (BZ, ICt₅₀) 60.1 mg-min/m³ (estimated for a 165-pound man)[7]
Analogue No-Observed-Adverse-Effect Level (BZ, human) 0.5 µg/kg (intramuscular)[1]

Note: Specific occupational exposure limits (OELs) for N-Methyl-3-piperidyl benzilate have not been established. All operations should aim to minimize exposure to the lowest achievable level.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following multi-layered approach is mandatory for all personnel involved in the handling of N-Methyl-3-piperidyl benzilate.

PPE Requirements Table
Body AreaRequired PPESpecifications and Rationale
Hands Double GlovingInner Glove: Nitrile. Outer Glove: Heavy-duty nitrile (≥8 mil) or neoprene. Provides robust protection against accidental splashes and allows for safe removal of the outer, contaminated glove.
Body Disposable, Low-Permeability GownMust be a solid-front gown with tight-fitting cuffs. This prevents skin contact with the compound. Standard lab coats are insufficient.
Eyes/Face Chemical Safety Goggles and Face ShieldProvides protection from splashes and airborne particles.
Respiratory Full-Face Respirator with Combination CartridgesA full-face respirator with organic vapor/acid gas cartridges combined with a P100 (HEPA) particulate filter is required, especially when handling the solid form or creating solutions. This provides comprehensive protection against inhalation of vapors and aerosols.

Operational Plan: Step-by-Step Handling Protocol

All handling of N-Methyl-3-piperidyl benzilate must be performed within a designated and restricted area. A chemical fume hood or glove box is mandatory for all manipulations of the compound.

Experimental Workflow
  • Preparation:

    • Ensure the chemical fume hood or glove box is functioning correctly.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment (e.g., glassware, spatulas, solvents) and place them inside the containment area.

    • Have decontamination and spill-neutralizing agents readily available.

  • Weighing and Solution Preparation:

    • Conduct all weighing of the solid compound within the fume hood or glove box on a tared weigh boat.

    • Carefully transfer the weighed solid to the reaction vessel.

    • Slowly add the desired solvent to dissolve the compound, minimizing the potential for aerosolization.

  • Experimental Procedures:

    • Perform all subsequent experimental steps within the containment of the fume hood or glove box.

    • Keep all containers with N-Methyl-3-piperidyl benzilate sealed when not in immediate use.

  • Post-Experiment Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with the compound. A recommended procedure is to wipe surfaces with a 10% bleach solution, followed by a rinse with a neutralizing agent such as sodium thiosulfate, and finally a rinse with water.

    • Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the containment area.

    • Remove the remaining PPE in a designated area, avoiding cross-contamination.

Disposal Plan

All waste generated from the handling of N-Methyl-3-piperidyl benzilate is considered hazardous and must be disposed of accordingly.

Waste Management Protocol
  • Solid Waste:

    • All contaminated solid materials (e.g., gloves, gowns, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Unused solutions and solvent rinses should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Final Disposal:

    • All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and contained within the fume hood, trained personnel in full PPE can clean it up using an absorbent material. For larger spills, or any spill outside of a containment area, evacuate the laboratory and contact the institution's environmental health and safety department immediately.

Visualized Workflows and Relationships

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood/Glove Box) cluster_cleanup Cleanup & Disposal Prep_Area Designated Handling Area Don_PPE Don Full PPE Prep_Area->Don_PPE Prep_Equipment Prepare Equipment Don_PPE->Prep_Equipment Prep_Decon Prepare Decontamination Agents Prep_Equipment->Prep_Decon Weigh Weigh Compound Prep_Decon->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Experiment Conduct Experiment Prepare_Solution->Experiment Decontaminate_Surfaces Decontaminate Surfaces & Equipment Experiment->Decontaminate_Surfaces Dispose_Waste Segregate & Dispose of Waste Decontaminate_Surfaces->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for handling N-Methyl-3-piperidyl benzilate.

Emergency_Response_Logic Exposure Exposure Event Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Spill Spill Exposure->Spill Flush_Skin Flush with Water (15 min) Remove Contaminated Clothing Skin->Flush_Skin Flush_Eyes Flush with Water (15 min) Eyes->Flush_Eyes Fresh_Air Move to Fresh Air Provide Respiratory Support Inhalation->Fresh_Air Evacuate_Spill Evacuate Area Spill->Evacuate_Spill Medical_Attention Seek Immediate Medical Attention Flush_Skin->Medical_Attention Flush_Eyes->Medical_Attention Fresh_Air->Medical_Attention Contact_EHS Contact Environmental Health & Safety Evacuate_Spill->Contact_EHS

Caption: Logical flow for emergency response procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.